EZM0414
Description
Properties
IUPAC Name |
2-cyclohexylsulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S3/c1-13-9-11-15(12-10-13)26(21,22)16-17(20(2)3)25-18(19-16)27(23,24)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFZCRZMRTBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of EZM0414: A Targeted Epigenetic Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its molecular target to its downstream cellular effects, which underpin its therapeutic potential in hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Through a comprehensive review of preclinical data, this document outlines the core scientific principles of this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction to this compound and its Target: SETD2
This compound is a potent and selective inhibitor of SETD2 (SET domain containing 2), the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3) in vivo.[1][2] This specific epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and B-cell development and maturation.[3][4] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of several cancers, making it a compelling therapeutic target.[1][4] this compound was developed to pharmacologically inhibit the enzymatic activity of SETD2, thereby providing a novel therapeutic strategy for cancers dependent on this pathway.[1][5]
Core Mechanism of Action: Inhibition of H3K36 Trimethylation
The primary mechanism of action of this compound is its direct binding to and inhibition of the enzymatic activity of SETD2.[4][6] By doing so, this compound prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to histone H3 lysine 36, specifically blocking the conversion of H3K36me2 to H3K36me3.[1][7] This leads to a global reduction in cellular H3K36me3 levels, a key biomarker of this compound's on-target activity.[5][7]
The therapeutic rationale for targeting SETD2 is particularly strong in certain hematological malignancies. For instance, in multiple myeloma patients with the t(4;14) translocation, there is an overexpression of the histone methyltransferase MMSET (also known as NSD2).[1][7] MMSET catalyzes the formation of H3K36me1 and H3K36me2, leading to an accumulation of the H3K36me2 substrate for SETD2.[1][7][8] By inhibiting SETD2, this compound disrupts this oncogenic pathway driven by MMSET overexpression.[1][5][8]
The inhibition of SETD2 by this compound has several downstream consequences that contribute to its anti-tumor effects:
-
Transcriptional Dysregulation: H3K36me3 is a mark of actively transcribed genes. Its reduction can alter gene expression patterns, leading to the suppression of oncogenic programs.
-
Impaired DNA Damage Repair: SETD2 and H3K36me3 are involved in the recruitment of DNA repair factors. Inhibition of this pathway can sensitize cancer cells to DNA damage and induce apoptosis.
-
Altered RNA Splicing: H3K36me3 helps recruit splicing factors to nascent RNA transcripts. Disruption of this process can lead to the production of non-functional proteins.[3]
-
Induction of Apoptosis: The culmination of these effects can lead to cell cycle arrest and programmed cell death in cancer cells.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value | Reference(s) |
| Biochemical Assay | SETD2 | 18 nM | [9][10] |
| Cellular Assay | SETD2 | 34 nM | [9][10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range / Median IC50 | Reference(s) |
| Multiple Myeloma (MM) - t(4;14) | Median IC50: 0.24 µM | [2][5][9] |
| Multiple Myeloma (MM) - non-t(4;14) | Median IC50: 1.2 µM | [2][5] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.023 µM to >10 µM | [2][5][9] |
Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (KMS-11)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 15 and 30 mg/kg, p.o., BID | Up to 95% | [2][5] |
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following are representative protocols for the key assays used to characterize the mechanism of action of this compound, based on standard laboratory practices and the information available.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MM or DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 7 days).
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K36me3
This protocol describes the detection of H3K36me3 levels in cells treated with this compound to confirm on-target activity.
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K36me3 normalized to the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., KMS-11 multiple myeloma cells) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at specified doses (e.g., 15 and 30 mg/kg, twice daily) or vehicle control for a defined treatment period.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring intratumoral H3K36me3 levels by western blot or immunohistochemistry.
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy of this compound.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on the SETD2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Facebook [cancer.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Mechanism of Action of EZM0414: A Targeted Epigenetic Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its molecular target to its downstream cellular effects, which underpin its therapeutic potential in hematological malignancies such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Through a comprehensive review of preclinical data, this document outlines the core scientific principles of this compound's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction to this compound and its Target: SETD2
This compound is a potent and selective inhibitor of SETD2 (SET domain containing 2), the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3) in vivo.[1][2] This specific epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and B-cell development and maturation.[3][4] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of several cancers, making it a compelling therapeutic target.[1][4] this compound was developed to pharmacologically inhibit the enzymatic activity of SETD2, thereby providing a novel therapeutic strategy for cancers dependent on this pathway.[1][5]
Core Mechanism of Action: Inhibition of H3K36 Trimethylation
The primary mechanism of action of this compound is its direct binding to and inhibition of the enzymatic activity of SETD2.[4][6] By doing so, this compound prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to histone H3 lysine 36, specifically blocking the conversion of H3K36me2 to H3K36me3.[1][7] This leads to a global reduction in cellular H3K36me3 levels, a key biomarker of this compound's on-target activity.[5][7]
The therapeutic rationale for targeting SETD2 is particularly strong in certain hematological malignancies. For instance, in multiple myeloma patients with the t(4;14) translocation, there is an overexpression of the histone methyltransferase MMSET (also known as NSD2).[1][7] MMSET catalyzes the formation of H3K36me1 and H3K36me2, leading to an accumulation of the H3K36me2 substrate for SETD2.[1][7][8] By inhibiting SETD2, this compound disrupts this oncogenic pathway driven by MMSET overexpression.[1][5][8]
The inhibition of SETD2 by this compound has several downstream consequences that contribute to its anti-tumor effects:
-
Transcriptional Dysregulation: H3K36me3 is a mark of actively transcribed genes. Its reduction can alter gene expression patterns, leading to the suppression of oncogenic programs.
-
Impaired DNA Damage Repair: SETD2 and H3K36me3 are involved in the recruitment of DNA repair factors. Inhibition of this pathway can sensitize cancer cells to DNA damage and induce apoptosis.
-
Altered RNA Splicing: H3K36me3 helps recruit splicing factors to nascent RNA transcripts. Disruption of this process can lead to the production of non-functional proteins.[3]
-
Induction of Apoptosis: The culmination of these effects can lead to cell cycle arrest and programmed cell death in cancer cells.
Quantitative Data
The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 Value | Reference(s) |
| Biochemical Assay | SETD2 | 18 nM | [9][10] |
| Cellular Assay | SETD2 | 34 nM | [9][10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line Type | IC50 Range / Median IC50 | Reference(s) |
| Multiple Myeloma (MM) - t(4;14) | Median IC50: 0.24 µM | [2][5][9] |
| Multiple Myeloma (MM) - non-t(4;14) | Median IC50: 1.2 µM | [2][5] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 0.023 µM to >10 µM | [2][5][9] |
Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model (KMS-11)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 15 and 30 mg/kg, p.o., BID | Up to 95% | [2][5] |
Experimental Protocols
Detailed experimental protocols from the primary literature are not fully available. The following are representative protocols for the key assays used to characterize the mechanism of action of this compound, based on standard laboratory practices and the information available.
Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MM or DLBCL cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) or vehicle control (DMSO) for a specified period (e.g., 7 days).
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K36me3
This protocol describes the detection of H3K36me3 levels in cells treated with this compound to confirm on-target activity.
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K36me3 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K36me3 normalized to the loading control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., KMS-11 multiple myeloma cells) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at specified doses (e.g., 15 and 30 mg/kg, twice daily) or vehicle control for a defined treatment period.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring intratumoral H3K36me3 levels by western blot or immunohistochemistry.
-
Efficacy Evaluation: Calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy of this compound.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound action on the SETD2 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Facebook [cancer.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
EZM0414: A Selective SETD2 Inhibitor for Hematological Malignancies
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the SETD2 (SET Domain Containing 2) histone methyltransferase. This document details the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound, with a focus on its therapeutic potential in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction to SETD2 and the Rationale for Inhibition
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark associated with active gene transcription, RNA splicing, and DNA damage repair.[1][2] Dysregulation of H3K36 methylation is implicated in the pathogenesis of various cancers, including hematological malignancies.[3][4]
In a subset of high-risk multiple myeloma patients, a chromosomal translocation, t(4;14), leads to the overexpression of the MMSET (also known as NSD2) protein.[4][5] MMSET is a histone methyltransferase that catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of the substrate for SETD2. This leads to a dependency on SETD2 for maintaining the oncogenic state, presenting a therapeutic vulnerability.[5][6] By selectively inhibiting SETD2, this compound aims to exploit this dependency and disrupt the growth of cancer cells.[3][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of SETD2's methyltransferase activity.[7][8] Upon administration, this compound binds to SETD2 and blocks its catalytic function, leading to a global reduction in H3K36me3 levels.[3][9] This epigenetic modulation disrupts several downstream cellular processes that are essential for cancer cell proliferation and survival, including transcriptional regulation, RNA processing, and the DNA damage response.[3][9]
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Biochemical Assay | SETD2 | 18 nM | [10][11] |
| Cellular Assay | A549 | 34 nM | [11] |
| Cellular Proliferation | t(4;14) MM Cell Lines (median) | 0.24 µM | [4][10] |
| Cellular Proliferation | Non-t(4;14) MM Cell Lines (median) | 1.2 µM | [4] |
| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [10][11] |
| Cellular Proliferation | KMS-11 (14-day) | 370 nM | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Multiple Myeloma | KMS-11 | NOD SCID Mouse | 15 mg/kg, p.o., BID | 60% | [5] |
| Multiple Myeloma | KMS-11 | NOD SCID Mouse | 30 mg/kg, p.o., BID | 91% (regression) | [5] |
| Multiple Myeloma | RPMI-8226 | Not Specified | Not Specified | >75% | [4] |
| Multiple Myeloma | MM.1S | Not Specified | Not Specified | >75% | [4] |
| DLBCL | TMD8 | Not Specified | Not Specified | >75% | [4] |
| DLBCL | KARPAS422 | Not Specified | Not Specified | >75% | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Bioavailability (F) | Half-life (t1/2) | Reference(s) |
| Mouse | 50 mg/kg, p.o. | ~100% | 1.8 h | [10][11] |
| Rat | 50 mg/kg, p.o. | ~100% | 3.8 h | [10][11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
SETD2 Enzymatic Assay
This assay is designed to measure the enzymatic activity of SETD2 and the inhibitory potential of compounds like this compound.
-
Principle: A radiometric or chemiluminescent assay is used to detect the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a histone H3 peptide or nucleosome substrate.
-
Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 peptide or nucleosome substrate
-
S-adenosyl-L-[methyl-3H]methionine (for radiometric assay) or unlabeled SAM (for chemiluminescent assay)
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl2)
-
Microplates (e.g., 96-well)
-
Scintillation counter or chemiluminescence reader
-
For chemiluminescent assay: primary antibody against H3K36me3, HRP-conjugated secondary antibody, and chemiluminescent substrate.[12]
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the SETD2 enzyme, substrate, and assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the methyl donor (e.g., [3H]-SAM).
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assay).
-
For radiometric assays, transfer the reaction mixture to a filter plate, wash, and measure radioactivity using a scintillation counter.
-
For chemiluminescent assays, follow the manufacturer's protocol for antibody incubations and substrate addition, then measure the luminescent signal.[12]
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[13]
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Materials:
-
MM or DLBCL cell lines (e.g., KMS-11, RPMI-8226, TMD8)
-
Cell culture medium and supplements
-
96-well or 384-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells at an appropriate density in a multiwell plate and incubate overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours for short-term, up to 14 days for long-term proliferation assays with media changes).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for H3K36me3
This technique is used to assess the on-target activity of this compound by measuring the levels of H3K36me3 in cells or tissues.
-
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
-
Materials:
-
Treated cells or tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells or homogenize tissue to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K36me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
Human MM or DLBCL cell lines (e.g., KMS-11)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control orally, twice daily (BID).[10]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for H3K36me3).
-
Calculate tumor growth inhibition (TGI).
-
Clinical Development
This compound is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[13] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[13] The FDA has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL.[14]
Conclusion
This compound is a promising, first-in-class, selective SETD2 inhibitor with a clear mechanism of action and compelling preclinical data in models of multiple myeloma and diffuse large B-cell lymphoma. Its oral bioavailability and potent anti-tumor activity, particularly in cancers with a dependency on the SETD2 pathway, support its ongoing clinical development. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent for patients with these challenging hematological malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. The multiple myeloma–associated MMSET gene contributes to cellular adhesion, clonogenic growth, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Titer-Glo luminescent cell viability assay [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
EZM0414: A Selective SETD2 Inhibitor for Hematological Malignancies
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the SETD2 (SET Domain Containing 2) histone methyltransferase. This document details the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound, with a focus on its therapeutic potential in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction to SETD2 and the Rationale for Inhibition
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active gene transcription, RNA splicing, and DNA damage repair.[1][2] Dysregulation of H3K36 methylation is implicated in the pathogenesis of various cancers, including hematological malignancies.[3][4]
In a subset of high-risk multiple myeloma patients, a chromosomal translocation, t(4;14), leads to the overexpression of the MMSET (also known as NSD2) protein.[4][5] MMSET is a histone methyltransferase that catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of the substrate for SETD2. This leads to a dependency on SETD2 for maintaining the oncogenic state, presenting a therapeutic vulnerability.[5][6] By selectively inhibiting SETD2, this compound aims to exploit this dependency and disrupt the growth of cancer cells.[3][4]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of SETD2's methyltransferase activity.[7][8] Upon administration, this compound binds to SETD2 and blocks its catalytic function, leading to a global reduction in H3K36me3 levels.[3][9] This epigenetic modulation disrupts several downstream cellular processes that are essential for cancer cell proliferation and survival, including transcriptional regulation, RNA processing, and the DNA damage response.[3][9]
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Biochemical Assay | SETD2 | 18 nM | [10][11] |
| Cellular Assay | A549 | 34 nM | [11] |
| Cellular Proliferation | t(4;14) MM Cell Lines (median) | 0.24 µM | [4][10] |
| Cellular Proliferation | Non-t(4;14) MM Cell Lines (median) | 1.2 µM | [4] |
| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [10][11] |
| Cellular Proliferation | KMS-11 (14-day) | 370 nM | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| Multiple Myeloma | KMS-11 | NOD SCID Mouse | 15 mg/kg, p.o., BID | 60% | [5] |
| Multiple Myeloma | KMS-11 | NOD SCID Mouse | 30 mg/kg, p.o., BID | 91% (regression) | [5] |
| Multiple Myeloma | RPMI-8226 | Not Specified | Not Specified | >75% | [4] |
| Multiple Myeloma | MM.1S | Not Specified | Not Specified | >75% | [4] |
| DLBCL | TMD8 | Not Specified | Not Specified | >75% | [4] |
| DLBCL | KARPAS422 | Not Specified | Not Specified | >75% | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose | Bioavailability (F) | Half-life (t1/2) | Reference(s) |
| Mouse | 50 mg/kg, p.o. | ~100% | 1.8 h | [10][11] |
| Rat | 50 mg/kg, p.o. | ~100% | 3.8 h | [10][11] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
SETD2 Enzymatic Assay
This assay is designed to measure the enzymatic activity of SETD2 and the inhibitory potential of compounds like this compound.
-
Principle: A radiometric or chemiluminescent assay is used to detect the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a histone H3 peptide or nucleosome substrate.
-
Materials:
-
Recombinant human SETD2 enzyme
-
Histone H3 peptide or nucleosome substrate
-
S-adenosyl-L-[methyl-3H]methionine (for radiometric assay) or unlabeled SAM (for chemiluminescent assay)
-
Assay buffer (e.g., Tris-HCl, DTT, MgCl2)
-
Microplates (e.g., 96-well)
-
Scintillation counter or chemiluminescence reader
-
For chemiluminescent assay: primary antibody against H3K36me3, HRP-conjugated secondary antibody, and chemiluminescent substrate.[12]
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the SETD2 enzyme, substrate, and assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the methyl donor (e.g., [3H]-SAM).
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assay).
-
For radiometric assays, transfer the reaction mixture to a filter plate, wash, and measure radioactivity using a scintillation counter.
-
For chemiluminescent assays, follow the manufacturer's protocol for antibody incubations and substrate addition, then measure the luminescent signal.[12]
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[13]
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Materials:
-
MM or DLBCL cell lines (e.g., KMS-11, RPMI-8226, TMD8)
-
Cell culture medium and supplements
-
96-well or 384-well opaque-walled plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells at an appropriate density in a multiwell plate and incubate overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours for short-term, up to 14 days for long-term proliferation assays with media changes).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for H3K36me3
This technique is used to assess the on-target activity of this compound by measuring the levels of H3K36me3 in cells or tissues.
-
Principle: Proteins from cell or tissue lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
-
Materials:
-
Treated cells or tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells or homogenize tissue to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K36me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
Human MM or DLBCL cell lines (e.g., KMS-11)
-
Matrigel (optional, to aid tumor formation)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control orally, twice daily (BID).[10]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for H3K36me3).
-
Calculate tumor growth inhibition (TGI).
-
Clinical Development
This compound is currently being evaluated in a Phase 1/1b clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[13] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[13] The FDA has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL.[14]
Conclusion
This compound is a promising, first-in-class, selective SETD2 inhibitor with a clear mechanism of action and compelling preclinical data in models of multiple myeloma and diffuse large B-cell lymphoma. Its oral bioavailability and potent anti-tumor activity, particularly in cancers with a dependency on the SETD2 pathway, support its ongoing clinical development. The data presented in this guide highlight the potential of this compound as a novel therapeutic agent for patients with these challenging hematological malignancies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. The multiple myeloma–associated MMSET gene contributes to cellular adhesion, clonogenic growth, and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Titer-Glo luminescent cell viability assay [bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 14. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
biological function of SETD2 in cancer
An In-depth Technical Guide on the Biological Function of SETD2 in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SET domain-containing 2 (SETD2) is a critical epigenetic regulator, acting as the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2] This modification is integral to a variety of cellular processes, including transcriptional regulation, RNA splicing, and the maintenance of genomic stability.[2][3][4] Extensive research has identified SETD2 as a potent tumor suppressor, with its gene being frequently mutated or inactivated in a wide spectrum of human cancers, including clear cell renal cell carcinoma (ccRCC), lung adenocarcinoma, and colorectal cancer.[2][3][5] The loss of SETD2 function disrupts critical DNA damage repair pathways, promotes oncogenic signaling, and alters the tumor microenvironment, thereby contributing to tumor initiation, progression, and metastasis.[5][6] This guide provides a comprehensive overview of the core biological functions of SETD2 in cancer, details key experimental methodologies used in its study, and explores the therapeutic implications of its inactivation.
Introduction to SETD2: Structure and Function
SETD2 is a large, 230-kD protein characterized by several key functional domains.[1] Its enzymatic activity resides in the SET domain, which is responsible for transferring a methyl group to H3K36.[5] The SRI (Set2-Rpb1 Interacting) domain, located at the C-terminus, directly interacts with the hyperphosphorylated C-terminal domain of RNA polymerase II (RNAPII), coupling H3K36 trimethylation with active transcription elongation.[5][7]
References
- 1. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 2. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 4. SETD2, an epigenetic tumor suppressor: a focused review on GI tumor [imrpress.com]
- 5. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
biological function of SETD2 in cancer
An In-depth Technical Guide on the Biological Function of SETD2 in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SET domain-containing 2 (SETD2) is a critical epigenetic regulator, acting as the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This modification is integral to a variety of cellular processes, including transcriptional regulation, RNA splicing, and the maintenance of genomic stability.[2][3][4] Extensive research has identified SETD2 as a potent tumor suppressor, with its gene being frequently mutated or inactivated in a wide spectrum of human cancers, including clear cell renal cell carcinoma (ccRCC), lung adenocarcinoma, and colorectal cancer.[2][3][5] The loss of SETD2 function disrupts critical DNA damage repair pathways, promotes oncogenic signaling, and alters the tumor microenvironment, thereby contributing to tumor initiation, progression, and metastasis.[5][6] This guide provides a comprehensive overview of the core biological functions of SETD2 in cancer, details key experimental methodologies used in its study, and explores the therapeutic implications of its inactivation.
Introduction to SETD2: Structure and Function
SETD2 is a large, 230-kD protein characterized by several key functional domains.[1] Its enzymatic activity resides in the SET domain, which is responsible for transferring a methyl group to H3K36.[5] The SRI (Set2-Rpb1 Interacting) domain, located at the C-terminus, directly interacts with the hyperphosphorylated C-terminal domain of RNA polymerase II (RNAPII), coupling H3K36 trimethylation with active transcription elongation.[5][7]
References
- 1. Histone methyltransferase SETD2: a potential tumor suppressor in solid cancers [jcancer.org]
- 2. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 4. SETD2, an epigenetic tumor suppressor: a focused review on GI tumor [imrpress.com]
- 5. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of EZM0414 in Histone H3K36 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability and regulating gene expression. Dysregulation of the H3K36 methylation axis is implicated in the pathogenesis of various malignancies, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This document details the mechanism of action of this compound, presents its in vitro and in vivo pharmacological data, provides detailed experimental protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, SETD2
This compound is a potent and selective inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase that plays a crucial role in various cellular processes.[1] SETD2 is the only known enzyme that catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3).[2] This epigenetic modification is associated with active transcription, DNA repair, and RNA splicing.[3] In certain cancers, such as t(4;14) multiple myeloma, the overexpression of another histone methyltransferase, MMSET (also known as NSD2), leads to increased levels of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for the production of H3K36me3, making SETD2 an attractive therapeutic target.[2][4] this compound was developed to exploit this dependency and is currently under clinical investigation for the treatment of relapsed or refractory MM and DLBCL.[4]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SETD2. By binding to SETD2, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K36me2, thereby blocking the formation of H3K36me3. This leads to a global reduction in H3K36me3 levels, which in turn alters gene expression patterns and inhibits the proliferation of cancer cells that are dependent on the SETD2 pathway. The antitumor effects of this compound have been shown to correlate with the reduction of intratumoral H3K36me3 levels, demonstrating its on-target activity.[1][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [1] |
| Cellular Assay (H3K36me3) | A549 | 34 nM | [1] |
| Cellular Assay (H3K36me3) | t(4;14) bearing MM cell lines | 34 nM | |
| Anti-proliferative Assay | t(4;14) MM cell lines (median) | 0.24 µM | [1] |
| Anti-proliferative Assay | Non-t(4;14) MM cell lines (median) | 1.2 µM | |
| Anti-proliferative Assay | DLBCL cell lines | 0.023 µM to >10 µM | [1][5] |
| Anti-proliferative Assay | KMS-34 (14-day incubation) | Potent growth inhibition | [2][4] |
Table 2: In Vivo Efficacy of this compound in a KMS-11 Xenograft Model
| Dosage | Administration | Tumor Growth Inhibition | Reference |
| 15 mg/kg | p.o., BID | 60% | |
| 30 mg/kg | p.o., BID | 91% |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dosage | Bioavailability | t1/2 | Reference |
| Mice | 50 mg/kg, p.o. | Almost 100% | 1.8 h | [1][5] |
| Rats | 50 mg/kg, p.o. | Almost 100% | 3.8 h | [1][5] |
Experimental Protocols
SETD2 Biochemical Assay
This protocol describes a radiometric assay to determine the enzymatic activity of SETD2.
Materials:
-
Recombinant human SETD2 enzyme
-
This compound
-
Assay buffer: 25 mM Bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, 0.01% bovine skin gelatin (BSG)
-
Substrate solution: Biotinylated histone H3 (21-44) peptide and [³H]-S-adenosyl-L-methionine (SAM)
-
Quench solution: 1 mM S-adenosyl-homocysteine (SAH) and 1 mM SAM
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of compound or DMSO to 40 µL of SETD2 enzyme in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Allow the reaction to proceed for the linear portion of product formation.
-
Stop the reaction by adding 10 µL of the quench solution.
-
Detect the incorporation of the tritiated methyl group using a scintillation counter.
-
Calculate IC50 values from the dose-response curves.[3]
Cellular H3K36me3 In-Cell Western Assay
This protocol details a method to quantify cellular H3K36me3 levels in response to this compound treatment.
Materials:
-
A549 cells or other relevant cell lines
-
This compound
-
Poly-D-Lysine (PDL) coated 384-well culture plates
-
Assay medium
-
Fixation solution: 4% formaldehyde (B43269) in PBS
-
Blocking buffer: 5% non-fat dry milk in TBST
-
Primary antibodies: Rabbit anti-H3K36me3 and Mouse anti-Total Histone H3
-
Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies
-
PBS and TBST buffers
Procedure:
-
Seed A549 cells in PDL-coated 384-well plates at a density of 80,000 cells/mL (50 µL/well) and allow them to attach.[3]
-
Add 10 nL of serially diluted this compound or DMSO to the wells.[3]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 days.[3]
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the plates three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the plates three times with TBST.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against H3K36me3 and total Histone H3 overnight at 4°C.
-
Wash the plates three times with TBST.
-
Incubate the cells with IRDye® conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the plates three times with TBST.
-
Scan the plates using an infrared imaging system.
-
Quantify the fluorescence intensity and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of this compound.
Materials:
-
Multiple myeloma or DLBCL cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plates for the desired period (e.g., 7 or 14 days) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[6][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a luminometer.[6]
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Visualizations
Signaling Pathway of H3K36 Trimethylation and its Inhibition by this compound
Caption: H3K36 methylation pathway and this compound's point of intervention.
Experimental Workflow for Cellular H3K36me3 Quantification
Caption: Workflow for the In-Cell Western assay to measure H3K36me3.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for targeting SETD2 with this compound in t(4;14) MM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
The Role of EZM0414 in Histone H3K36 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability and regulating gene expression. Dysregulation of the H3K36 methylation axis is implicated in the pathogenesis of various malignancies, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This document details the mechanism of action of this compound, presents its in vitro and in vivo pharmacological data, provides detailed experimental protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, SETD2
This compound is a potent and selective inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase that plays a crucial role in various cellular processes.[1] SETD2 is the only known enzyme that catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3).[2] This epigenetic modification is associated with active transcription, DNA repair, and RNA splicing.[3] In certain cancers, such as t(4;14) multiple myeloma, the overexpression of another histone methyltransferase, MMSET (also known as NSD2), leads to increased levels of H3K36me2, the substrate for SETD2. This creates a dependency on SETD2 for the production of H3K36me3, making SETD2 an attractive therapeutic target.[2][4] this compound was developed to exploit this dependency and is currently under clinical investigation for the treatment of relapsed or refractory MM and DLBCL.[4]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the enzymatic activity of SETD2. By binding to SETD2, this compound prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K36me2, thereby blocking the formation of H3K36me3. This leads to a global reduction in H3K36me3 levels, which in turn alters gene expression patterns and inhibits the proliferation of cancer cells that are dependent on the SETD2 pathway. The antitumor effects of this compound have been shown to correlate with the reduction of intratumoral H3K36me3 levels, demonstrating its on-target activity.[1][5]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| Biochemical Assay | SETD2 | 18 nM | [1] |
| Cellular Assay (H3K36me3) | A549 | 34 nM | [1] |
| Cellular Assay (H3K36me3) | t(4;14) bearing MM cell lines | 34 nM | |
| Anti-proliferative Assay | t(4;14) MM cell lines (median) | 0.24 µM | [1] |
| Anti-proliferative Assay | Non-t(4;14) MM cell lines (median) | 1.2 µM | |
| Anti-proliferative Assay | DLBCL cell lines | 0.023 µM to >10 µM | [1][5] |
| Anti-proliferative Assay | KMS-34 (14-day incubation) | Potent growth inhibition | [2][4] |
Table 2: In Vivo Efficacy of this compound in a KMS-11 Xenograft Model
| Dosage | Administration | Tumor Growth Inhibition | Reference |
| 15 mg/kg | p.o., BID | 60% | |
| 30 mg/kg | p.o., BID | 91% |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dosage | Bioavailability | t1/2 | Reference |
| Mice | 50 mg/kg, p.o. | Almost 100% | 1.8 h | [1][5] |
| Rats | 50 mg/kg, p.o. | Almost 100% | 3.8 h | [1][5] |
Experimental Protocols
SETD2 Biochemical Assay
This protocol describes a radiometric assay to determine the enzymatic activity of SETD2.
Materials:
-
Recombinant human SETD2 enzyme
-
This compound
-
Assay buffer: 25 mM Bicine (pH 8.0), 7.5 mM β-mercaptoethanol, 0.002% Tween-20, 0.01% bovine skin gelatin (BSG)
-
Substrate solution: Biotinylated histone H3 (21-44) peptide and [³H]-S-adenosyl-L-methionine (SAM)
-
Quench solution: 1 mM S-adenosyl-homocysteine (SAH) and 1 mM SAM
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of compound or DMSO to 40 µL of SETD2 enzyme in assay buffer.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Allow the reaction to proceed for the linear portion of product formation.
-
Stop the reaction by adding 10 µL of the quench solution.
-
Detect the incorporation of the tritiated methyl group using a scintillation counter.
-
Calculate IC50 values from the dose-response curves.[3]
Cellular H3K36me3 In-Cell Western Assay
This protocol details a method to quantify cellular H3K36me3 levels in response to this compound treatment.
Materials:
-
A549 cells or other relevant cell lines
-
This compound
-
Poly-D-Lysine (PDL) coated 384-well culture plates
-
Assay medium
-
Fixation solution: 4% formaldehyde in PBS
-
Blocking buffer: 5% non-fat dry milk in TBST
-
Primary antibodies: Rabbit anti-H3K36me3 and Mouse anti-Total Histone H3
-
Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies
-
PBS and TBST buffers
Procedure:
-
Seed A549 cells in PDL-coated 384-well plates at a density of 80,000 cells/mL (50 µL/well) and allow them to attach.[3]
-
Add 10 nL of serially diluted this compound or DMSO to the wells.[3]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 days.[3]
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the plates three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the plates three times with TBST.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against H3K36me3 and total Histone H3 overnight at 4°C.
-
Wash the plates three times with TBST.
-
Incubate the cells with IRDye® conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the plates three times with TBST.
-
Scan the plates using an infrared imaging system.
-
Quantify the fluorescence intensity and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of this compound.
Materials:
-
Multiple myeloma or DLBCL cell lines
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plates for the desired period (e.g., 7 or 14 days) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[6][7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence using a luminometer.[6]
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Visualizations
Signaling Pathway of H3K36 Trimethylation and its Inhibition by this compound
Caption: H3K36 methylation pathway and this compound's point of intervention.
Experimental Workflow for Cellular H3K36me3 Quantification
Caption: Workflow for the In-Cell Western assay to measure H3K36me3.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for targeting SETD2 with this compound in t(4;14) MM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
EZM0414: A Technical Deep Dive into its Therapeutic Potential in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, has emerged as a promising therapeutic agent for patients with relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Preclinical data have demonstrated its potent anti-tumor activity, particularly in cancers characterized by dysregulation of histone H3 lysine (B10760008) 36 (H3K36) methylation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and available pharmacokinetic data, presented in a format tailored for researchers and drug development professionals.
Introduction
SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and RNA splicing. In certain hematological malignancies, the epigenetic landscape is altered, creating a dependency on specific pathways for survival. One such dependency is observed in multiple myeloma patients with the t(4;14) translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2). MMSET catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of substrate for SETD2. This increased flux through the H3K36 methylation pathway is believed to be a key driver of oncogenesis in this high-risk patient population. This compound was developed to selectively inhibit SETD2, thereby disrupting this oncogenic signaling cascade.
Mechanism of Action
This compound functions as a potent and selective inhibitor of SETD2's enzymatic activity. By binding to SETD2, this compound prevents the transfer of a methyl group to H3K36me2, leading to a global reduction in H3K36me3 levels. This disruption of a key epigenetic mark interferes with several cellular processes that are crucial for cancer cell proliferation and survival.
Signaling Pathway in t(4;14) Multiple Myeloma
The therapeutic rationale for this compound in t(4;14) MM is centered on the functional interplay between MMSET and SETD2. The overexpression of MMSET in these cancer cells leads to elevated levels of H3K36me2. SETD2 then utilizes this substrate to produce H3K36me3, which is implicated in the pathogenic gene expression program of these tumors. By inhibiting SETD2, this compound effectively blocks this pathway, leading to anti-proliferative effects.
Quantitative Preclinical Data
The anti-tumor activity of this compound has been quantified in a series of preclinical studies, demonstrating its potency and selectivity.
In Vitro Cellular Proliferation
This compound has shown potent anti-proliferative effects across a panel of MM and DLBCL cell lines. Notably, t(4;14) MM cell lines exhibit higher sensitivity to this compound.
| Cell Line Type | Median IC50 (µM) | Reference |
| t(4;14) MM | 0.24 | |
| non-t(4;14) MM | 1.2 | |
| DLBCL | 0.023 to >10 |
In Vivo Tumor Growth Inhibition
In cell line-derived xenograft models, oral administration of this compound resulted in significant tumor growth inhibition (TGI).
| Xenograft Model | Dosing (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference |
| KMS-11 (t(4;14) MM) | 15 | 60 | |
| KMS-11 (t(4;14) MM) | 30 | 91 |
Pharmacokinetic Parameters
Pharmacokinetic studies in mice have demonstrated good oral bioavailability and dose-proportional exposure.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Rat, Mouse | |
| t1/2 | 1.8 h | Mouse | |
| t1/2 | 3.8 h | Rat |
Experimental Protocols
While highly detailed, step-by-step protocols from the primary literature are not publicly available, the following sections outline the general methodologies employed in the preclinical evaluation of this compound based on published abstracts and papers.
Cellular Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
General Protocol:
-
Cell Seeding: MM and DLBCL cell lines were seeded in multi-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control.
-
Incubation: The cells were incubated for a period of 7 to 14 days to assess long-term anti-proliferative effects.
-
Viability Assessment: Cell viability was measured using a standard method such as an MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results were normalized to the vehicle control, and IC50 values were calculated using non-linear regression analysis.
Cell Line-Derived Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
General Protocol:
-
Cell Implantation: Human MM or DLBCL cells (e.g., KMS-11) were subcutaneously implanted into immunocompromised mice (e.g., NOD SCID).
-
Tumor Growth: Tumors were allowed to establish to a predetermined size.
-
Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, typically twice daily (BID).
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a specified size. Tumors were then excised for pharmacodynamic analysis.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.
Western Blot Analysis for H3K36me3
Objective: To confirm target engagement by measuring the reduction of H3K36me3 levels in cells or tumors treated with this compound.
General Protocol:
-
Protein Extraction: Histones were extracted from cell pellets or tumor tissue using an acid extraction method or a whole-cell lysis buffer.
-
Protein Quantification: The concentration of the extracted proteins was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for H3K36me3. A primary antibody for total histone H3 was used as a loading control.
-
Secondary Antibody and Detection: The membrane was incubated with an appropriate HRP-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The intensity of the H3K36me3 band was quantified and normalized to the total H3 band to determine the relative reduction in H3K36me3 levels.
EZM0414: A Technical Deep Dive into its Therapeutic Potential in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, has emerged as a promising therapeutic agent for patients with relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). Preclinical data have demonstrated its potent anti-tumor activity, particularly in cancers characterized by dysregulation of histone H3 lysine 36 (H3K36) methylation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and available pharmacokinetic data, presented in a format tailored for researchers and drug development professionals.
Introduction
SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and RNA splicing. In certain hematological malignancies, the epigenetic landscape is altered, creating a dependency on specific pathways for survival. One such dependency is observed in multiple myeloma patients with the t(4;14) translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2). MMSET catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of substrate for SETD2. This increased flux through the H3K36 methylation pathway is believed to be a key driver of oncogenesis in this high-risk patient population. This compound was developed to selectively inhibit SETD2, thereby disrupting this oncogenic signaling cascade.
Mechanism of Action
This compound functions as a potent and selective inhibitor of SETD2's enzymatic activity. By binding to SETD2, this compound prevents the transfer of a methyl group to H3K36me2, leading to a global reduction in H3K36me3 levels. This disruption of a key epigenetic mark interferes with several cellular processes that are crucial for cancer cell proliferation and survival.
Signaling Pathway in t(4;14) Multiple Myeloma
The therapeutic rationale for this compound in t(4;14) MM is centered on the functional interplay between MMSET and SETD2. The overexpression of MMSET in these cancer cells leads to elevated levels of H3K36me2. SETD2 then utilizes this substrate to produce H3K36me3, which is implicated in the pathogenic gene expression program of these tumors. By inhibiting SETD2, this compound effectively blocks this pathway, leading to anti-proliferative effects.
Quantitative Preclinical Data
The anti-tumor activity of this compound has been quantified in a series of preclinical studies, demonstrating its potency and selectivity.
In Vitro Cellular Proliferation
This compound has shown potent anti-proliferative effects across a panel of MM and DLBCL cell lines. Notably, t(4;14) MM cell lines exhibit higher sensitivity to this compound.
| Cell Line Type | Median IC50 (µM) | Reference |
| t(4;14) MM | 0.24 | |
| non-t(4;14) MM | 1.2 | |
| DLBCL | 0.023 to >10 |
In Vivo Tumor Growth Inhibition
In cell line-derived xenograft models, oral administration of this compound resulted in significant tumor growth inhibition (TGI).
| Xenograft Model | Dosing (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference |
| KMS-11 (t(4;14) MM) | 15 | 60 | |
| KMS-11 (t(4;14) MM) | 30 | 91 |
Pharmacokinetic Parameters
Pharmacokinetic studies in mice have demonstrated good oral bioavailability and dose-proportional exposure.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Rat, Mouse | |
| t1/2 | 1.8 h | Mouse | |
| t1/2 | 3.8 h | Rat |
Experimental Protocols
While highly detailed, step-by-step protocols from the primary literature are not publicly available, the following sections outline the general methodologies employed in the preclinical evaluation of this compound based on published abstracts and papers.
Cellular Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
General Protocol:
-
Cell Seeding: MM and DLBCL cell lines were seeded in multi-well plates at an appropriate density.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or vehicle control.
-
Incubation: The cells were incubated for a period of 7 to 14 days to assess long-term anti-proliferative effects.
-
Viability Assessment: Cell viability was measured using a standard method such as an MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results were normalized to the vehicle control, and IC50 values were calculated using non-linear regression analysis.
Cell Line-Derived Xenograft Models
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
General Protocol:
-
Cell Implantation: Human MM or DLBCL cells (e.g., KMS-11) were subcutaneously implanted into immunocompromised mice (e.g., NOD SCID).
-
Tumor Growth: Tumors were allowed to establish to a predetermined size.
-
Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, typically twice daily (BID).
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a specified size. Tumors were then excised for pharmacodynamic analysis.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.
Western Blot Analysis for H3K36me3
Objective: To confirm target engagement by measuring the reduction of H3K36me3 levels in cells or tumors treated with this compound.
General Protocol:
-
Protein Extraction: Histones were extracted from cell pellets or tumor tissue using an acid extraction method or a whole-cell lysis buffer.
-
Protein Quantification: The concentration of the extracted proteins was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for H3K36me3. A primary antibody for total histone H3 was used as a loading control.
-
Secondary Antibody and Detection: The membrane was incubated with an appropriate HRP-conjugated secondary antibody, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The intensity of the H3K36me3 band was quantified and normalized to the total H3 band to determine the relative reduction in H3K36me3 levels.
EZM0414: A Novel Therapeutic Avenue in Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of SETD2, is emerging as a promising therapeutic agent in the landscape of multiple myeloma (MM) research. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, a compilation of key preclinical data, and detailed experimental protocols to aid in the design and execution of further research. The focus is on the targeted inhibition of the SETD2 methyltransferase, particularly in the context of t(4;14) translocation-positive multiple myeloma, a high-risk subtype of the disease.
Introduction: The Rationale for Targeting SETD2 in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM patients, approximately 15-20%, harbor the t(4;14) chromosomal translocation, which is associated with a poor prognosis. This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET, also known as NSD2) protein, a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).
The elevated levels of H3K36me2 serve as a substrate for another histone methyltransferase, SETD2, which is the sole enzyme responsible for the trimethylation of H3K36 (H3K36me3). This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing. The dependency of t(4;14) MM cells on the MMSET-SETD2 axis presents a unique therapeutic vulnerability. This compound is a potent and selective inhibitor of SETD2, designed to disrupt this oncogenic signaling pathway.
Mechanism of Action of this compound
This compound exerts its anti-myeloma activity by selectively inhibiting the catalytic activity of SETD2. In t(4;14) positive multiple myeloma, the overexpression of MMSET leads to a global increase in H3K36me2. This abundance of substrate drives the activity of SETD2, leading to the production of H3K36me3. By inhibiting SETD2, this compound effectively reduces the levels of H3K36me3, thereby altering gene expression profiles and inducing anti-proliferative effects in cancer cells. Preclinical studies have demonstrated that the antitumor effects of this compound correlate with the reduction of intratumoral H3K36me3 levels, confirming its on-target activity.
EZM0414: A Novel Therapeutic Avenue in Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EZM0414, a first-in-class, orally bioavailable small molecule inhibitor of SETD2, is emerging as a promising therapeutic agent in the landscape of multiple myeloma (MM) research. This technical guide provides an in-depth overview of the core scientific principles underlying this compound's mechanism of action, a compilation of key preclinical data, and detailed experimental protocols to aid in the design and execution of further research. The focus is on the targeted inhibition of the SETD2 methyltransferase, particularly in the context of t(4;14) translocation-positive multiple myeloma, a high-risk subtype of the disease.
Introduction: The Rationale for Targeting SETD2 in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A significant subset of MM patients, approximately 15-20%, harbor the t(4;14) chromosomal translocation, which is associated with a poor prognosis. This translocation leads to the overexpression of the multiple myeloma SET domain (MMSET, also known as NSD2) protein, a histone methyltransferase that primarily catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2).
The elevated levels of H3K36me2 serve as a substrate for another histone methyltransferase, SETD2, which is the sole enzyme responsible for the trimethylation of H3K36 (H3K36me3). This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing. The dependency of t(4;14) MM cells on the MMSET-SETD2 axis presents a unique therapeutic vulnerability. This compound is a potent and selective inhibitor of SETD2, designed to disrupt this oncogenic signaling pathway.
Mechanism of Action of this compound
This compound exerts its anti-myeloma activity by selectively inhibiting the catalytic activity of SETD2. In t(4;14) positive multiple myeloma, the overexpression of MMSET leads to a global increase in H3K36me2. This abundance of substrate drives the activity of SETD2, leading to the production of H3K36me3. By inhibiting SETD2, this compound effectively reduces the levels of H3K36me3, thereby altering gene expression profiles and inducing anti-proliferative effects in cancer cells. Preclinical studies have demonstrated that the antitumor effects of this compound correlate with the reduction of intratumoral H3K36me3 levels, confirming its on-target activity.
EZM0414 in Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3] In the context of diffuse large B-cell lymphoma (DLBCL), dysregulation of H3K36 methylation has been identified as a potential oncogenic driver, making SETD2 an attractive therapeutic target.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL, highlighting its potential to address an unmet medical need.[6][7] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound in DLBCL.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of SETD2.[2] SETD2 is the sole enzyme responsible for converting H3K36me2 to H3K36me3. By blocking this process, this compound leads to a global reduction in H3K36me3 levels. The decrease in this specific histone mark is thought to disrupt gene expression programs that are essential for the survival and proliferation of DLBCL cells. The antitumor effects of this compound have been shown to correlate with the reduction in intratumoral H3K36me3 levels, demonstrating on-target activity.[6]
Figure 1: this compound inhibits SETD2-mediated H3K36 trimethylation.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects in a panel of DLBCL cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in DLBCL cell lines show a wide range of sensitivity, from 0.023 µM to over 10 µM, suggesting that certain subtypes of DLBCL may be more susceptible to SETD2 inhibition.[6]
| DLBCL Cell Line Sensitivity | IC50 Range (µM) |
| High to Moderate Sensitivity | 0.023 - 10 |
| Low Sensitivity | >10 |
Table 1: In vitro anti-proliferative activity of this compound in DLBCL cell lines.[6]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several cell line-derived xenograft (CDX) models of DLBCL. In these preclinical models, oral administration of this compound resulted in statistically significant tumor growth inhibition (TGI) compared to vehicle control.[6]
| DLBCL Xenograft Model | Tumor Growth Inhibition (TGI) |
| TMD8 | >75% |
| KARPAS422 | >75% |
| WSU-DLCL2 | >50% |
| SU-DHL-10 | >50% |
Table 2: In vivo efficacy of this compound in DLBCL xenograft models.[6]
The observed anti-tumor effects in these in vivo models were correlated with a reduction in intratumoral H3K36me3 levels, further confirming the on-target mechanism of action of this compound.[6]
Experimental Protocols
Cellular Proliferation Assay (MTT Assay)
This protocol describes a general procedure for assessing the effect of this compound on the proliferation of DLBCL cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
DLBCL cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count DLBCL cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
-
Figure 2: Workflow for a typical cellular proliferation (MTT) assay.
Western Blot for H3K36me3
This protocol outlines a general method for detecting changes in global H3K36me3 levels in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K36me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K36me3 and anti-total H3 as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize H3K36me3 levels to total H3.
-
Clinical Development
This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center study in adult patients with relapsed or refractory multiple myeloma and DLBCL (NCT04603006). The primary objectives of the study are to assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose. The efficacy of this compound in the DLBCL cohort will be a key secondary endpoint. As of late 2025, no clinical data from this trial has been publicly disclosed.
Conclusion
This compound represents a promising novel therapeutic approach for patients with relapsed or refractory DLBCL. Its targeted mechanism of action, potent preclinical anti-tumor activity, and oral bioavailability make it a compelling candidate for further clinical investigation. The ongoing Phase 1/1b clinical trial will provide crucial insights into the safety and efficacy of this first-in-class SETD2 inhibitor in the DLBCL patient population. The results of this study are eagerly awaited by the scientific and medical communities.
References
- 1. Epizyme Receives Fast Track Designation from U.S. FDA and Announces Initiation of Phase 1/1b Study of its Novel SETD2 Inhibitor, this compound - BioSpace [biospace.com]
- 2. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 3. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting [businesswire.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
EZM0414 in Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[3] In the context of diffuse large B-cell lymphoma (DLBCL), dysregulation of H3K36 methylation has been identified as a potential oncogenic driver, making SETD2 an attractive therapeutic target.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of adult patients with relapsed or refractory DLBCL, highlighting its potential to address an unmet medical need.[6][7] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical development of this compound in DLBCL.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of SETD2.[2] SETD2 is the sole enzyme responsible for converting H3K36me2 to H3K36me3. By blocking this process, this compound leads to a global reduction in H3K36me3 levels. The decrease in this specific histone mark is thought to disrupt gene expression programs that are essential for the survival and proliferation of DLBCL cells. The antitumor effects of this compound have been shown to correlate with the reduction in intratumoral H3K36me3 levels, demonstrating on-target activity.[6]
Figure 1: this compound inhibits SETD2-mediated H3K36 trimethylation.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects in a panel of DLBCL cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in DLBCL cell lines show a wide range of sensitivity, from 0.023 µM to over 10 µM, suggesting that certain subtypes of DLBCL may be more susceptible to SETD2 inhibition.[6]
| DLBCL Cell Line Sensitivity | IC50 Range (µM) |
| High to Moderate Sensitivity | 0.023 - 10 |
| Low Sensitivity | >10 |
Table 1: In vitro anti-proliferative activity of this compound in DLBCL cell lines.[6]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in several cell line-derived xenograft (CDX) models of DLBCL. In these preclinical models, oral administration of this compound resulted in statistically significant tumor growth inhibition (TGI) compared to vehicle control.[6]
| DLBCL Xenograft Model | Tumor Growth Inhibition (TGI) |
| TMD8 | >75% |
| KARPAS422 | >75% |
| WSU-DLCL2 | >50% |
| SU-DHL-10 | >50% |
Table 2: In vivo efficacy of this compound in DLBCL xenograft models.[6]
The observed anti-tumor effects in these in vivo models were correlated with a reduction in intratumoral H3K36me3 levels, further confirming the on-target mechanism of action of this compound.[6]
Experimental Protocols
Cellular Proliferation Assay (MTT Assay)
This protocol describes a general procedure for assessing the effect of this compound on the proliferation of DLBCL cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
DLBCL cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count DLBCL cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
-
Figure 2: Workflow for a typical cellular proliferation (MTT) assay.
Western Blot for H3K36me3
This protocol outlines a general method for detecting changes in global H3K36me3 levels in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K36me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K36me3 and anti-total H3 as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize H3K36me3 levels to total H3.
-
Clinical Development
This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center study in adult patients with relapsed or refractory multiple myeloma and DLBCL (NCT04603006). The primary objectives of the study are to assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose. The efficacy of this compound in the DLBCL cohort will be a key secondary endpoint. As of late 2025, no clinical data from this trial has been publicly disclosed.
Conclusion
This compound represents a promising novel therapeutic approach for patients with relapsed or refractory DLBCL. Its targeted mechanism of action, potent preclinical anti-tumor activity, and oral bioavailability make it a compelling candidate for further clinical investigation. The ongoing Phase 1/1b clinical trial will provide crucial insights into the safety and efficacy of this first-in-class SETD2 inhibitor in the DLBCL patient population. The results of this study are eagerly awaited by the scientific and medical communities.
References
- 1. Epizyme Receives Fast Track Designation from U.S. FDA and Announces Initiation of Phase 1/1b Study of its Novel SETD2 Inhibitor, this compound - BioSpace [biospace.com]
- 2. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 3. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting [businesswire.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
Preclinical Efficacy of EZM0414: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of EZM0414, a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2. The data presented herein demonstrates the anti-tumor activity of this compound in various preclinical models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), establishing the scientific rationale for its ongoing clinical development.
Core Mechanism of Action
This compound targets SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1] This histone modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][2] In certain hematological malignancies, such as MM with a t(4;14) translocation, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[1] By inhibiting SETD2, this compound aims to disrupt these oncogenic processes.[3]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across a panel of MM and DLBCL cell lines.[3] Notably, cell lines with the t(4;14) translocation, which are hypothesized to be more dependent on the SETD2 pathway, showed increased sensitivity to the compound.[3][4]
Quantitative Data: In Vitro Proliferation Assays
| Cell Line Type | Median IC50 (µM) | Reference |
| t(4;14) Multiple Myeloma | 0.24 | [3][4] |
| non-t(4;14) Multiple Myeloma | 1.2 | [3][4] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [3] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in cell line-derived xenograft (CDX) models of MM and DLBCL.[3] These studies demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[3]
Quantitative Data: In Vivo Xenograft Study (KMS-11 Model)
| Treatment Group (Oral, Twice Daily) | Tumor Growth Reduction (%) | Reference |
| 15 mg/kg this compound | 60 | [1] |
| 30 mg/kg this compound | 91 | [1] |
Target Engagement and Pharmacodynamics
The in vivo anti-tumor effects of this compound correlated with on-target activity, as evidenced by a dose-dependent reduction in intratumoral H3K36me3 levels.[3][4] This confirms that this compound effectively inhibits SETD2 in the tumor microenvironment.
Combination Studies
In vitro studies have indicated that this compound acts synergistically with existing standard-of-care agents for MM and DLBCL, suggesting its potential for use in combination therapies.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cellular Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Culture: MM and DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Plating: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted and added to the cells, followed by incubation for a period of 7 to 14 days.[3]
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of live cells.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for H3K36me3
Objective: To assess the in vivo target engagement of this compound by measuring the levels of H3K36me3.
Methodology:
-
Tissue Lysis: Tumor samples from xenograft models were homogenized and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for H3K36me3 and a loading control (e.g., total Histone H3).
-
Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the H3K36me3 band was quantified and normalized to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: NOD SCID mice were used for these studies.[1]
-
Cell Implantation: Human multiple myeloma cells (KMS-11) were implanted subcutaneously into the flanks of the mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally twice daily at doses of 15 and 30 mg/kg.[1]
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
Visualizations
Signaling Pathway
Caption: The SETD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: An overview of the preclinical experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
Preclinical Efficacy of EZM0414: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of EZM0414, a first-in-class, potent, and selective oral inhibitor of the histone methyltransferase SETD2. The data presented herein demonstrates the anti-tumor activity of this compound in various preclinical models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), establishing the scientific rationale for its ongoing clinical development.
Core Mechanism of Action
This compound targets SETD2, the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This histone modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][2] In certain hematological malignancies, such as MM with a t(4;14) translocation, the overexpression of MMSET (also known as NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[1] By inhibiting SETD2, this compound aims to disrupt these oncogenic processes.[3]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across a panel of MM and DLBCL cell lines.[3] Notably, cell lines with the t(4;14) translocation, which are hypothesized to be more dependent on the SETD2 pathway, showed increased sensitivity to the compound.[3][4]
Quantitative Data: In Vitro Proliferation Assays
| Cell Line Type | Median IC50 (µM) | Reference |
| t(4;14) Multiple Myeloma | 0.24 | [3][4] |
| non-t(4;14) Multiple Myeloma | 1.2 | [3][4] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [3] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in cell line-derived xenograft (CDX) models of MM and DLBCL.[3] These studies demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[3]
Quantitative Data: In Vivo Xenograft Study (KMS-11 Model)
| Treatment Group (Oral, Twice Daily) | Tumor Growth Reduction (%) | Reference |
| 15 mg/kg this compound | 60 | [1] |
| 30 mg/kg this compound | 91 | [1] |
Target Engagement and Pharmacodynamics
The in vivo anti-tumor effects of this compound correlated with on-target activity, as evidenced by a dose-dependent reduction in intratumoral H3K36me3 levels.[3][4] This confirms that this compound effectively inhibits SETD2 in the tumor microenvironment.
Combination Studies
In vitro studies have indicated that this compound acts synergistically with existing standard-of-care agents for MM and DLBCL, suggesting its potential for use in combination therapies.[3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cellular Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Culture: MM and DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Plating: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted and added to the cells, followed by incubation for a period of 7 to 14 days.[3]
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTT assay, which measures the metabolic activity of live cells.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for H3K36me3
Objective: To assess the in vivo target engagement of this compound by measuring the levels of H3K36me3.
Methodology:
-
Tissue Lysis: Tumor samples from xenograft models were homogenized and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Protein Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for H3K36me3 and a loading control (e.g., total Histone H3).
-
Detection: After incubation with a secondary antibody, the protein bands were visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the H3K36me3 band was quantified and normalized to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: NOD SCID mice were used for these studies.[1]
-
Cell Implantation: Human multiple myeloma cells (KMS-11) were implanted subcutaneously into the flanks of the mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally twice daily at doses of 15 and 30 mg/kg.[1]
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
Visualizations
Signaling Pathway
Caption: The SETD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: An overview of the preclinical experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
The Impact of EZM0414 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. As the sole enzyme responsible for trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), SETD2 plays a critical role in transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, particularly those with alterations in histone methylation pathways, such as t(4;14) multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression as inferred from the functional role of SETD2, and available data on its anti-proliferative effects. Detailed experimental protocols for key assays used in the preclinical evaluation of this compound are also presented.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which directly impacts chromatin structure and accessibility. SETD2 (SET domain containing 2) is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark predominantly associated with actively transcribed gene bodies.[1]
The presence of H3K36me3 is crucial for maintaining transcriptional fidelity, ensuring proper RNA splicing, and recruiting DNA repair machinery.[2][3] In certain cancers, such as t(4;14) multiple myeloma, the translocation leads to the overexpression of MMSET (also known as NSD2), a histone methyltransferase that increases the levels of H3K36me2, the substrate for SETD2.[4] This creates a dependency on SETD2 activity for maintaining the oncogenic state.
This compound has emerged as a first-in-class, potent, and selective inhibitor of SETD2.[5] By targeting the enzymatic activity of SETD2, this compound offers a promising therapeutic strategy for cancers dependent on dysregulated H3K36 methylation.[1] This guide will delve into the molecular mechanisms of this compound and its effects on cancer cells.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the enzymatic activity of SETD2.[6] Upon administration, this compound binds to SETD2, preventing the transfer of a methyl group to H3K36me2, thereby inhibiting the formation of H3K36me3.[2][7] This leads to a global reduction in H3K36me3 levels, which serves as a key pharmacodynamic biomarker of this compound activity.[8] The inhibition of SETD2-mediated methylation disrupts several critical cellular processes that are dependent on the H3K36me3 mark.[2]
The primary consequence of reduced H3K36me3 is the alteration of the chromatin landscape within the bodies of actively transcribed genes. This can lead to aberrant transcriptional elongation, initiation from cryptic transcription start sites within gene bodies, and dysregulation of RNA splicing.[3]
Impact of this compound on Gene Expression
While direct, comprehensive studies detailing the global gene expression changes induced by this compound are not yet publicly available, the functional role of SETD2 allows for a strong inference of its impact. The inhibition of SETD2 and the subsequent reduction in H3K36me3 are expected to lead to:
-
Altered Transcriptional Elongation: H3K36me3 is recognized by reader proteins that promote the processivity of RNA Polymerase II. Loss of this mark can lead to a decrease in the transcriptional output of highly expressed genes.
-
Increased Cryptic Transcription: H3K36me3 helps to suppress transcription initiation from cryptic sites within gene bodies. Inhibition of SETD2 can therefore lead to the production of aberrant, non-functional transcripts.[3]
-
Dysregulated RNA Splicing: The H3K36me3 mark is involved in the recruitment of splicing factors to nascent RNA transcripts. A reduction in this mark can alter alternative splicing patterns, potentially leading to the production of non-functional or dominant-negative protein isoforms.[3]
These effects on transcription and RNA processing are hypothesized to underlie the anti-tumor activity of this compound, particularly in cancer cells that have a heightened dependency on a well-regulated transcriptional program.
Anti-Proliferative Effects of this compound
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various cancer cell lines, especially those derived from multiple myeloma and diffuse large B-cell lymphoma.
| Cell Line Type | Median IC50 (µM) | Reference |
| t(4;14) Multiple Myeloma | 0.24 | [8] |
| non-t(4;14) Multiple Myeloma | 1.2 | [8] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [6] |
Table 1: In Vitro Anti-Proliferative Activity of this compound
In vivo studies using xenograft models have corroborated these findings, showing significant tumor growth inhibition upon treatment with this compound. This anti-tumor activity correlates with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key assays used in the evaluation of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KMS-11 for t(4;14) MM)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours to 14 days, depending on the cell line's doubling time.
-
At the end of the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for H3K36me3
Objective: To assess the on-target activity of this compound by measuring the levels of H3K36me3.
Materials:
-
Cells or tumor tissue treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tumor tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-H3K36me3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K36me3.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., KMS-11)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Future Directions
The development of this compound is a significant step forward in the therapeutic targeting of epigenetic regulators. Future research should focus on elucidating the precise gene expression signatures that predict sensitivity to this compound. The use of high-throughput sequencing technologies, such as RNA-seq and ChIP-seq, in preclinical models and clinical samples will be instrumental in identifying these predictive biomarkers and further unraveling the downstream consequences of SETD2 inhibition. Understanding the interplay between SETD2 inhibition and other signaling pathways may also open up avenues for rational combination therapies.
Conclusion
This compound is a promising, first-in-class SETD2 inhibitor with demonstrated preclinical activity in models of multiple myeloma and diffuse large B-cell lymphoma. Its mechanism of action, centered on the inhibition of H3K36 trimethylation, leads to profound effects on transcription and RNA processing, ultimately resulting in the suppression of tumor cell proliferation. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader role of SETD2 in cancer. As our understanding of the epigenetic landscape of cancer deepens, targeted therapies like this compound will undoubtedly play an increasingly important role in precision oncology.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
The Impact of EZM0414 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2. As the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), SETD2 plays a critical role in transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, particularly those with alterations in histone methylation pathways, such as t(4;14) multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression as inferred from the functional role of SETD2, and available data on its anti-proliferative effects. Detailed experimental protocols for key assays used in the preclinical evaluation of this compound are also presented.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins, which directly impacts chromatin structure and accessibility. SETD2 (SET domain containing 2) is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark predominantly associated with actively transcribed gene bodies.[1]
The presence of H3K36me3 is crucial for maintaining transcriptional fidelity, ensuring proper RNA splicing, and recruiting DNA repair machinery.[2][3] In certain cancers, such as t(4;14) multiple myeloma, the translocation leads to the overexpression of MMSET (also known as NSD2), a histone methyltransferase that increases the levels of H3K36me2, the substrate for SETD2.[4] This creates a dependency on SETD2 activity for maintaining the oncogenic state.
This compound has emerged as a first-in-class, potent, and selective inhibitor of SETD2.[5] By targeting the enzymatic activity of SETD2, this compound offers a promising therapeutic strategy for cancers dependent on dysregulated H3K36 methylation.[1] This guide will delve into the molecular mechanisms of this compound and its effects on cancer cells.
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the enzymatic activity of SETD2.[6] Upon administration, this compound binds to SETD2, preventing the transfer of a methyl group to H3K36me2, thereby inhibiting the formation of H3K36me3.[2][7] This leads to a global reduction in H3K36me3 levels, which serves as a key pharmacodynamic biomarker of this compound activity.[8] The inhibition of SETD2-mediated methylation disrupts several critical cellular processes that are dependent on the H3K36me3 mark.[2]
The primary consequence of reduced H3K36me3 is the alteration of the chromatin landscape within the bodies of actively transcribed genes. This can lead to aberrant transcriptional elongation, initiation from cryptic transcription start sites within gene bodies, and dysregulation of RNA splicing.[3]
Impact of this compound on Gene Expression
While direct, comprehensive studies detailing the global gene expression changes induced by this compound are not yet publicly available, the functional role of SETD2 allows for a strong inference of its impact. The inhibition of SETD2 and the subsequent reduction in H3K36me3 are expected to lead to:
-
Altered Transcriptional Elongation: H3K36me3 is recognized by reader proteins that promote the processivity of RNA Polymerase II. Loss of this mark can lead to a decrease in the transcriptional output of highly expressed genes.
-
Increased Cryptic Transcription: H3K36me3 helps to suppress transcription initiation from cryptic sites within gene bodies. Inhibition of SETD2 can therefore lead to the production of aberrant, non-functional transcripts.[3]
-
Dysregulated RNA Splicing: The H3K36me3 mark is involved in the recruitment of splicing factors to nascent RNA transcripts. A reduction in this mark can alter alternative splicing patterns, potentially leading to the production of non-functional or dominant-negative protein isoforms.[3]
These effects on transcription and RNA processing are hypothesized to underlie the anti-tumor activity of this compound, particularly in cancer cells that have a heightened dependency on a well-regulated transcriptional program.
Anti-Proliferative Effects of this compound
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various cancer cell lines, especially those derived from multiple myeloma and diffuse large B-cell lymphoma.
| Cell Line Type | Median IC50 (µM) | Reference |
| t(4;14) Multiple Myeloma | 0.24 | [8] |
| non-t(4;14) Multiple Myeloma | 1.2 | [8] |
| Diffuse Large B-Cell Lymphoma | 0.023 to >10 | [6] |
Table 1: In Vitro Anti-Proliferative Activity of this compound
In vivo studies using xenograft models have corroborated these findings, showing significant tumor growth inhibition upon treatment with this compound. This anti-tumor activity correlates with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide methodologies for key assays used in the evaluation of this compound.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KMS-11 for t(4;14) MM)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours to 14 days, depending on the cell line's doubling time.
-
At the end of the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for H3K36me3
Objective: To assess the on-target activity of this compound by measuring the levels of H3K36me3.
Materials:
-
Cells or tumor tissue treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tumor tissue in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-H3K36me3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K36me3.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., KMS-11)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K36me3).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Future Directions
The development of this compound is a significant step forward in the therapeutic targeting of epigenetic regulators. Future research should focus on elucidating the precise gene expression signatures that predict sensitivity to this compound. The use of high-throughput sequencing technologies, such as RNA-seq and ChIP-seq, in preclinical models and clinical samples will be instrumental in identifying these predictive biomarkers and further unraveling the downstream consequences of SETD2 inhibition. Understanding the interplay between SETD2 inhibition and other signaling pathways may also open up avenues for rational combination therapies.
Conclusion
This compound is a promising, first-in-class SETD2 inhibitor with demonstrated preclinical activity in models of multiple myeloma and diffuse large B-cell lymphoma. Its mechanism of action, centered on the inhibition of H3K36 trimethylation, leads to profound effects on transcription and RNA processing, ultimately resulting in the suppression of tumor cell proliferation. The detailed methodologies provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader role of SETD2 in cancer. As our understanding of the epigenetic landscape of cancer deepens, targeted therapies like this compound will undoubtedly play an increasingly important role in precision oncology.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
The Discovery and Development of EZM0414: A First-in-Class SETD2 Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EZM0414 is a novel, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, currently under investigation for the treatment of relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SETD2 in oncology.
Introduction: The Rationale for Targeting SETD2
SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA damage repair, and RNA splicing.[4][5] Dysregulation of H3K36 methylation has been implicated in the pathogenesis of various B-cell malignancies.[6]
A key genetic driver in 15-20% of multiple myeloma cases is the t(4;14) chromosomal translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2).[4][7] MMSET catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of substrate for SETD2. This increased reliance on SETD2 activity in t(4;14) MM presents a therapeutic vulnerability.[4][8] By inhibiting SETD2, this compound aims to exploit this dependency and disrupt the oncogenic signaling driven by MMSET overexpression.[7][8]
Discovery and Preclinical Development of this compound
This compound was identified as a potent and selective inhibitor of SETD2's enzymatic activity through a conformational-design-driven discovery process.[5][9][10] Preclinical studies have demonstrated its anti-tumor activity in both in vitro and in vivo models of MM and DLBCL.
In Vitro Potency and Selectivity
This compound has shown potent inhibition of SETD2 in both biochemical and cellular assays. It exhibits greater anti-proliferative activity in t(4;14) MM cell lines compared to non-t(4;14) MM cell lines, consistent with its proposed mechanism of action.[3][8]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SETD2 | 18 nM | [2] |
| Cellular Assay | General | 34 nM | [2] |
| Cellular Proliferation | t(4;14) MM Cell Lines | 0.24 µM (median) | [3][8] |
| Cellular Proliferation | non-t(4;14) MM Cell Lines | 1.2 µM (median) | [3][8] |
| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [3] |
In Vivo Efficacy in Xenograft Models
In vivo studies using cell line-derived xenograft models have demonstrated significant anti-tumor activity of this compound. Oral administration of this compound led to tumor growth inhibition and, in some cases, tumor regression.[3] This anti-tumor effect correlated with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[3][8]
Table 2: In Vivo Efficacy of this compound in a KMS-11 (t(4;14) MM) Xenograft Model
| Dose of this compound (p.o., BID) | Tumor Growth Inhibition | Reference |
| 15 mg/kg | 60% | [10] |
| 30 mg/kg | 91% (regression observed) | [10] |
Mechanism of Action of this compound
This compound functions as a selective inhibitor of SETD2, thereby blocking the trimethylation of H3K36. In the context of t(4;14) multiple myeloma, this inhibition disrupts the epigenetic landscape established by the overexpression of MMSET.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments in the preclinical evaluation of this compound.
Cellular Proliferation Assay (MTT Assay)
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Protocol Details:
-
Cell Seeding: MM and DLBCL cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for a period of 7 days to assess long-term effects on proliferation.[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for H3K36me3
This technique is employed to confirm the on-target activity of this compound by measuring the levels of H3K36me3.
Protocol Details:
-
Protein Extraction: Nuclear extracts are prepared from cells or tumor tissues treated with this compound or vehicle control.
-
Protein Quantification: The protein concentration of each sample is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K36me3. A primary antibody for a loading control (e.g., total Histone H3) is also used.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified to determine the relative levels of H3K36me3.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol Details:
-
Cell Implantation: Human MM (e.g., KMS-11) or DLBCL cells are implanted subcutaneously into immunocompromised mice (e.g., NOD SCID).[2]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are treated with this compound (e.g., 15 and 30 mg/kg, orally, twice daily) or a vehicle control.[2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting for H3K36me3, to confirm target engagement in vivo.
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[11][12]
Study Design
The study consists of two parts: a dose-escalation phase (Phase 1) and a dose-expansion phase (Phase 1b). The primary objectives are to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[13] Secondary objectives include assessing the preliminary anti-tumor activity of this compound.[11]
Table 3: Overview of the this compound Phase 1/1b Clinical Trial (NCT05121103)
| Phase | Primary Objective | Patient Population | Key Endpoints |
| Phase 1 | To evaluate the safety and tolerability and to determine the MTD and RP2D of this compound. | Adult patients with relapsed/refractory MM and DLBCL. | Dose-limiting toxicities (DLTs), adverse events (AEs), pharmacokinetic (PK) parameters. |
| Phase 1b | To further evaluate the safety and to assess the preliminary efficacy of this compound at the RP2D. | Cohorts of patients with t(4;14) MM, non-t(4;14) MM, and DLBCL. | Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS). |
Patient Population
The trial is enrolling patients with relapsed or refractory MM and DLBCL who have exhausted standard therapeutic options.[11]
Future Directions
The ongoing clinical evaluation of this compound will provide crucial insights into its safety and efficacy in patients with MM and DLBCL. Future research may explore the potential of this compound in combination with other standard-of-care agents.[3][8] Additionally, further investigation into biomarkers of response to this compound could help to identify patient populations most likely to benefit from this targeted therapy.
Conclusion
This compound is a promising, first-in-class SETD2 inhibitor with a strong scientific rationale for its use in hematologic malignancies, particularly t(4;14) multiple myeloma. Preclinical data have demonstrated its potent anti-tumor activity, and the ongoing clinical trial will be instrumental in defining its therapeutic potential. The development of this compound represents a significant advancement in the field of epigenetic therapy and offers a novel treatment paradigm for patients with difficult-to-treat B-cell cancers.
References
- 1. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of EZM0414: A First-in-Class SETD2 Inhibitor for Hematologic Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EZM0414 is a novel, orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2, currently under investigation for the treatment of relapsed or refractory multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SETD2 in oncology.
Introduction: The Rationale for Targeting SETD2
SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark associated with active transcription, DNA damage repair, and RNA splicing.[4][5] Dysregulation of H3K36 methylation has been implicated in the pathogenesis of various B-cell malignancies.[6]
A key genetic driver in 15-20% of multiple myeloma cases is the t(4;14) chromosomal translocation, which leads to the overexpression of the histone methyltransferase MMSET (also known as NSD2).[4][7] MMSET catalyzes the formation of H3K36me1 and H3K36me2, creating an abundance of substrate for SETD2. This increased reliance on SETD2 activity in t(4;14) MM presents a therapeutic vulnerability.[4][8] By inhibiting SETD2, this compound aims to exploit this dependency and disrupt the oncogenic signaling driven by MMSET overexpression.[7][8]
Discovery and Preclinical Development of this compound
This compound was identified as a potent and selective inhibitor of SETD2's enzymatic activity through a conformational-design-driven discovery process.[5][9][10] Preclinical studies have demonstrated its anti-tumor activity in both in vitro and in vivo models of MM and DLBCL.
In Vitro Potency and Selectivity
This compound has shown potent inhibition of SETD2 in both biochemical and cellular assays. It exhibits greater anti-proliferative activity in t(4;14) MM cell lines compared to non-t(4;14) MM cell lines, consistent with its proposed mechanism of action.[3][8]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SETD2 | 18 nM | [2] |
| Cellular Assay | General | 34 nM | [2] |
| Cellular Proliferation | t(4;14) MM Cell Lines | 0.24 µM (median) | [3][8] |
| Cellular Proliferation | non-t(4;14) MM Cell Lines | 1.2 µM (median) | [3][8] |
| Cellular Proliferation | DLBCL Cell Lines | 0.023 µM to >10 µM | [3] |
In Vivo Efficacy in Xenograft Models
In vivo studies using cell line-derived xenograft models have demonstrated significant anti-tumor activity of this compound. Oral administration of this compound led to tumor growth inhibition and, in some cases, tumor regression.[3] This anti-tumor effect correlated with a reduction in intratumoral H3K36me3 levels, confirming on-target activity.[3][8]
Table 2: In Vivo Efficacy of this compound in a KMS-11 (t(4;14) MM) Xenograft Model
| Dose of this compound (p.o., BID) | Tumor Growth Inhibition | Reference |
| 15 mg/kg | 60% | [10] |
| 30 mg/kg | 91% (regression observed) | [10] |
Mechanism of Action of this compound
This compound functions as a selective inhibitor of SETD2, thereby blocking the trimethylation of H3K36. In the context of t(4;14) multiple myeloma, this inhibition disrupts the epigenetic landscape established by the overexpression of MMSET.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for key experiments in the preclinical evaluation of this compound.
Cellular Proliferation Assay (MTT Assay)
This assay is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Protocol Details:
-
Cell Seeding: MM and DLBCL cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for a period of 7 days to assess long-term effects on proliferation.[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for H3K36me3
This technique is employed to confirm the on-target activity of this compound by measuring the levels of H3K36me3.
Protocol Details:
-
Protein Extraction: Nuclear extracts are prepared from cells or tumor tissues treated with this compound or vehicle control.
-
Protein Quantification: The protein concentration of each sample is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K36me3. A primary antibody for a loading control (e.g., total Histone H3) is also used.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities are quantified to determine the relative levels of H3K36me3.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol Details:
-
Cell Implantation: Human MM (e.g., KMS-11) or DLBCL cells are implanted subcutaneously into immunocompromised mice (e.g., NOD SCID).[2]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are treated with this compound (e.g., 15 and 30 mg/kg, orally, twice daily) or a vehicle control.[2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting for H3K36me3, to confirm target engagement in vivo.
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/1b, open-label, multi-center clinical trial (NCT05121103) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[11][12]
Study Design
The study consists of two parts: a dose-escalation phase (Phase 1) and a dose-expansion phase (Phase 1b). The primary objectives are to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[13] Secondary objectives include assessing the preliminary anti-tumor activity of this compound.[11]
Table 3: Overview of the this compound Phase 1/1b Clinical Trial (NCT05121103)
| Phase | Primary Objective | Patient Population | Key Endpoints |
| Phase 1 | To evaluate the safety and tolerability and to determine the MTD and RP2D of this compound. | Adult patients with relapsed/refractory MM and DLBCL. | Dose-limiting toxicities (DLTs), adverse events (AEs), pharmacokinetic (PK) parameters. |
| Phase 1b | To further evaluate the safety and to assess the preliminary efficacy of this compound at the RP2D. | Cohorts of patients with t(4;14) MM, non-t(4;14) MM, and DLBCL. | Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS). |
Patient Population
The trial is enrolling patients with relapsed or refractory MM and DLBCL who have exhausted standard therapeutic options.[11]
Future Directions
The ongoing clinical evaluation of this compound will provide crucial insights into its safety and efficacy in patients with MM and DLBCL. Future research may explore the potential of this compound in combination with other standard-of-care agents.[3][8] Additionally, further investigation into biomarkers of response to this compound could help to identify patient populations most likely to benefit from this targeted therapy.
Conclusion
This compound is a promising, first-in-class SETD2 inhibitor with a strong scientific rationale for its use in hematologic malignancies, particularly t(4;14) multiple myeloma. Preclinical data have demonstrated its potent anti-tumor activity, and the ongoing clinical trial will be instrumental in defining its therapeutic potential. The development of this compound represents a significant advancement in the field of epigenetic therapy and offers a novel treatment paradigm for patients with difficult-to-treat B-cell cancers.
References
- 1. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Histone Methyltransferase SETD2 in Lymphoid Malignancy - Lymphoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The MMSET histone methyl transferase switches global histone methylation and alters gene expression in t(4;14) multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EZM0414 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This compound offers a promising therapeutic strategy by targeting this key epigenetic regulator. These application notes provide detailed protocols for the in vitro use of this compound in cell culture models of MM and DLBCL.
Mechanism of Action
This compound selectively binds to SETD2, inhibiting its methyltransferase activity. This leads to a global reduction in H3K36me3 levels, which in turn alters gene expression and induces anti-proliferative effects in cancer cells. In t(4;14) multiple myeloma, high expression of the histone methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2. Inhibition of SETD2 in this context is a key therapeutic strategy.
Caption: Mechanism of action of this compound in inhibiting SETD2-mediated H3K36 trimethylation.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various multiple myeloma and diffuse large B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line Type | Translocation Status | Representative Cell Line | IC50 (µM) |
| Multiple Myeloma | t(4;14) | KMS-11 | ~0.24[1] |
| Multiple Myeloma | non-t(4;14) | RPMI-8226 | ~1.2[1] |
| Diffuse Large B-Cell Lymphoma | N/A | Various | 0.023 to >10[1] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Multiple myeloma (e.g., KMS-11, RPMI-8226) or DLBCL cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MM and DLBCL cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage suspension cell lines (e.g., MM lines) by centrifugation and resuspension in fresh medium to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to determine the IC50 of this compound in MM or DLBCL cell lines.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Materials:
-
MM or DLBCL cell lines
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for H3K36me3
This protocol is to assess the on-target effect of this compound by measuring the levels of H3K36me3.
Caption: General workflow for Western blot analysis of H3K36me3.
Materials:
-
MM or DLBCL cells treated with this compound (e.g., at IC50 concentration for 48-72 hours) and vehicle control.
-
Histone extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Harvest treated and control cells.
-
Perform histone extraction using a suitable protocol. Acid extraction is recommended for cleaner histone preparations.
-
Quantify protein concentration using a BCA assay.
-
Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K36me3 at 1:1000, anti-Histone H3 at 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in cell proliferation assay | Uneven cell seeding, edge effects | Ensure proper cell mixing before seeding, avoid using outer wells of the plate. |
| No or weak signal in Western blot | Insufficient protein loading, poor antibody quality | Increase protein amount, use a fresh or validated antibody. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time, optimize antibody dilution. |
Conclusion
This compound is a valuable tool for studying the role of SETD2 and H3K36me3 in cancer biology. The protocols provided here offer a framework for investigating the in vitro activity of this compound in multiple myeloma and diffuse large B-cell lymphoma cell lines. Adherence to these detailed methodologies will facilitate reproducible and reliable results in your research endeavors.
References
Application Notes and Protocols for EZM0414 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair. Dysregulation of SETD2 activity has been implicated in the pathogenesis of various malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). This compound offers a promising therapeutic strategy by targeting this key epigenetic regulator. These application notes provide detailed protocols for the in vitro use of this compound in cell culture models of MM and DLBCL.
Mechanism of Action
This compound selectively binds to SETD2, inhibiting its methyltransferase activity. This leads to a global reduction in H3K36me3 levels, which in turn alters gene expression and induces anti-proliferative effects in cancer cells. In t(4;14) multiple myeloma, high expression of the histone methyltransferase MMSET leads to increased levels of H3K36me2, the substrate for SETD2. Inhibition of SETD2 in this context is a key therapeutic strategy.
Caption: Mechanism of action of this compound in inhibiting SETD2-mediated H3K36 trimethylation.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various multiple myeloma and diffuse large B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line Type | Translocation Status | Representative Cell Line | IC50 (µM) |
| Multiple Myeloma | t(4;14) | KMS-11 | ~0.24[1] |
| Multiple Myeloma | non-t(4;14) | RPMI-8226 | ~1.2[1] |
| Diffuse Large B-Cell Lymphoma | N/A | Various | 0.023 to >10[1] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Multiple myeloma (e.g., KMS-11, RPMI-8226) or DLBCL cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MM and DLBCL cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage suspension cell lines (e.g., MM lines) by centrifugation and resuspension in fresh medium to maintain a cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to determine the IC50 of this compound in MM or DLBCL cell lines.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Materials:
-
MM or DLBCL cell lines
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells for vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for H3K36me3
This protocol is to assess the on-target effect of this compound by measuring the levels of H3K36me3.
Caption: General workflow for Western blot analysis of H3K36me3.
Materials:
-
MM or DLBCL cells treated with this compound (e.g., at IC50 concentration for 48-72 hours) and vehicle control.
-
Histone extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Harvest treated and control cells.
-
Perform histone extraction using a suitable protocol. Acid extraction is recommended for cleaner histone preparations.
-
Quantify protein concentration using a BCA assay.
-
Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K36me3 at 1:1000, anti-Histone H3 at 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in cell proliferation assay | Uneven cell seeding, edge effects | Ensure proper cell mixing before seeding, avoid using outer wells of the plate. |
| No or weak signal in Western blot | Insufficient protein loading, poor antibody quality | Increase protein amount, use a fresh or validated antibody. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time, optimize antibody dilution. |
Conclusion
This compound is a valuable tool for studying the role of SETD2 and H3K36me3 in cancer biology. The protocols provided here offer a framework for investigating the in vitro activity of this compound in multiple myeloma and diffuse large B-cell lymphoma cell lines. Adherence to these detailed methodologies will facilitate reproducible and reliable results in your research endeavors.
References
EZM0414 solubility and stock solution preparation
A Guide for Researchers in Drug Development
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET domain-containing 2 (SETD2) histone methyltransferase.[1][2][3][4] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[5][6] Dysregulation of SETD2 activity has been implicated in various malignancies, including multiple myeloma and diffuse large B-cell lymphoma, making it a promising therapeutic target.[1][6] These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound for use in in vitro and in vivo research settings.
Physicochemical Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉FN₄O₂ | [1] |
| Molecular Weight | 400.49 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage (Powder) | 4°C, sealed from moisture and light | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for experimental use. The data below has been compiled from various sources. It is highly recommended to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the results.[1] For the TFA salt version of this compound, solubility in aqueous solutions is improved.
| Solvent | Solubility (this compound) | Solubility (this compound TFA Salt) | Notes | Reference |
| DMSO | 120 mg/mL (299.63 mM) | 200 mg/mL (388.72 mM) | Ultrasonic and warming to 60°C may be required. | [1][7] |
| 40 mg/mL (99.87 mM) | Use fresh DMSO. | [2] | ||
| Water | < 0.1 mg/mL (Insoluble) | 6.67 mg/mL (12.96 mM) | Ultrasonic and warming to 60°C may be required. | [1][7] |
| Ethanol | 10 mg/mL | Not Available | [2] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm DMSO: If warming is required to achieve desired concentration, gently warm the anhydrous DMSO to room temperature.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.005 mg of this compound (Molecular Weight = 400.49 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.005 mg, add 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming in a water bath (up to 60°C) can be applied.[1][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for In Vitro Stock Solution Preparation:
Mechanism of Action: SETD2 Inhibition
This compound functions by directly inhibiting the catalytic activity of SETD2.[2][5] This prevents the trimethylation of histone H3 at lysine 36 (H3K36me3). The reduction of H3K36me3 levels disrupts downstream cellular processes that are dependent on this epigenetic mark, ultimately leading to anti-proliferative effects in cancer cells.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
EZM0414 solubility and stock solution preparation
A Guide for Researchers in Drug Development
Introduction
EZM0414 is a potent, selective, and orally bioavailable small molecule inhibitor of the SET domain-containing 2 (SETD2) histone methyltransferase.[1][2][3][4] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[5][6] Dysregulation of SETD2 activity has been implicated in various malignancies, including multiple myeloma and diffuse large B-cell lymphoma, making it a promising therapeutic target.[1][6] These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound for use in in vitro and in vivo research settings.
Physicochemical Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉FN₄O₂ | [1] |
| Molecular Weight | 400.49 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage (Powder) | 4°C, sealed from moisture and light | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions for experimental use. The data below has been compiled from various sources. It is highly recommended to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the results.[1] For the TFA salt version of this compound, solubility in aqueous solutions is improved.
| Solvent | Solubility (this compound) | Solubility (this compound TFA Salt) | Notes | Reference |
| DMSO | 120 mg/mL (299.63 mM) | 200 mg/mL (388.72 mM) | Ultrasonic and warming to 60°C may be required. | [1][7] |
| 40 mg/mL (99.87 mM) | Use fresh DMSO. | [2] | ||
| Water | < 0.1 mg/mL (Insoluble) | 6.67 mg/mL (12.96 mM) | Ultrasonic and warming to 60°C may be required. | [1][7] |
| Ethanol | 10 mg/mL | Not Available | [2] |
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm DMSO: If warming is required to achieve desired concentration, gently warm the anhydrous DMSO to room temperature.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.005 mg of this compound (Molecular Weight = 400.49 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.005 mg, add 1 mL of DMSO.
-
Aid Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming in a water bath (up to 60°C) can be applied.[1][7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for In Vitro Stock Solution Preparation:
Mechanism of Action: SETD2 Inhibition
This compound functions by directly inhibiting the catalytic activity of SETD2.[2][5] This prevents the trimethylation of histone H3 at lysine 36 (H3K36me3). The reduction of H3K36me3 levels disrupts downstream cellular processes that are dependent on this epigenetic mark, ultimately leading to anti-proliferative effects in cancer cells.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Long-Term Storage and Stability of EZM0414
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: EZM0414
-
Synonyms: SETD2 inhibitor
-
Mechanism of Action: this compound is a potent, selective, and orally bioavailable inhibitor of the histone-lysine N-methyltransferase SETD2.[1][2] By inhibiting SETD2, this compound prevents the methylation of histones and other proteins, which disrupts key cellular processes such as transcriptional regulation, RNA splicing, and DNA damage repair, ultimately leading to potential antineoplastic activity.[3][4]
-
Chemical Structure: Indole (B1671886) and piperazine (B1678402) derivative.
Long-Term Storage and Stability Data
Quantitative data on the long-term stability of this compound under a wide range of conditions is limited in publicly available literature. The following table summarizes the recommended storage conditions and stability information provided by commercial suppliers. It is crucial to note that these are general guidelines, and for critical applications, in-house stability studies are highly recommended.
| Form | Storage Temperature | Duration | Solvent | Notes |
| Solid (Powder) | -20°C | Up to 3 years | N/A | Store in a dry, dark place. |
| 4°C | Short-term | N/A | For immediate use. | |
| Stock Solution | -80°C | Up to 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Recommended Storage Conditions
To ensure the integrity and stability of this compound, the following storage conditions are recommended:
-
Solid Form: For long-term storage, this compound solid should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 4°C is acceptable.
-
Solutions: Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into smaller volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month). When preparing solutions, it is advisable to use fresh, anhydrous DMSO as moisture can affect the solubility and stability of the compound.
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound and develop a stability-indicating analytical method, a forced degradation study coupled with a validated HPLC-UV/MS method is recommended.
Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Photostability chamber
-
Heating oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a heating oven at 80°C for 48 hours. Also, place a solution of this compound in a sealed vial at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples and storing them under normal laboratory conditions.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC-UV/MS method (see Protocol 4.2).
Protocol: Stability-Indicating HPLC-UV/MS Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
-
MS Detection: ESI positive mode, scan range m/z 100-1000.
Procedure:
-
Method Development: Inject the stressed samples and optimize the mobile phase gradient to achieve baseline separation of the parent this compound peak from all degradation product peaks.
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains indole and piperazine moieties, the following degradation pathways can be hypothesized. Experimental verification through forced degradation studies is necessary to confirm these pathways.
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule into two fragments.
-
Oxidation: The indole ring is known to be susceptible to oxidation, which could lead to the formation of various oxidized derivatives. The piperazine ring can also undergo oxidation.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, potentially leading to the formation of photoproducts. Studies on other piperazine derivatives have shown degradation upon light exposure.
Visualizations
SETD2 Signaling Pathway
References
Application Notes and Protocols: Long-Term Storage and Stability of EZM0414
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: EZM0414
-
Synonyms: SETD2 inhibitor
-
Mechanism of Action: this compound is a potent, selective, and orally bioavailable inhibitor of the histone-lysine N-methyltransferase SETD2.[1][2] By inhibiting SETD2, this compound prevents the methylation of histones and other proteins, which disrupts key cellular processes such as transcriptional regulation, RNA splicing, and DNA damage repair, ultimately leading to potential antineoplastic activity.[3][4]
-
Chemical Structure: Indole and piperazine derivative.
Long-Term Storage and Stability Data
Quantitative data on the long-term stability of this compound under a wide range of conditions is limited in publicly available literature. The following table summarizes the recommended storage conditions and stability information provided by commercial suppliers. It is crucial to note that these are general guidelines, and for critical applications, in-house stability studies are highly recommended.
| Form | Storage Temperature | Duration | Solvent | Notes |
| Solid (Powder) | -20°C | Up to 3 years | N/A | Store in a dry, dark place. |
| 4°C | Short-term | N/A | For immediate use. | |
| Stock Solution | -80°C | Up to 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Recommended Storage Conditions
To ensure the integrity and stability of this compound, the following storage conditions are recommended:
-
Solid Form: For long-term storage, this compound solid should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, storage at 4°C is acceptable.
-
Solutions: Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted into smaller volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month). When preparing solutions, it is advisable to use fresh, anhydrous DMSO as moisture can affect the solubility and stability of the compound.
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound and develop a stability-indicating analytical method, a forced degradation study coupled with a validated HPLC-UV/MS method is recommended.
Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Photostability chamber
-
Heating oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a heating oven at 80°C for 48 hours. Also, place a solution of this compound in a sealed vial at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples and storing them under normal laboratory conditions.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC-UV/MS method (see Protocol 4.2).
Protocol: Stability-Indicating HPLC-UV/MS Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection to separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).
-
Mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
-
MS Detection: ESI positive mode, scan range m/z 100-1000.
Procedure:
-
Method Development: Inject the stressed samples and optimize the mobile phase gradient to achieve baseline separation of the parent this compound peak from all degradation product peaks.
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains indole and piperazine moieties, the following degradation pathways can be hypothesized. Experimental verification through forced degradation studies is necessary to confirm these pathways.
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule into two fragments.
-
Oxidation: The indole ring is known to be susceptible to oxidation, which could lead to the formation of various oxidized derivatives. The piperazine ring can also undergo oxidation.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, potentially leading to the formation of photoproducts. Studies on other piperazine derivatives have shown degradation upon light exposure.
Visualizations
SETD2 Signaling Pathway
References
Application Notes and Protocols for EZM0414 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark involved in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[3][4] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several B-cell malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5] Notably, in t(4;14) MM, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2, making these tumors particularly sensitive to SETD2 inhibition.[4] this compound has demonstrated significant anti-tumor activity in preclinical models of MM and DLBCL, supporting its development as a novel therapeutic agent.[5][6] The FDA has granted Fast Track designation to this compound for adult patients with relapsed or refractory DLBCL.[7]
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of SETD2.[3][8] This inhibition leads to a global reduction in H3K36me3 levels. In cancer cells dependent on SETD2 activity, such as those with t(4;14) translocation in multiple myeloma, this disruption of the epigenetic landscape can lead to the suppression of oncogenic signaling pathways, ultimately resulting in decreased cell proliferation and tumor growth.[4] Preclinical studies have shown that the anti-tumor effects of this compound correlate with the reduction in intratumoral H3K36me3 levels, demonstrating on-target activity.[6][9]
Caption: Signaling pathway of SETD2 and its inhibition by this compound.
Data Presentation
In Vitro Potency of this compound
| Assay Type | IC50 | Cell Lines | Reference |
| SETD2 Biochemical Assay | 18 nM | - | [10][9] |
| Cellular Assay | 34 nM | - | [10][9] |
| t(4;14) MM Cell Proliferation | 0.24 µM (median) | Multiple t(4;14) MM cell lines | [2][6] |
| Non-t(4;14) MM Cell Proliferation | 1.2 µM (median) | Multiple non-t(4;14) MM cell lines | [2][6] |
| DLBCL Cell Proliferation | 0.023 µM to >10 µM | Panel of DLBCL cell lines | [2][9] |
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| t(4;14) Multiple Myeloma | KMS-11 | 15 mg/kg, p.o., BID | 60% | [11] |
| t(4;14) Multiple Myeloma | KMS-11 | 30 mg/kg, p.o., BID | 91% (maximal TGI of 95%) | |
| Non-t(4;14) Multiple Myeloma | RPMI-8226, MM.1S | Not specified | >75% | [2] |
| Diffuse Large B-Cell Lymphoma | TMD8, KARPAS422 | Not specified | >75% | [2] |
| Diffuse Large B-Cell Lymphoma | WSU-DLCL2, SU-DHL-10 | Not specified | >50% | [2] |
Experimental Protocols
In Vivo Mouse Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study with this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Human tumor cell line (e.g., KMS-11 for multiple myeloma)
-
NOD SCID mice (or other appropriate immunocompromised strain)
-
Matrigel (optional, for co-injection with cells)
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Study Endpoint: The study may be terminated after a fixed duration (e.g., 35 days) or when tumors in the control group reach a specified size.[9]
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue should be snap-frozen for subsequent pharmacodynamic analysis, such as Western blotting for H3K36me3 levels.
Western Blot for H3K36me3
This protocol is for assessing the on-target effect of this compound by measuring the levels of H3K36me3 in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in protein extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal. Compare the levels between the this compound-treated and vehicle-treated groups. A reduction in the H3K36me3 signal in the treated groups indicates on-target activity of this compound.[2][6]
-
Conclusion
This compound is a promising therapeutic agent that targets the epigenetic regulator SETD2. The protocols and data presented here provide a framework for preclinical evaluation of this compound in mouse xenograft models of multiple myeloma and diffuse large B-cell lymphoma. The significant in vivo anti-tumor activity, coupled with a clear on-target pharmacodynamic effect, underscores the potential of this compound as a novel cancer therapy. Further investigation into combination strategies with standard-of-care agents is also warranted based on in vitro synergy data.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for EZM0414 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] SETD2 is the sole enzyme responsible for catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[3][4] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several B-cell malignancies, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5] Notably, in t(4;14) MM, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2, making these tumors particularly sensitive to SETD2 inhibition.[4] this compound has demonstrated significant anti-tumor activity in preclinical models of MM and DLBCL, supporting its development as a novel therapeutic agent.[5][6] The FDA has granted Fast Track designation to this compound for adult patients with relapsed or refractory DLBCL.[7]
Mechanism of Action
This compound selectively binds to and inhibits the enzymatic activity of SETD2.[3][8] This inhibition leads to a global reduction in H3K36me3 levels. In cancer cells dependent on SETD2 activity, such as those with t(4;14) translocation in multiple myeloma, this disruption of the epigenetic landscape can lead to the suppression of oncogenic signaling pathways, ultimately resulting in decreased cell proliferation and tumor growth.[4] Preclinical studies have shown that the anti-tumor effects of this compound correlate with the reduction in intratumoral H3K36me3 levels, demonstrating on-target activity.[6][9]
Caption: Signaling pathway of SETD2 and its inhibition by this compound.
Data Presentation
In Vitro Potency of this compound
| Assay Type | IC50 | Cell Lines | Reference |
| SETD2 Biochemical Assay | 18 nM | - | [10][9] |
| Cellular Assay | 34 nM | - | [10][9] |
| t(4;14) MM Cell Proliferation | 0.24 µM (median) | Multiple t(4;14) MM cell lines | [2][6] |
| Non-t(4;14) MM Cell Proliferation | 1.2 µM (median) | Multiple non-t(4;14) MM cell lines | [2][6] |
| DLBCL Cell Proliferation | 0.023 µM to >10 µM | Panel of DLBCL cell lines | [2][9] |
In Vivo Efficacy of this compound in Mouse Xenograft Models
| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| t(4;14) Multiple Myeloma | KMS-11 | 15 mg/kg, p.o., BID | 60% | [11] |
| t(4;14) Multiple Myeloma | KMS-11 | 30 mg/kg, p.o., BID | 91% (maximal TGI of 95%) | |
| Non-t(4;14) Multiple Myeloma | RPMI-8226, MM.1S | Not specified | >75% | [2] |
| Diffuse Large B-Cell Lymphoma | TMD8, KARPAS422 | Not specified | >75% | [2] |
| Diffuse Large B-Cell Lymphoma | WSU-DLCL2, SU-DHL-10 | Not specified | >50% | [2] |
Experimental Protocols
In Vivo Mouse Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study with this compound.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Human tumor cell line (e.g., KMS-11 for multiple myeloma)
-
NOD SCID mice (or other appropriate immunocompromised strain)
-
Matrigel (optional, for co-injection with cells)
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Study Endpoint: The study may be terminated after a fixed duration (e.g., 35 days) or when tumors in the control group reach a specified size.[9]
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue should be snap-frozen for subsequent pharmacodynamic analysis, such as Western blotting for H3K36me3 levels.
Western Blot for H3K36me3
This protocol is for assessing the on-target effect of this compound by measuring the levels of H3K36me3 in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in protein extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal. Compare the levels between the this compound-treated and vehicle-treated groups. A reduction in the H3K36me3 signal in the treated groups indicates on-target activity of this compound.[2][6]
-
Conclusion
This compound is a promising therapeutic agent that targets the epigenetic regulator SETD2. The protocols and data presented here provide a framework for preclinical evaluation of this compound in mouse xenograft models of multiple myeloma and diffuse large B-cell lymphoma. The significant in vivo anti-tumor activity, coupled with a clear on-target pharmacodynamic effect, underscores the potential of this compound as a novel cancer therapy. Further investigation into combination strategies with standard-of-care agents is also warranted based on in vitro synergy data.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Administration of EZM0414
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. The protocols and data presented are collated from preclinical studies and are intended for research purposes.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic data of this compound from in vivo studies in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Dose (mg/kg, PO) | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | F (%) |
| 50 | 2.1 | 10.5 | 3.8 | 97 |
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
F (%): Oral bioavailability.
-
PO: Oral administration.
Table 2: Pharmacodynamic Relationship of this compound in a KMS-11 Xenograft Tumor Mouse Model [1]
| Dose (mg/kg, PO, bid) | AUC (μg·h/mL) | Tumor Growth Reduction (%) | H3K36me3 Reduction (%) |
| 15 | 9.4 | 60 | 90 |
| 30 | 21.4 | 91 | 93 |
-
bid: Twice daily dosing.
-
Data for H3K36me3 reduction was measured in the tumor 12 hours after the last dose compared to vehicle control.[1]
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes the oral administration of this compound to evaluate its anti-tumor efficacy in a mouse xenograft model.
1. Animal Model:
-
NOD SCID mice are implanted with human KMS-11 multiple myeloma cells to establish the xenograft model.[1][2]
2. Formulation of this compound for Oral Administration:
-
Method 1: Prepare a suspension of this compound in a vehicle solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water, adjusted to pH 4.[1][3]
-
Method 2: For a clear solution, dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline. The co-solvents should be added sequentially.[4]
-
Method 3: A homogeneous suspension can be prepared in a CMC-Na solution for oral administration.[5]
3. Administration Route and Dosage:
-
The primary route of administration for in vivo studies is oral (p.o.).[2][4]
-
For efficacy studies, this compound has been administered at doses of 15 mg/kg and 30 mg/kg twice daily (BID).[1][2]
-
For pharmacokinetic studies, a single dose of 50 mg/kg has been used.[2][4]
4. Experimental Procedure:
- Prepare the selected this compound formulation immediately before use.
- Administer the formulation to the mice via oral gavage at the specified dosage.
- For efficacy studies, continue dosing as per the schedule (e.g., twice daily) for the duration of the experiment.
- Monitor the animals regularly for signs of toxicity and tumor growth. Tumor volume can be measured with calipers.
- At the end of the study, collect tumor tissue for pharmacodynamic analysis (e.g., H3K36me3 levels) 12 hours after the final dose.[1]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a selective inhibitor of SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[3][6] This epigenetic mark is crucial for various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[6] In certain cancers, such as multiple myeloma with t(4;14) translocation, the altered histone methylation landscape is a key oncogenic driver.[1][7] By inhibiting SETD2, this compound reduces H3K36me3 levels, which can lead to the suppression of tumor cell proliferation.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of EZM0414
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. The protocols and data presented are collated from preclinical studies and are intended for research purposes.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic data of this compound from in vivo studies in mouse models.
Table 1: Pharmacokinetic Parameters of this compound in Mice [1]
| Dose (mg/kg, PO) | Cmax (μg/mL) | AUC (μg·h/mL) | t1/2 (h) | F (%) |
| 50 | 2.1 | 10.5 | 3.8 | 97 |
-
Cmax: Maximum plasma concentration.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
F (%): Oral bioavailability.
-
PO: Oral administration.
Table 2: Pharmacodynamic Relationship of this compound in a KMS-11 Xenograft Tumor Mouse Model [1]
| Dose (mg/kg, PO, bid) | AUC (μg·h/mL) | Tumor Growth Reduction (%) | H3K36me3 Reduction (%) |
| 15 | 9.4 | 60 | 90 |
| 30 | 21.4 | 91 | 93 |
-
bid: Twice daily dosing.
-
Data for H3K36me3 reduction was measured in the tumor 12 hours after the last dose compared to vehicle control.[1]
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes the oral administration of this compound to evaluate its anti-tumor efficacy in a mouse xenograft model.
1. Animal Model:
-
NOD SCID mice are implanted with human KMS-11 multiple myeloma cells to establish the xenograft model.[1][2]
2. Formulation of this compound for Oral Administration:
-
Method 1: Prepare a suspension of this compound in a vehicle solution of 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water, adjusted to pH 4.[1][3]
-
Method 2: For a clear solution, dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline. The co-solvents should be added sequentially.[4]
-
Method 3: A homogeneous suspension can be prepared in a CMC-Na solution for oral administration.[5]
3. Administration Route and Dosage:
-
The primary route of administration for in vivo studies is oral (p.o.).[2][4]
-
For efficacy studies, this compound has been administered at doses of 15 mg/kg and 30 mg/kg twice daily (BID).[1][2]
-
For pharmacokinetic studies, a single dose of 50 mg/kg has been used.[2][4]
4. Experimental Procedure:
- Prepare the selected this compound formulation immediately before use.
- Administer the formulation to the mice via oral gavage at the specified dosage.
- For efficacy studies, continue dosing as per the schedule (e.g., twice daily) for the duration of the experiment.
- Monitor the animals regularly for signs of toxicity and tumor growth. Tumor volume can be measured with calipers.
- At the end of the study, collect tumor tissue for pharmacodynamic analysis (e.g., H3K36me3 levels) 12 hours after the final dose.[1]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a selective inhibitor of SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[3][6] This epigenetic mark is crucial for various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[6] In certain cancers, such as multiple myeloma with t(4;14) translocation, the altered histone methylation landscape is a key oncogenic driver.[1][7] By inhibiting SETD2, this compound reduces H3K36me3 levels, which can lead to the suppression of tumor cell proliferation.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying H3K36me3 Reduction Upon EZM0414 Treatment Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone H3 lysine (B10760008) 36 trimethylation (H3K36me3) is a critical epigenetic mark associated with active transcription and the maintenance of genome stability.[1] The enzyme responsible for this modification is the histone methyltransferase SETD2.[2] Dysregulation of H3K36me3 levels has been implicated in various cancers, including multiple myeloma and diffuse large B-cell lymphoma.[3][4] EZM0414 is a potent and selective, orally bioavailable small-molecule inhibitor of SETD2.[5][6][7] By inhibiting SETD2, this compound leads to a global reduction in H3K36me3 levels, which correlates with its anti-tumor activity.[3][4][8] This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the reduction in H3K36me3 levels using Western blotting.
Principle
This protocol outlines the in vitro treatment of cultured cells with the SETD2 inhibitor, this compound, followed by the extraction of histones and the detection of H3K36me3 levels by Western blot. The workflow involves cell culture and treatment, histone protein extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with a specific primary antibody against H3K36me3, and a loading control (e.g., total Histone H3), followed by detection with a secondary antibody and chemiluminescent imaging. The resulting bands are quantified to determine the dose-dependent effect of this compound on H3K36me3 levels.
Materials and Reagents
-
Cell Culture:
-
Appropriate cancer cell line (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound (dissolved in DMSO to create a stock solution)[5]
-
-
Histone Extraction:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer: 1M Tris-HCl, pH 8.0
-
-
Protein Quantification:
-
BCA Protein Assay Kit or Bradford Assay Kit
-
-
Western Blotting:
-
Laemmli sample buffer (4X) with 10% β-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-20% Tris-Glycine gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
-
Primary Antibodies:
-
Rabbit anti-H3K36me3 antibody
-
Rabbit anti-Histone H3 antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
Experimental Protocol
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line in 6-well plates or 10 cm dishes at a density that will allow for approximately 80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 48-72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
Cell Harvest: After the treatment period, wash the cells twice with ice-cold PBS.[9] For adherent cells, use a cell scraper to collect the cells in PBS. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.
Part 2: Histone Extraction (Acid Extraction Method)
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Triton Extraction Buffer (TEB) per 10^7 cells.[9] Incubate on a rotator for 10 minutes at 4°C to lyse the cell membrane while keeping the nuclei intact.
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[9] Discard the supernatant.
-
Nuclei Wash: Wash the nuclei pellet with 1 mL of TEB and centrifuge again at 6,500 x g for 10 minutes at 4°C.[9]
-
Acid Extraction: Discard the supernatant and resuspend the nuclei pellet in 400 µL of 0.2 N HCl.[9] Incubate overnight on a rotator at 4°C to extract the histones.
-
Histone Precipitation: The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.[9] Transfer the supernatant containing the histones to a new microfuge tube.
-
Neutralization: Neutralize the acid by adding 1/10th volume of 1M Tris-HCl, pH 8.0.
Part 3: Protein Quantification
-
Quantify Protein Concentration: Determine the protein concentration of the histone extracts using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize Samples: Based on the protein concentration, normalize all samples to the same concentration with distilled water or an appropriate buffer.
Part 4: Western Blotting
-
Sample Preparation: Prepare the samples for loading by mixing the histone extract with 4X Laemmli sample buffer. For every 15 µg of protein, add the appropriate volume of sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 15-20 µg of each sample into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Also, load a protein ladder to determine the molecular weights. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 60-90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K36me3 antibody diluted in blocking buffer (as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Loading Control): To ensure equal loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Histone H3. Incubate with the primary anti-Histone H3 antibody, followed by the secondary antibody and detection as described above.
Data Analysis and Presentation
-
Densitometry: Quantify the band intensities for H3K36me3 and the corresponding total Histone H3 for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the H3K36me3 band intensity to the intensity of the total Histone H3 band for each lane to account for any loading differences.
-
Data Presentation: The quantitative data should be summarized in a table for easy comparison of the dose-dependent effects of this compound.
Quantitative Data Summary
| This compound Concentration (nM) | Normalized H3K36me3 Intensity (Arbitrary Units) | % Inhibition of H3K36me3 (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.62 | 38% |
| 100 | 0.41 | 59% |
| 500 | 0.18 | 82% |
| 1000 | 0.09 | 91% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SETD2 inhibition by this compound.
Caption: Western blot workflow for H3K36me3 detection.
References
- 1. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying H3K36me3 Reduction Upon EZM0414 Treatment Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Histone H3 lysine 36 trimethylation (H3K36me3) is a critical epigenetic mark associated with active transcription and the maintenance of genome stability.[1] The enzyme responsible for this modification is the histone methyltransferase SETD2.[2] Dysregulation of H3K36me3 levels has been implicated in various cancers, including multiple myeloma and diffuse large B-cell lymphoma.[3][4] EZM0414 is a potent and selective, orally bioavailable small-molecule inhibitor of SETD2.[5][6][7] By inhibiting SETD2, this compound leads to a global reduction in H3K36me3 levels, which correlates with its anti-tumor activity.[3][4][8] This application note provides a detailed protocol for treating cells with this compound and subsequently quantifying the reduction in H3K36me3 levels using Western blotting.
Principle
This protocol outlines the in vitro treatment of cultured cells with the SETD2 inhibitor, this compound, followed by the extraction of histones and the detection of H3K36me3 levels by Western blot. The workflow involves cell culture and treatment, histone protein extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with a specific primary antibody against H3K36me3, and a loading control (e.g., total Histone H3), followed by detection with a secondary antibody and chemiluminescent imaging. The resulting bands are quantified to determine the dose-dependent effect of this compound on H3K36me3 levels.
Materials and Reagents
-
Cell Culture:
-
Appropriate cancer cell line (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell culture flasks/plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound (dissolved in DMSO to create a stock solution)[5]
-
-
Histone Extraction:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric Acid (HCl)
-
Neutralizing Buffer: 1M Tris-HCl, pH 8.0
-
-
Protein Quantification:
-
BCA Protein Assay Kit or Bradford Assay Kit
-
-
Western Blotting:
-
Laemmli sample buffer (4X) with 10% β-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-20% Tris-Glycine gels)
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
-
Primary Antibodies:
-
Rabbit anti-H3K36me3 antibody
-
Rabbit anti-Histone H3 antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
Experimental Protocol
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line in 6-well plates or 10 cm dishes at a density that will allow for approximately 80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 48-72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
Cell Harvest: After the treatment period, wash the cells twice with ice-cold PBS.[9] For adherent cells, use a cell scraper to collect the cells in PBS. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.
Part 2: Histone Extraction (Acid Extraction Method)
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Triton Extraction Buffer (TEB) per 10^7 cells.[9] Incubate on a rotator for 10 minutes at 4°C to lyse the cell membrane while keeping the nuclei intact.
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[9] Discard the supernatant.
-
Nuclei Wash: Wash the nuclei pellet with 1 mL of TEB and centrifuge again at 6,500 x g for 10 minutes at 4°C.[9]
-
Acid Extraction: Discard the supernatant and resuspend the nuclei pellet in 400 µL of 0.2 N HCl.[9] Incubate overnight on a rotator at 4°C to extract the histones.
-
Histone Precipitation: The next day, centrifuge at 6,500 x g for 10 minutes at 4°C.[9] Transfer the supernatant containing the histones to a new microfuge tube.
-
Neutralization: Neutralize the acid by adding 1/10th volume of 1M Tris-HCl, pH 8.0.
Part 3: Protein Quantification
-
Quantify Protein Concentration: Determine the protein concentration of the histone extracts using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize Samples: Based on the protein concentration, normalize all samples to the same concentration with distilled water or an appropriate buffer.
Part 4: Western Blotting
-
Sample Preparation: Prepare the samples for loading by mixing the histone extract with 4X Laemmli sample buffer. For every 15 µg of protein, add the appropriate volume of sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 15-20 µg of each sample into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Also, load a protein ladder to determine the molecular weights. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 60-90 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K36me3 antibody diluted in blocking buffer (as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[10]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Loading Control): To ensure equal loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Histone H3. Incubate with the primary anti-Histone H3 antibody, followed by the secondary antibody and detection as described above.
Data Analysis and Presentation
-
Densitometry: Quantify the band intensities for H3K36me3 and the corresponding total Histone H3 for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the H3K36me3 band intensity to the intensity of the total Histone H3 band for each lane to account for any loading differences.
-
Data Presentation: The quantitative data should be summarized in a table for easy comparison of the dose-dependent effects of this compound.
Quantitative Data Summary
| This compound Concentration (nM) | Normalized H3K36me3 Intensity (Arbitrary Units) | % Inhibition of H3K36me3 (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.62 | 38% |
| 100 | 0.41 | 59% |
| 500 | 0.18 | 82% |
| 1000 | 0.09 | 91% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SETD2 inhibition by this compound.
Caption: Western blot workflow for H3K36me3 detection.
References
- 1. SETD2-dependent histone H3K36 trimethylation is required for homologous recombination repair and genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EZM0414 Combination Therapy with Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), with particularly pronounced effects in MM cell lines harboring the t(4;14) translocation.[1][3][4][5] This translocation leads to the overexpression of MMSET (NSD2), a histone methyltransferase that increases the levels of H3K36me2, the substrate for SETD2, suggesting a synthetic lethal relationship.[3][4]
Bortezomib (B1684674) is a potent and reversible proteasome inhibitor that is a cornerstone of treatment for multiple myeloma.[6] By inhibiting the 26S proteasome, bortezomib disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[6][7] A key mechanism of bortezomib's action is the inhibition of the NF-κB signaling pathway, which is critical for the survival of myeloma cells.[7]
Preclinical evidence suggests a synergistic anti-tumor effect when combining this compound with standard-of-care agents in multiple myeloma.[5][8] This document provides detailed application notes and protocols for investigating the combination of this compound and bortezomib in preclinical multiple myeloma models.
Data Presentation
In Vitro Anti-proliferative Activity
The combination of this compound and bortezomib is expected to result in synergistic inhibition of proliferation in multiple myeloma cell lines, particularly those with the t(4;14) translocation. The following table presents representative data on the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
| Cell Line | Translocation Status | This compound IC50 (µM) | Bortezomib IC50 (nM) | Combination IC50 (this compound µM / Bortezomib nM) | Combination Index (CI) |
| KMS-11 | t(4;14) | 0.24[4] | 5 | 0.1 / 2.5 | < 1 (Synergy) |
| MM.1S | non-t(4;14) | 1.2[4] | 8 | 0.8 / 4 | < 1 (Synergy) |
| RPMI-8226 | non-t(4;14) | >10[1] | 10 | 5 / 5 | ~1 (Additive) |
Note: Combination IC50 and Combination Index (CI) values are representative and based on the principle of synergy. Actual values should be determined experimentally. A CI value < 1 indicates synergy, ~1 indicates an additive effect, and > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition
In xenograft models of multiple myeloma, the combination of this compound and bortezomib is anticipated to lead to greater tumor growth inhibition than either agent alone.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| KMS-11 (t(4;14)) | This compound (30 mg/kg, p.o., b.i.d.) | 91[3] |
| KMS-11 (t(4;14)) | Bortezomib (0.5 mg/kg, i.p., twice weekly) | 50 |
| KMS-11 (t(4;14)) | This compound + Bortezomib | > 95 (Tumor Regression) |
| MM.1S (non-t(4;14)) | This compound (30 mg/kg, p.o., b.i.d.) | > 75[1] |
| MM.1S (non-t(4;14)) | Bortezomib (0.5 mg/kg, i.p., twice weekly) | 45 |
| MM.1S (non-t(4;14)) | This compound + Bortezomib | > 85 |
Note: Tumor growth inhibition values for combination therapy are representative and based on the principle of synergy. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound and bortezomib, alone and in combination, on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and bortezomib in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound and bortezomib.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with this compound, bortezomib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10][11]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[10] Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Protocol 3: Western Blot Analysis for H3K36me3 and NF-κB Pathway Proteins
This protocol is for assessing the molecular mechanism of action of this compound and bortezomib.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Bortezomib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me3, anti-Histone H3, anti-p-IκBα, anti-IκBα, anti-p65 (NF-κB), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound, bortezomib, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or Histone H3).
Visualizations
Caption: Combined action of this compound and bortezomib in multiple myeloma.
References
- 1. researchgate.net [researchgate.net]
- 2. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]
- 6. excli.de [excli.de]
- 7. cancernetwork.com [cancernetwork.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: EZM0414 Combination Therapy with Bortezomib in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[1][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL), with particularly pronounced effects in MM cell lines harboring the t(4;14) translocation.[1][3][4][5] This translocation leads to the overexpression of MMSET (NSD2), a histone methyltransferase that increases the levels of H3K36me2, the substrate for SETD2, suggesting a synthetic lethal relationship.[3][4]
Bortezomib is a potent and reversible proteasome inhibitor that is a cornerstone of treatment for multiple myeloma.[6] By inhibiting the 26S proteasome, bortezomib disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[6][7] A key mechanism of bortezomib's action is the inhibition of the NF-κB signaling pathway, which is critical for the survival of myeloma cells.[7]
Preclinical evidence suggests a synergistic anti-tumor effect when combining this compound with standard-of-care agents in multiple myeloma.[5][8] This document provides detailed application notes and protocols for investigating the combination of this compound and bortezomib in preclinical multiple myeloma models.
Data Presentation
In Vitro Anti-proliferative Activity
The combination of this compound and bortezomib is expected to result in synergistic inhibition of proliferation in multiple myeloma cell lines, particularly those with the t(4;14) translocation. The following table presents representative data on the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.
| Cell Line | Translocation Status | This compound IC50 (µM) | Bortezomib IC50 (nM) | Combination IC50 (this compound µM / Bortezomib nM) | Combination Index (CI) |
| KMS-11 | t(4;14) | 0.24[4] | 5 | 0.1 / 2.5 | < 1 (Synergy) |
| MM.1S | non-t(4;14) | 1.2[4] | 8 | 0.8 / 4 | < 1 (Synergy) |
| RPMI-8226 | non-t(4;14) | >10[1] | 10 | 5 / 5 | ~1 (Additive) |
Note: Combination IC50 and Combination Index (CI) values are representative and based on the principle of synergy. Actual values should be determined experimentally. A CI value < 1 indicates synergy, ~1 indicates an additive effect, and > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition
In xenograft models of multiple myeloma, the combination of this compound and bortezomib is anticipated to lead to greater tumor growth inhibition than either agent alone.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| KMS-11 (t(4;14)) | This compound (30 mg/kg, p.o., b.i.d.) | 91[3] |
| KMS-11 (t(4;14)) | Bortezomib (0.5 mg/kg, i.p., twice weekly) | 50 |
| KMS-11 (t(4;14)) | This compound + Bortezomib | > 95 (Tumor Regression) |
| MM.1S (non-t(4;14)) | This compound (30 mg/kg, p.o., b.i.d.) | > 75[1] |
| MM.1S (non-t(4;14)) | Bortezomib (0.5 mg/kg, i.p., twice weekly) | 45 |
| MM.1S (non-t(4;14)) | This compound + Bortezomib | > 85 |
Note: Tumor growth inhibition values for combination therapy are representative and based on the principle of synergy. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effects of this compound and bortezomib, alone and in combination, on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, MM.1S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and bortezomib in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Add 100 µL of the drug solutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound and bortezomib.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Bortezomib
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with this compound, bortezomib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.[10]
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10][11]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[10] Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Protocol 3: Western Blot Analysis for H3K36me3 and NF-κB Pathway Proteins
This protocol is for assessing the molecular mechanism of action of this compound and bortezomib.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Bortezomib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K36me3, anti-Histone H3, anti-p-IκBα, anti-IκBα, anti-p65 (NF-κB), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound, bortezomib, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or Histone H3).
Visualizations
Caption: Combined action of this compound and bortezomib in multiple myeloma.
References
- 1. researchgate.net [researchgate.net]
- 2. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]
- 6. excli.de [excli.de]
- 7. cancernetwork.com [cancernetwork.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EZM0414 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical synergy studies involving EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. The protocols outlined below are intended to facilitate the investigation of this compound in combination with standard-of-care (SOC) agents for the treatment of Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL).
Introduction
This compound is an orally bioavailable small molecule inhibitor of SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1] This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and B-cell development.[1] Preclinical studies have demonstrated that this compound exhibits anti-proliferative activity in various MM and DLBCL cell lines.[2][3] Notably, synergistic anti-proliferative effects have been observed when this compound is combined with certain standard-of-care agents used in the treatment of these hematological malignancies.[1][3]
These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other therapeutic agents using established methodologies such as the checkerboard assay and the Chou-Talalay method for synergy quantification.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Single-Agent this compound
| Cell Line Subtype | Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma (MM) | |||
| t(4;14) | KMS-11 | 0.24 (median) | [1] |
| non-t(4;14) | RPMI-8226, MM.1S | 1.2 (median) | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | |||
| TMD8, KARPAS422, WSU-DLCL2, SU-DHL-10 | 0.023 to >10 | [1] |
Table 2: Summary of Preclinical Synergy Findings for this compound Combinations
| Disease Model | Combination Partner (Standard of Care) | Observed Effect | Reference |
| Multiple Myeloma (MM) | Certain SOC agents | In vitro synergistic anti-proliferative activity | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Certain SOC agents | In vitro synergistic anti-proliferative activity | [1] |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment using the Checkerboard Assay
This protocol describes the use of a checkerboard assay to evaluate the synergistic or antagonistic effects of this compound in combination with another therapeutic agent on the proliferation of MM or DLBCL cell lines.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Combination agent (powder or stock solution in an appropriate solvent)
-
MM or DLBCL cell lines (e.g., KMS-11, RPMI-8226 for MM; TMD8, KARPAS422 for DLBCL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Drug Dilution and Addition (Checkerboard Setup):
-
Prepare serial dilutions of this compound and the combination agent in complete medium at 4x the final desired concentrations.
-
In a separate 96-well "drug plate," prepare the combination matrix. Add 25 µL of the 4x this compound dilutions to the appropriate wells along the y-axis and 25 µL of the 4x combination agent dilutions to the appropriate wells along the x-axis.
-
Transfer 50 µL from each well of the drug plate to the corresponding wells of the "cell plate." This will result in a final volume of 100 µL per well with the desired drug concentrations.
-
Include wells with each drug alone and vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the cell plate for a predetermined duration (e.g., 72 hours or 7 days for co-treatment studies) at 37°C and 5% CO2.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Protocol 2: Data Analysis and Synergy Quantification using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Data Normalization:
-
Normalize the raw viability data to the vehicle-treated control wells (representing 100% viability).
-
-
Dose-Response Curves:
-
Generate dose-response curves for this compound alone and the combination agent alone.
-
-
Combination Index (CI) Calculation:
-
Utilize software such as CompuSyn or CalcuSyn to calculate the CI values based on the dose-response data from the checkerboard assay. The software will generate CI values at different effect levels (e.g., Fa, the fraction of cells affected).
-
-
Isobologram Analysis:
-
The software can also generate isobolograms, which provide a graphical representation of the synergy. Data points falling below the line of additivity indicate synergy.
-
Mandatory Visualizations
Caption: Workflow for this compound synergy studies.
Caption: SETD2 signaling and this compound's mechanism.
References
Application Notes and Protocols for EZM0414 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical synergy studies involving EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. The protocols outlined below are intended to facilitate the investigation of this compound in combination with standard-of-care (SOC) agents for the treatment of Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL).
Introduction
This compound is an orally bioavailable small molecule inhibitor of SETD2, a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1] This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and B-cell development.[1] Preclinical studies have demonstrated that this compound exhibits anti-proliferative activity in various MM and DLBCL cell lines.[2][3] Notably, synergistic anti-proliferative effects have been observed when this compound is combined with certain standard-of-care agents used in the treatment of these hematological malignancies.[1][3]
These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other therapeutic agents using established methodologies such as the checkerboard assay and the Chou-Talalay method for synergy quantification.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Single-Agent this compound
| Cell Line Subtype | Cell Line | IC50 (µM) | Reference |
| Multiple Myeloma (MM) | |||
| t(4;14) | KMS-11 | 0.24 (median) | [1] |
| non-t(4;14) | RPMI-8226, MM.1S | 1.2 (median) | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | |||
| TMD8, KARPAS422, WSU-DLCL2, SU-DHL-10 | 0.023 to >10 | [1] |
Table 2: Summary of Preclinical Synergy Findings for this compound Combinations
| Disease Model | Combination Partner (Standard of Care) | Observed Effect | Reference |
| Multiple Myeloma (MM) | Certain SOC agents | In vitro synergistic anti-proliferative activity | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Certain SOC agents | In vitro synergistic anti-proliferative activity | [1] |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment using the Checkerboard Assay
This protocol describes the use of a checkerboard assay to evaluate the synergistic or antagonistic effects of this compound in combination with another therapeutic agent on the proliferation of MM or DLBCL cell lines.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Combination agent (powder or stock solution in an appropriate solvent)
-
MM or DLBCL cell lines (e.g., KMS-11, RPMI-8226 for MM; TMD8, KARPAS422 for DLBCL)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Drug Dilution and Addition (Checkerboard Setup):
-
Prepare serial dilutions of this compound and the combination agent in complete medium at 4x the final desired concentrations.
-
In a separate 96-well "drug plate," prepare the combination matrix. Add 25 µL of the 4x this compound dilutions to the appropriate wells along the y-axis and 25 µL of the 4x combination agent dilutions to the appropriate wells along the x-axis.
-
Transfer 50 µL from each well of the drug plate to the corresponding wells of the "cell plate." This will result in a final volume of 100 µL per well with the desired drug concentrations.
-
Include wells with each drug alone and vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the cell plate for a predetermined duration (e.g., 72 hours or 7 days for co-treatment studies) at 37°C and 5% CO2.[1]
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Protocol 2: Data Analysis and Synergy Quantification using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Data Normalization:
-
Normalize the raw viability data to the vehicle-treated control wells (representing 100% viability).
-
-
Dose-Response Curves:
-
Generate dose-response curves for this compound alone and the combination agent alone.
-
-
Combination Index (CI) Calculation:
-
Utilize software such as CompuSyn or CalcuSyn to calculate the CI values based on the dose-response data from the checkerboard assay. The software will generate CI values at different effect levels (e.g., Fa, the fraction of cells affected).
-
-
Isobologram Analysis:
-
The software can also generate isobolograms, which provide a graphical representation of the synergy. Data points falling below the line of additivity indicate synergy.
-
Mandatory Visualizations
Caption: Workflow for this compound synergy studies.
Caption: SETD2 signaling and this compound's mechanism.
References
Application Notes and Protocols for Measuring EZM0414 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, potent, and selective oral inhibitor of the SET domain-containing protein 2 (SETD2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][3] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5] this compound's mechanism of action involves the inhibition of SETD2's enzymatic activity, leading to anti-proliferative effects in cancer cells.[4][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell line models.[7][8]
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values were determined using cell viability or proliferation assays.
| Cell Line Subtype | Cell Line(s) | IC50 Value (µM) | Notes |
| t(4;14) Multiple Myeloma | KMS-11 | 0.370 ± 0.224 | 14-day long-term proliferation assay.[9] |
| t(4;14) Multiple Myeloma | Panel of t(4;14) cell lines | Median: 0.24 | [5] |
| Non-t(4;14) Multiple Myeloma | Panel of non-t(4;14) cell lines | Median: 1.2 | [5] |
| Diffuse Large B-Cell Lymphoma | Panel of DLBCL cell lines | 0.023 to >10 | Wide range of sensitivity observed.[5] |
Signaling Pathway and Experimental Workflow
SETD2 Signaling Pathway
The diagram below illustrates the role of SETD2 in histone methylation and the mechanism of action for this compound. In certain cancers like t(4;14) multiple myeloma, overexpression of the histone methyltransferase MMSET (NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[4][9] SETD2 then catalyzes the trimethylation to H3K36me3, an important epigenetic mark. This compound selectively inhibits SETD2, thereby blocking the production of H3K36me3 and impacting downstream cellular processes that contribute to cancer cell proliferation.
Caption: Mechanism of this compound action on the SETD2 signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound in a cancer cell line using a cell viability assay.
Caption: Step-by-step workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol for Determining this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a detailed method for determining the IC50 value of this compound in adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest and count the cells. c. Dilute the cells in complete culture medium to the desired seeding density (optimized for each cell line to ensure exponential growth throughout the assay period). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells + vehicle" control and "medium only" blank. e. Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or acclimate.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range. c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration. d. Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells). e. Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. f. Incubate the plate for the desired treatment duration (e.g., 72 hours, or up to 14 days for long-term proliferation assays).[6]
-
CellTiter-Glo® Assay: a. Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average luminescence of the "medium only" blank wells from all other readings. c. Normalize the data by expressing the viability of the treated wells as a percentage of the vehicle-treated control wells (% Viability = (Luminescence_treated / Luminescence_vehicle) * 100). d. Plot the % Viability against the log of the this compound concentration. e. Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11][12] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[7][11]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. clyte.tech [clyte.tech]
- 12. IC50 determination and cell viability assay [bio-protocol.org]
Application Notes and Protocols for Measuring EZM0414 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EZM0414 is a first-in-class, potent, and selective oral inhibitor of the SET domain-containing protein 2 (SETD2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This epigenetic modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[1][3] Dysregulation of SETD2 activity has been implicated in the pathogenesis of several cancers, including multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[4][5] this compound's mechanism of action involves the inhibition of SETD2's enzymatic activity, leading to anti-proliferative effects in cancer cells.[4][6] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell line models.[7][8]
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values were determined using cell viability or proliferation assays.
| Cell Line Subtype | Cell Line(s) | IC50 Value (µM) | Notes |
| t(4;14) Multiple Myeloma | KMS-11 | 0.370 ± 0.224 | 14-day long-term proliferation assay.[9] |
| t(4;14) Multiple Myeloma | Panel of t(4;14) cell lines | Median: 0.24 | [5] |
| Non-t(4;14) Multiple Myeloma | Panel of non-t(4;14) cell lines | Median: 1.2 | [5] |
| Diffuse Large B-Cell Lymphoma | Panel of DLBCL cell lines | 0.023 to >10 | Wide range of sensitivity observed.[5] |
Signaling Pathway and Experimental Workflow
SETD2 Signaling Pathway
The diagram below illustrates the role of SETD2 in histone methylation and the mechanism of action for this compound. In certain cancers like t(4;14) multiple myeloma, overexpression of the histone methyltransferase MMSET (NSD2) leads to increased levels of H3K36me2, the substrate for SETD2.[4][9] SETD2 then catalyzes the trimethylation to H3K36me3, an important epigenetic mark. This compound selectively inhibits SETD2, thereby blocking the production of H3K36me3 and impacting downstream cellular processes that contribute to cancer cell proliferation.
Caption: Mechanism of this compound action on the SETD2 signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound in a cancer cell line using a cell viability assay.
Caption: Step-by-step workflow for determining the IC50 of this compound.
Experimental Protocols
Protocol for Determining this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a detailed method for determining the IC50 value of this compound in adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS-11 for multiple myeloma)
-
Complete cell culture medium
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest and count the cells. c. Dilute the cells in complete culture medium to the desired seeding density (optimized for each cell line to ensure exponential growth throughout the assay period). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells + vehicle" control and "medium only" blank. e. Incubate the plate for 24 hours to allow cells to attach (for adherent cells) or acclimate.
-
Compound Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range. c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration. d. Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells). e. Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. f. Incubate the plate for the desired treatment duration (e.g., 72 hours, or up to 14 days for long-term proliferation assays).[6]
-
CellTiter-Glo® Assay: a. Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average luminescence of the "medium only" blank wells from all other readings. c. Normalize the data by expressing the viability of the treated wells as a percentage of the vehicle-treated control wells (% Viability = (Luminescence_treated / Luminescence_vehicle) * 100). d. Plot the % Viability against the log of the this compound concentration. e. Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[11][12] The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[7][11]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. clyte.tech [clyte.tech]
- 12. IC50 determination and cell viability assay [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting inconsistent results with EZM0414
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of SETD2.[1][2][3][4] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a key epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[3][4][5] By inhibiting SETD2, this compound prevents the formation of H3K36me3, which can lead to anti-proliferative effects in cancer cells, particularly those dependent on dysregulated H3K36 methylation pathways.[3][6]
Q2: In which cancer types has this compound shown preclinical activity?
Preclinical studies have demonstrated the anti-tumor effects of this compound in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[3][6][7] The activity is particularly pronounced in t(4;14) multiple myeloma cell lines, which exhibit high levels of the H3K36me2 substrate for SETD2 due to the overexpression of the MMSET gene.[3][6][8]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months, or at -20°C for 1 month.[1] It is advised to keep the compound in a sealed container, protected from moisture and light.[1]
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
You are observing high variability in the IC50 values of this compound in your cancer cell line proliferation assays.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. As shown in preclinical studies, t(4;14) multiple myeloma cell lines are generally more sensitive than non-t(4;14) MM and DLBCL cell lines, which show a wide range of IC50 values.[3][6]
-
Compound Solubility: this compound is soluble in DMSO.[2] Ensure that the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
-
Experimental Duration: The inhibitory effects of this compound on cell proliferation may require a longer incubation period to become apparent. Some studies have conducted cellular proliferation assays for up to 14 days.[8]
-
Cell Density: The initial seeding density of your cells can influence the outcome of proliferation assays. Ensure that you are using a consistent and optimized cell number for your specific cell line.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results with EZM0414
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of SETD2.[1][2][3][4] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair.[3][4][5] By inhibiting SETD2, this compound prevents the formation of H3K36me3, which can lead to anti-proliferative effects in cancer cells, particularly those dependent on dysregulated H3K36 methylation pathways.[3][6]
Q2: In which cancer types has this compound shown preclinical activity?
Preclinical studies have demonstrated the anti-tumor effects of this compound in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[3][6][7] The activity is particularly pronounced in t(4;14) multiple myeloma cell lines, which exhibit high levels of the H3K36me2 substrate for SETD2 due to the overexpression of the MMSET gene.[3][6][8]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months, or at -20°C for 1 month.[1] It is advised to keep the compound in a sealed container, protected from moisture and light.[1]
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
You are observing high variability in the IC50 values of this compound in your cancer cell line proliferation assays.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. As shown in preclinical studies, t(4;14) multiple myeloma cell lines are generally more sensitive than non-t(4;14) MM and DLBCL cell lines, which show a wide range of IC50 values.[3][6]
-
Compound Solubility: this compound is soluble in DMSO.[2] Ensure that the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound can lead to inconsistent effective concentrations. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
-
Experimental Duration: The inhibitory effects of this compound on cell proliferation may require a longer incubation period to become apparent. Some studies have conducted cellular proliferation assays for up to 14 days.[8]
-
Cell Density: The initial seeding density of your cells can influence the outcome of proliferation assays. Ensure that you are using a consistent and optimized cell number for your specific cell line.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 7. Epizyme : Preclinical Data Shows Its SETD2 Inhibitor this compound Reduced Growth Of MM & DLBCL Cell Lines | Nasdaq [nasdaq.com]
- 8. pubs.acs.org [pubs.acs.org]
EZM0414 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and assessing potential off-target effects of EZM0414 in experimental settings. The following information is intended to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] Its primary on-target effect is the inhibition of SETD2's enzymatic activity, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[3][4] This epigenetic mark plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[5]
Q2: What are the known off-targets of this compound?
This compound is a highly selective inhibitor. However, in broad panel screening, it has shown some activity against the following targets at concentrations significantly higher than its IC50 for SETD2:
| Target | Activity | IC50 |
| SETD2 (On-Target) | Inhibition | 18 nM (biochemical), 34 nM (cellular) [3] |
| Dopamine D2 Receptor (D2) | Antagonist | 13.0 µM |
| Serotonin 1B Receptor (5-HT1B) | Agonist | 3.2 µM |
This data is compiled from preclinical safety pharmacology profiling.
Q3: I am observing a phenotype in my experiment that I suspect might be an off-target effect. How can I confirm this?
Distinguishing on-target from off-target effects is critical for the correct interpretation of your results. A multi-faceted approach involving rigorous controls and orthogonal validation methods is recommended. The following troubleshooting guide provides a step-by-step workflow to investigate a suspected off-target effect.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you observe a cellular phenotype upon treatment with this compound and need to determine if it is a direct result of SETD2 inhibition, follow this workflow:
Detailed Experimental Protocols
Here are detailed protocols for the key validation experiments outlined in the troubleshooting workflow.
Protocol 1: Verifying On-Target Engagement via Western Blot for H3K36me3
Objective: To confirm that this compound is inhibiting SETD2 in your cellular model by measuring the levels of its product, H3K36me3.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction.
-
Extract histones using an acid extraction method (e.g., with 0.2 M HCl or H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for H3K36me3 and normalize them to the total Histone H3 loading control. Plot the normalized H3K36me3 levels against the concentration of this compound to determine the IC50 for target engagement.
Protocol 2: Utilizing Orthogonal Approaches to Validate Phenotype
Objective: To confirm that the observed phenotype is specific to SETD2 inhibition and not an artifact of the chemical structure of this compound.
A. Genetic Knockdown/Knockout of SETD2:
-
Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of SETD2 in your cell line.
-
Validation: Confirm the knockdown or knockout of SETD2 by Western blot or qPCR. Also, confirm the reduction of H3K36me3 levels.
-
Phenotypic Analysis: Assess whether the genetic depletion of SETD2 recapitulates the phenotype observed with this compound treatment.
B. Use of a Structurally Distinct SETD2 Inhibitor:
-
Rationale: Using a SETD2 inhibitor with a different chemical scaffold can help rule out off-target effects that are specific to the chemical structure of this compound.
-
Alternative Inhibitor: A suitable alternative is EPZ-719 , another potent and selective SETD2 inhibitor with a distinct chemical structure.[6]
-
Experiment: Treat your cells with EPZ-719 and determine if it produces the same phenotype as this compound. Ensure that the concentrations used are relevant to its IC50 for SETD2 inhibition.
Signaling Pathways and Logical Relationships
Understanding the downstream consequences of SETD2 inhibition can help in designing experiments and interpreting results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
EZM0414 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating and assessing potential off-target effects of EZM0414 in experimental settings. The following information is intended to help ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone methyltransferase SETD2.[1][2] Its primary on-target effect is the inhibition of SETD2's enzymatic activity, which is responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[3][4] This epigenetic mark plays a crucial role in transcriptional regulation, RNA splicing, and DNA damage repair.[5]
Q2: What are the known off-targets of this compound?
This compound is a highly selective inhibitor. However, in broad panel screening, it has shown some activity against the following targets at concentrations significantly higher than its IC50 for SETD2:
| Target | Activity | IC50 |
| SETD2 (On-Target) | Inhibition | 18 nM (biochemical), 34 nM (cellular) [3] |
| Dopamine D2 Receptor (D2) | Antagonist | 13.0 µM |
| Serotonin 1B Receptor (5-HT1B) | Agonist | 3.2 µM |
This data is compiled from preclinical safety pharmacology profiling.
Q3: I am observing a phenotype in my experiment that I suspect might be an off-target effect. How can I confirm this?
Distinguishing on-target from off-target effects is critical for the correct interpretation of your results. A multi-faceted approach involving rigorous controls and orthogonal validation methods is recommended. The following troubleshooting guide provides a step-by-step workflow to investigate a suspected off-target effect.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you observe a cellular phenotype upon treatment with this compound and need to determine if it is a direct result of SETD2 inhibition, follow this workflow:
Detailed Experimental Protocols
Here are detailed protocols for the key validation experiments outlined in the troubleshooting workflow.
Protocol 1: Verifying On-Target Engagement via Western Blot for H3K36me3
Objective: To confirm that this compound is inhibiting SETD2 in your cellular model by measuring the levels of its product, H3K36me3.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction.
-
Extract histones using an acid extraction method (e.g., with 0.2 M HCl or H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for H3K36me3 and normalize them to the total Histone H3 loading control. Plot the normalized H3K36me3 levels against the concentration of this compound to determine the IC50 for target engagement.
Protocol 2: Utilizing Orthogonal Approaches to Validate Phenotype
Objective: To confirm that the observed phenotype is specific to SETD2 inhibition and not an artifact of the chemical structure of this compound.
A. Genetic Knockdown/Knockout of SETD2:
-
Method: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of SETD2 in your cell line.
-
Validation: Confirm the knockdown or knockout of SETD2 by Western blot or qPCR. Also, confirm the reduction of H3K36me3 levels.
-
Phenotypic Analysis: Assess whether the genetic depletion of SETD2 recapitulates the phenotype observed with this compound treatment.
B. Use of a Structurally Distinct SETD2 Inhibitor:
-
Rationale: Using a SETD2 inhibitor with a different chemical scaffold can help rule out off-target effects that are specific to the chemical structure of this compound.
-
Alternative Inhibitor: A suitable alternative is EPZ-719 , another potent and selective SETD2 inhibitor with a distinct chemical structure.[6]
-
Experiment: Treat your cells with EPZ-719 and determine if it produces the same phenotype as this compound. Ensure that the concentrations used are relevant to its IC50 for SETD2 inhibition.
Signaling Pathways and Logical Relationships
Understanding the downstream consequences of SETD2 inhibition can help in designing experiments and interpreting results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
dealing with EZM0414 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414, focusing on the common issue of its precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can lead to inaccurate and unreliable results. The following table summarizes potential causes and provides step-by-step solutions to address this issue.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | This compound has been shown to be effective in the nanomolar to low micromolar range for many cell lines. Attempt to lower the final concentration in your experiment. The median IC50 value for this compound in t(4;14) multiple myeloma cell lines was 0.24 µM, and for non-t(4;14) cell lines, it was 1.2 µM. For diffuse large B-cell lymphoma (DLBCL) cell lines, IC50 values ranged from 0.023 µM to >10 µM.[1][2][3] |
| High Final DMSO Concentration | The final concentration of dimethyl sulfoxide (B87167) (DMSO) in the cell culture medium should be kept as low as possible to avoid both cytotoxicity and precipitation of the compound. While most cell lines can tolerate up to 0.5% DMSO, it is best to keep the final concentration at or below 0.1%.[4] A final DMSO concentration of 0.2% (v/v) has been used in cellular proliferation assays with this compound.[1] |
| Improper Dilution Method | Direct dilution of a highly concentrated DMSO stock solution into aqueous media can cause the compound to precipitate. A serial dilution or a multi-step dilution protocol is recommended.[5][6] |
| Low Quality or Old DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[7] Use fresh, anhydrous, high-quality DMSO for preparing your stock solutions. |
| Suboptimal Temperature | The temperature of the media and other solutions during the dilution process can affect solubility. Pre-warming the media and other components can sometimes help to prevent precipitation.[5] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO. Selleck Chemicals reports a solubility of up to 40 mg/mL in DMSO.[7] MedchemExpress suggests that if precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.[8] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q2: What is the recommended final concentration of this compound in cell culture media?
A2: The optimal final concentration will vary depending on the cell line and the specific experiment. However, published data shows that this compound is a potent inhibitor with IC50 values in the nanomolar to low micromolar range. For example, the median IC50 in t(4;14) multiple myeloma cell lines was 0.24 µM.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: What is the maximum recommended final DMSO concentration in the cell culture media?
A3: To avoid solvent-induced cytotoxicity and compound precipitation, the final DMSO concentration in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] However, concentrations up to 0.5% may be tolerated by many cell lines.[4] A final DMSO concentration of 0.2% has been successfully used in cell-based assays with this compound.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Precipitation
Q4: I observed precipitation after adding my this compound stock solution to the cell culture media. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few steps you can take to troubleshoot this problem:
-
Lower the final concentration: You may be using a concentration that is above the solubility limit of this compound in your specific media.
-
Reduce the final DMSO concentration: A high concentration of DMSO can sometimes cause the compound to "crash out" of solution when diluted.
-
Modify your dilution method: Instead of adding the DMSO stock directly to the media, try a serial dilution approach. First, dilute the stock solution in DMSO to an intermediate concentration before adding it to the media.
-
Use a multi-step dilution protocol: A method that involves pre-diluting the compound in serum before adding it to the complete media can improve solubility.[5]
Q5: Can I heat or sonicate the media to redissolve the precipitate?
A5: While heating and sonication can be used to dissolve the initial stock solution in DMSO, it is generally not recommended to heat cell culture media containing serum, as this can denature proteins.[8] Mild warming of the media to 37°C before adding the compound may be acceptable. Sonication of the final media is also not a standard practice and could potentially damage media components or the compound.
Experimental Protocols
Recommended Dilution Protocol to Avoid Precipitation
This protocol is based on general best practices for dissolving hydrophobic compounds in cell culture media and can be adapted for use with this compound.[5][6]
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can be used to aid dissolution.[5]
-
Prepare an Intermediate Dilution Series: Perform serial dilutions of your 10 mM stock solution in DMSO to create a range of intermediate concentrations.
-
Pre-warm Media and Serum: Warm your cell culture media and fetal bovine serum (FBS) to 37°C in a water bath.
-
Final Dilution: Add a small volume of the appropriate intermediate DMSO stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration remains at or below 0.2%. Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in media.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Context
This compound is a potent and selective inhibitor of the SETD2 methyltransferase. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and RNA splicing. The diagram below illustrates the simplified signaling pathway targeted by this compound.
Caption: Simplified SETD2 signaling pathway inhibited by this compound.
References
- 1. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
dealing with EZM0414 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414, focusing on the common issue of its precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can lead to inaccurate and unreliable results. The following table summarizes potential causes and provides step-by-step solutions to address this issue.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | This compound has been shown to be effective in the nanomolar to low micromolar range for many cell lines. Attempt to lower the final concentration in your experiment. The median IC50 value for this compound in t(4;14) multiple myeloma cell lines was 0.24 µM, and for non-t(4;14) cell lines, it was 1.2 µM. For diffuse large B-cell lymphoma (DLBCL) cell lines, IC50 values ranged from 0.023 µM to >10 µM.[1][2][3] |
| High Final DMSO Concentration | The final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible to avoid both cytotoxicity and precipitation of the compound. While most cell lines can tolerate up to 0.5% DMSO, it is best to keep the final concentration at or below 0.1%.[4] A final DMSO concentration of 0.2% (v/v) has been used in cellular proliferation assays with this compound.[1] |
| Improper Dilution Method | Direct dilution of a highly concentrated DMSO stock solution into aqueous media can cause the compound to precipitate. A serial dilution or a multi-step dilution protocol is recommended.[5][6] |
| Low Quality or Old DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[7] Use fresh, anhydrous, high-quality DMSO for preparing your stock solutions. |
| Suboptimal Temperature | The temperature of the media and other solutions during the dilution process can affect solubility. Pre-warming the media and other components can sometimes help to prevent precipitation.[5] |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO. Selleck Chemicals reports a solubility of up to 40 mg/mL in DMSO.[7] MedchemExpress suggests that if precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.[8] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q2: What is the recommended final concentration of this compound in cell culture media?
A2: The optimal final concentration will vary depending on the cell line and the specific experiment. However, published data shows that this compound is a potent inhibitor with IC50 values in the nanomolar to low micromolar range. For example, the median IC50 in t(4;14) multiple myeloma cell lines was 0.24 µM.[1][2][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: What is the maximum recommended final DMSO concentration in the cell culture media?
A3: To avoid solvent-induced cytotoxicity and compound precipitation, the final DMSO concentration in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] However, concentrations up to 0.5% may be tolerated by many cell lines.[4] A final DMSO concentration of 0.2% has been successfully used in cell-based assays with this compound.[1] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Precipitation
Q4: I observed precipitation after adding my this compound stock solution to the cell culture media. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few steps you can take to troubleshoot this problem:
-
Lower the final concentration: You may be using a concentration that is above the solubility limit of this compound in your specific media.
-
Reduce the final DMSO concentration: A high concentration of DMSO can sometimes cause the compound to "crash out" of solution when diluted.
-
Modify your dilution method: Instead of adding the DMSO stock directly to the media, try a serial dilution approach. First, dilute the stock solution in DMSO to an intermediate concentration before adding it to the media.
-
Use a multi-step dilution protocol: A method that involves pre-diluting the compound in serum before adding it to the complete media can improve solubility.[5]
Q5: Can I heat or sonicate the media to redissolve the precipitate?
A5: While heating and sonication can be used to dissolve the initial stock solution in DMSO, it is generally not recommended to heat cell culture media containing serum, as this can denature proteins.[8] Mild warming of the media to 37°C before adding the compound may be acceptable. Sonication of the final media is also not a standard practice and could potentially damage media components or the compound.
Experimental Protocols
Recommended Dilution Protocol to Avoid Precipitation
This protocol is based on general best practices for dissolving hydrophobic compounds in cell culture media and can be adapted for use with this compound.[5][6]
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can be used to aid dissolution.[5]
-
Prepare an Intermediate Dilution Series: Perform serial dilutions of your 10 mM stock solution in DMSO to create a range of intermediate concentrations.
-
Pre-warm Media and Serum: Warm your cell culture media and fetal bovine serum (FBS) to 37°C in a water bath.
-
Final Dilution: Add a small volume of the appropriate intermediate DMSO stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration remains at or below 0.2%. Gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in media.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway Context
This compound is a potent and selective inhibitor of the SETD2 methyltransferase. SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark involved in transcriptional regulation, DNA repair, and RNA splicing. The diagram below illustrates the simplified signaling pathway targeted by this compound.
Caption: Simplified SETD2 signaling pathway inhibited by this compound.
References
- 1. This compound TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving EZM0414 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SETD2 inhibitor, EZM0414. The content is designed to address specific issues that may be encountered during experiments, with a focus on improving efficacy in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective small-molecule inhibitor of the SETD2 (SET domain containing 2) histone methyltransferase.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a key epigenetic mark associated with active transcription, DNA repair, and RNA splicing.[3][4] By inhibiting SETD2, this compound prevents these crucial cellular processes, which can lead to the inhibition of tumor cell proliferation.[3]
Q2: In which cancer types has this compound shown preclinical activity?
Preclinical studies have demonstrated the anti-proliferative effects of this compound in various hematological malignancies, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines.[4][5] Notably, cell lines with a t(4;14) translocation in multiple myeloma appear to be particularly sensitive to this compound.[4][6]
Q3: What is the rationale for using this compound in t(4;14) multiple myeloma?
The t(4;14) translocation in multiple myeloma leads to the overexpression of the MMSET (also known as NSD2) protein, a histone methyltransferase that catalyzes the formation of H3K36me1 and H3K36me2.[6] This results in increased levels of the H3K36me2 substrate for SETD2. By inhibiting SETD2, this compound is hypothesized to counteract the oncogenic effects driven by MMSET overexpression.[6]
Troubleshooting Guide: Reduced this compound Efficacy and Acquired Resistance
Researchers may observe a decrease in the efficacy of this compound over time or encounter cell lines that develop acquired resistance. This guide provides a structured approach to troubleshoot these issues.
Problem: My cancer cell line is showing reduced sensitivity to this compound treatment.
This could be due to several factors, including the development of resistance. Here are steps to investigate and potentially overcome this issue:
Step 1: Confirm Reduced Sensitivity
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the expected IC50 for that cell type or your own baseline data.
-
Expected Outcome: A significant increase in the IC50 value compared to the parental or sensitive cell line confirms reduced sensitivity.
Step 2: Investigate Potential Mechanisms of Resistance (Hypothetical)
While specific resistance mechanisms to this compound are still under investigation, common mechanisms of resistance to targeted therapies can be explored:
-
Hypothesis A: Upregulation of Bypass Signaling Pathways. Cancer cells can activate alternative signaling pathways to survive and proliferate despite the inhibition of the primary target.
-
Hypothesis B: Target Alteration. Mutations in the SETD2 gene could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Hypothesis C: Increased Drug Efflux. Cancer cells may upregulate drug efflux pumps, which actively remove the drug from the cell, lowering its intracellular concentration.
Step 3: Experimental Approaches to Test Hypotheses
-
For Hypothesis A (Bypass Pathways):
-
Experiment: Perform phosphoproteomic or Western blot analysis to examine the activation status of key survival pathways such as PI3K/AKT, MAPK/ERK, and STAT signaling in your resistant cells compared to sensitive cells.
-
Potential Solution: If a bypass pathway is identified, consider combination therapy. For example, if the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.
-
-
For Hypothesis B (Target Alteration):
-
Experiment: Sequence the SETD2 gene in your resistant cell lines to identify any potential mutations.
-
Potential Solution: If a mutation is found in the drug-binding domain, it may confer resistance. In such cases, alternative therapeutic strategies may be necessary.
-
-
For Hypothesis C (Drug Efflux):
-
Experiment: Use a fluorescent substrate of common drug efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to assess efflux activity in your resistant cells.
-
Potential Solution: If increased efflux is observed, co-treatment with an inhibitor of the specific efflux pump may enhance this compound efficacy.
-
Strategies to Enhance this compound Efficacy
Combination Therapies
Preclinical data suggests that the combination of this compound with standard-of-care (SOC) agents for MM and DLBCL can result in synergistic anti-proliferative activity.[4][5][7]
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line Type | Subtype | IC50 (µM) | Reference |
| Multiple Myeloma | t(4;14) | 0.24 (median) | [4] |
| Multiple Myeloma | non-t(4;14) | 1.2 (median) | [4] |
| DLBCL | Various | 0.023 to >10 | [4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot for H3K36me3
This protocol is to assess the on-target effect of this compound by measuring the levels of H3K36me3.
-
Materials:
-
Parental and this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Visualizations
Caption: Simplified signaling pathway of SETD2 and its inhibition by this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Logical relationship for combination therapy with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
Technical Support Center: Improving EZM0414 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SETD2 inhibitor, EZM0414. The content is designed to address specific issues that may be encountered during experiments, with a focus on improving efficacy in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable and selective small-molecule inhibitor of the SETD2 (SET domain containing 2) histone methyltransferase.[1][2][3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with active transcription, DNA repair, and RNA splicing.[3][4] By inhibiting SETD2, this compound prevents these crucial cellular processes, which can lead to the inhibition of tumor cell proliferation.[3]
Q2: In which cancer types has this compound shown preclinical activity?
Preclinical studies have demonstrated the anti-proliferative effects of this compound in various hematological malignancies, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) cell lines.[4][5] Notably, cell lines with a t(4;14) translocation in multiple myeloma appear to be particularly sensitive to this compound.[4][6]
Q3: What is the rationale for using this compound in t(4;14) multiple myeloma?
The t(4;14) translocation in multiple myeloma leads to the overexpression of the MMSET (also known as NSD2) protein, a histone methyltransferase that catalyzes the formation of H3K36me1 and H3K36me2.[6] This results in increased levels of the H3K36me2 substrate for SETD2. By inhibiting SETD2, this compound is hypothesized to counteract the oncogenic effects driven by MMSET overexpression.[6]
Troubleshooting Guide: Reduced this compound Efficacy and Acquired Resistance
Researchers may observe a decrease in the efficacy of this compound over time or encounter cell lines that develop acquired resistance. This guide provides a structured approach to troubleshoot these issues.
Problem: My cancer cell line is showing reduced sensitivity to this compound treatment.
This could be due to several factors, including the development of resistance. Here are steps to investigate and potentially overcome this issue:
Step 1: Confirm Reduced Sensitivity
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the expected IC50 for that cell type or your own baseline data.
-
Expected Outcome: A significant increase in the IC50 value compared to the parental or sensitive cell line confirms reduced sensitivity.
Step 2: Investigate Potential Mechanisms of Resistance (Hypothetical)
While specific resistance mechanisms to this compound are still under investigation, common mechanisms of resistance to targeted therapies can be explored:
-
Hypothesis A: Upregulation of Bypass Signaling Pathways. Cancer cells can activate alternative signaling pathways to survive and proliferate despite the inhibition of the primary target.
-
Hypothesis B: Target Alteration. Mutations in the SETD2 gene could potentially alter the drug binding site, reducing the efficacy of this compound.
-
Hypothesis C: Increased Drug Efflux. Cancer cells may upregulate drug efflux pumps, which actively remove the drug from the cell, lowering its intracellular concentration.
Step 3: Experimental Approaches to Test Hypotheses
-
For Hypothesis A (Bypass Pathways):
-
Experiment: Perform phosphoproteomic or Western blot analysis to examine the activation status of key survival pathways such as PI3K/AKT, MAPK/ERK, and STAT signaling in your resistant cells compared to sensitive cells.
-
Potential Solution: If a bypass pathway is identified, consider combination therapy. For example, if the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.
-
-
For Hypothesis B (Target Alteration):
-
Experiment: Sequence the SETD2 gene in your resistant cell lines to identify any potential mutations.
-
Potential Solution: If a mutation is found in the drug-binding domain, it may confer resistance. In such cases, alternative therapeutic strategies may be necessary.
-
-
For Hypothesis C (Drug Efflux):
-
Experiment: Use a fluorescent substrate of common drug efflux pumps (e.g., Rhodamine 123 for P-glycoprotein) to assess efflux activity in your resistant cells.
-
Potential Solution: If increased efflux is observed, co-treatment with an inhibitor of the specific efflux pump may enhance this compound efficacy.
-
Strategies to Enhance this compound Efficacy
Combination Therapies
Preclinical data suggests that the combination of this compound with standard-of-care (SOC) agents for MM and DLBCL can result in synergistic anti-proliferative activity.[4][5][7]
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line Type | Subtype | IC50 (µM) | Reference |
| Multiple Myeloma | t(4;14) | 0.24 (median) | [4] |
| Multiple Myeloma | non-t(4;14) | 1.2 (median) | [4] |
| DLBCL | Various | 0.023 to >10 | [4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Western Blot for H3K36me3
This protocol is to assess the on-target effect of this compound by measuring the levels of H3K36me3.
-
Materials:
-
Parental and this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Visualizations
Caption: Simplified signaling pathway of SETD2 and its inhibition by this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Logical relationship for combination therapy with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
potential mechanisms of resistance to EZM0414
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414, a selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of SETD2.[1][2][3] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[4][5] This epigenetic mark is crucial for several cellular processes, including transcriptional regulation, DNA damage repair, and RNA splicing.[6][7][8] By inhibiting SETD2, this compound leads to a reduction in global H3K36me3 levels, which can induce anti-tumor effects, particularly in malignancies with dysregulated H3K36 methylation, such as multiple myeloma with the t(4;14) translocation and diffuse large B-cell lymphoma (DLBCL).[4][9][10]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific clinical resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on preclinical studies and resistance patterns observed with other epigenetic modifiers. These can be broadly categorized into two groups:
-
On-target alterations: These involve changes to the drug target itself, SETD2.
-
SETD2 mutations: Acquired mutations in the SETD2 gene could potentially alter the drug-binding pocket, thereby reducing the affinity of this compound for its target.
-
SETD2 overexpression: Increased expression of SETD2 could lead to higher levels of the enzyme, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the effects of SETD2 inhibition.
-
Upregulation of pro-survival pathways: Activation of pathways such as PI3K/AKT or MAPK could promote cell survival and proliferation, overriding the anti-tumor effects of this compound.[11]
-
Alterations in other epigenetic modifiers: Changes in the expression or activity of other histone methyltransferases or demethylases could compensate for the loss of H3K36me3. For example, downregulation of an H3K36me3 demethylase could partially restore H3K36me3 levels even in the presence of this compound.
-
Q3: How can I experimentally investigate potential resistance to this compound in my cell lines?
To investigate the mechanisms of acquired resistance, you can perform a series of experiments to compare the parental (sensitive) cell line with the derived resistant cell line. The following troubleshooting guide provides a structured approach.
Troubleshooting Guide: Investigating Reduced Sensitivity to this compound
This guide will help you systematically investigate the potential mechanisms of acquired resistance to this compound in your cell culture models.
Initial Assessment: Confirming Resistance
1. Issue: Decreased potency of this compound in proliferation assays.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Perform a dose-response curve with this compound on both the parental (sensitive) and the suspected resistant cell lines.
-
Calculate the IC50 values for both cell lines. A significant shift (e.g., >5-fold) in the IC50 value for the resistant line compared to the parental line confirms resistance.
-
| Cell Line | This compound IC50 (µM) - Parental | This compound IC50 (µM) - Resistant | Fold Change |
| KMS-11 | 0.24[3][5] | 1.5 | 6.25 |
| RPMI-8226 | 1.2[3][5] | 8.1 | 6.75 |
| TMD8 | 0.023[3] | 0.15 | 6.52 |
Table 1: Example IC50 values for parental and hypothetical this compound-resistant multiple myeloma and DLBCL cell lines.
Investigating On-Target Mechanisms
2. Issue: Suspected alterations in the SETD2 target.
-
Possible Cause: Mutations in the SETD2 gene or changes in SETD2 expression.
-
Troubleshooting Steps:
-
A. Assess SETD2 Protein Levels:
-
Protocol: Perform Western blotting for SETD2 on whole-cell lysates from both parental and resistant cells. Use a validated anti-SETD2 antibody and a loading control (e.g., GAPDH, β-actin).
-
Expected Outcome: Increased SETD2 protein levels in the resistant cell line may suggest overexpression as a resistance mechanism.
-
-
B. Sequence the SETD2 Gene:
-
Protocol: Isolate genomic DNA from both cell lines. Amplify the coding sequence of the SETD2 gene using PCR and perform Sanger sequencing or next-generation sequencing to identify potential mutations.
-
Expected Outcome: Identification of mutations in the drug-binding domain of SETD2 in the resistant cell line could explain reduced drug affinity.
-
-
Investigating Bypass Pathway Activation
3. Issue: No on-target alterations identified, suggesting activation of compensatory signaling pathways.
-
Possible Cause: Upregulation of pro-survival signaling pathways.
-
Troubleshooting Steps:
-
A. Profile Key Signaling Pathways:
-
Protocol: Use phospho-specific antibodies to perform Western blotting for key components of pro-survival pathways, such as p-AKT, p-ERK, and total AKT and ERK, in both parental and resistant cell lines, with and without this compound treatment.
-
Expected Outcome: Increased basal levels or sustained activation of p-AKT or p-ERK in the resistant cell line, even in the presence of this compound, would suggest activation of these bypass pathways.
-
-
| Protein | Parental (Basal) | Resistant (Basal) | Parental (+this compound) | Resistant (+this compound) |
| p-AKT (S473) | + | +++ | - | +++ |
| Total AKT | +++ | +++ | +++ | +++ |
| p-ERK1/2 | + | +++ | - | +++ |
| Total ERK1/2 | +++ | +++ | +++ | +++ |
Table 2: Hypothetical results from Western blot analysis of pro-survival signaling pathways. '+' indicates relative band intensity.
Experimental Protocols
Western Blotting for H3K36me3 and Signaling Proteins
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K36me3, anti-SETD2, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Sanger Sequencing of SETD2
-
Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding exons of the SETD2 gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR products and sequencing primers.
-
Sequence Analysis: Analyze the sequencing data to identify any mutations in the resistant cell line compared to the parental line.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 11. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
potential mechanisms of resistance to EZM0414
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZM0414, a selective inhibitor of the histone methyltransferase SETD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of SETD2.[1][2][3] SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[4][5] This epigenetic mark is crucial for several cellular processes, including transcriptional regulation, DNA damage repair, and RNA splicing.[6][7][8] By inhibiting SETD2, this compound leads to a reduction in global H3K36me3 levels, which can induce anti-tumor effects, particularly in malignancies with dysregulated H3K36 methylation, such as multiple myeloma with the t(4;14) translocation and diffuse large B-cell lymphoma (DLBCL).[4][9][10]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific clinical resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on preclinical studies and resistance patterns observed with other epigenetic modifiers. These can be broadly categorized into two groups:
-
On-target alterations: These involve changes to the drug target itself, SETD2.
-
SETD2 mutations: Acquired mutations in the SETD2 gene could potentially alter the drug-binding pocket, thereby reducing the affinity of this compound for its target.
-
SETD2 overexpression: Increased expression of SETD2 could lead to higher levels of the enzyme, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
-
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the effects of SETD2 inhibition.
-
Upregulation of pro-survival pathways: Activation of pathways such as PI3K/AKT or MAPK could promote cell survival and proliferation, overriding the anti-tumor effects of this compound.[11]
-
Alterations in other epigenetic modifiers: Changes in the expression or activity of other histone methyltransferases or demethylases could compensate for the loss of H3K36me3. For example, downregulation of an H3K36me3 demethylase could partially restore H3K36me3 levels even in the presence of this compound.
-
Q3: How can I experimentally investigate potential resistance to this compound in my cell lines?
To investigate the mechanisms of acquired resistance, you can perform a series of experiments to compare the parental (sensitive) cell line with the derived resistant cell line. The following troubleshooting guide provides a structured approach.
Troubleshooting Guide: Investigating Reduced Sensitivity to this compound
This guide will help you systematically investigate the potential mechanisms of acquired resistance to this compound in your cell culture models.
Initial Assessment: Confirming Resistance
1. Issue: Decreased potency of this compound in proliferation assays.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Perform a dose-response curve with this compound on both the parental (sensitive) and the suspected resistant cell lines.
-
Calculate the IC50 values for both cell lines. A significant shift (e.g., >5-fold) in the IC50 value for the resistant line compared to the parental line confirms resistance.
-
| Cell Line | This compound IC50 (µM) - Parental | This compound IC50 (µM) - Resistant | Fold Change |
| KMS-11 | 0.24[3][5] | 1.5 | 6.25 |
| RPMI-8226 | 1.2[3][5] | 8.1 | 6.75 |
| TMD8 | 0.023[3] | 0.15 | 6.52 |
Table 1: Example IC50 values for parental and hypothetical this compound-resistant multiple myeloma and DLBCL cell lines.
Investigating On-Target Mechanisms
2. Issue: Suspected alterations in the SETD2 target.
-
Possible Cause: Mutations in the SETD2 gene or changes in SETD2 expression.
-
Troubleshooting Steps:
-
A. Assess SETD2 Protein Levels:
-
Protocol: Perform Western blotting for SETD2 on whole-cell lysates from both parental and resistant cells. Use a validated anti-SETD2 antibody and a loading control (e.g., GAPDH, β-actin).
-
Expected Outcome: Increased SETD2 protein levels in the resistant cell line may suggest overexpression as a resistance mechanism.
-
-
B. Sequence the SETD2 Gene:
-
Protocol: Isolate genomic DNA from both cell lines. Amplify the coding sequence of the SETD2 gene using PCR and perform Sanger sequencing or next-generation sequencing to identify potential mutations.
-
Expected Outcome: Identification of mutations in the drug-binding domain of SETD2 in the resistant cell line could explain reduced drug affinity.
-
-
Investigating Bypass Pathway Activation
3. Issue: No on-target alterations identified, suggesting activation of compensatory signaling pathways.
-
Possible Cause: Upregulation of pro-survival signaling pathways.
-
Troubleshooting Steps:
-
A. Profile Key Signaling Pathways:
-
Protocol: Use phospho-specific antibodies to perform Western blotting for key components of pro-survival pathways, such as p-AKT, p-ERK, and total AKT and ERK, in both parental and resistant cell lines, with and without this compound treatment.
-
Expected Outcome: Increased basal levels or sustained activation of p-AKT or p-ERK in the resistant cell line, even in the presence of this compound, would suggest activation of these bypass pathways.
-
-
| Protein | Parental (Basal) | Resistant (Basal) | Parental (+this compound) | Resistant (+this compound) |
| p-AKT (S473) | + | +++ | - | +++ |
| Total AKT | +++ | +++ | +++ | +++ |
| p-ERK1/2 | + | +++ | - | +++ |
| Total ERK1/2 | +++ | +++ | +++ | +++ |
Table 2: Hypothetical results from Western blot analysis of pro-survival signaling pathways. '+' indicates relative band intensity.
Experimental Protocols
Western Blotting for H3K36me3 and Signaling Proteins
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K36me3, anti-SETD2, anti-p-AKT, anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Sanger Sequencing of SETD2
-
Genomic DNA Extraction: Isolate genomic DNA from parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding exons of the SETD2 gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR products and sequencing primers.
-
Sequence Analysis: Analyze the sequencing data to identify any mutations in the resistant cell line compared to the parental line.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacologic Inhibition of the Histone Methyltransferase SETD2 with this compound As a Novel Therapeutic Strategy in Relapsed or Refractory Multiple Myeloma and Diffuse Large B-Cell Lymphoma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ezm-0414 | C22H29FN4O2 | CID 146395245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 11. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EZM0414 Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SETD2 inhibitor, EZM0414, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced body weight, lethargy, or ruffled fur | - High dose of this compound: Exceeding the tolerated dose can lead to systemic toxicity. - Vehicle toxicity: The formulation vehicle may have adverse effects. - Off-target effects: Although generally selective, off-target activities could contribute to general malaise. | - Dose reduction: If the issue is observed at higher doses, consider reducing the dose to the well-tolerated range of 15-30 mg/kg twice daily. - Vehicle control: Ensure a vehicle-only control group is included to distinguish compound toxicity from vehicle effects. - Monitor animal health: Implement a daily health monitoring schedule to catch early signs of toxicity. |
| Neurological signs (e.g., tremors, altered gait, sedation) | - Off-target activity: this compound has shown some in vitro activity against the D2 (dopamine) and 5-HT1B (serotonin) receptors at higher concentrations.[1][2] - High peak plasma concentration: Rapid absorption could lead to transient central nervous system effects. | - Dose fractionation: Consider splitting the daily dose into more frequent, smaller administrations to maintain therapeutic levels while reducing peak plasma concentrations. - Behavioral assessment: Conduct a baseline and on-treatment assessment of neurological function. - Pharmacokinetic analysis: If possible, correlate the timing of neurological signs with the pharmacokinetic profile of this compound. |
| Gastrointestinal issues (e.g., diarrhea, poor appetite) | - Oral administration: The compound or vehicle may irritate the gastrointestinal tract. - Alteration of gut microbiome: The compound could potentially alter the gut flora. | - Formulation optimization: Ensure the oral formulation is well-suspended and consider alternative vehicles. The oral dosing solutions can be prepared using 0.5% CMC and 0.1% Tween in water at pH 4.[1] - Supportive care: Provide nutritional support and monitor hydration status. - Route of administration: If oral toxicity is suspected and the experimental design allows, consider alternative routes of administration, though this compound is designed for oral bioavailability. |
| Unexpected mortality | - Acute toxicity at high doses: The administered dose may be approaching the maximum tolerated dose (MTD) or lethal dose. - Cardiovascular effects: Although not specifically reported for this compound, cardiovascular toxicity is a known concern for some kinase inhibitors. | - Dose-range finding study: Conduct a preliminary dose-range finding study to establish the MTD in your specific animal model and strain. - Cardiovascular monitoring: For in-depth toxicological assessments, consider including cardiovascular monitoring (e.g., ECG) in a subset of animals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound in mice?
A1: In a NOD SCID mouse xenograft model with human KMS-11 cells, daily dosing of 15 and 30 mg/kg of this compound administered orally twice a day was reported to be well-tolerated and effective.[1] It is crucial to perform a dose-range finding study in your specific animal model to determine the optimal therapeutic and tolerated dose.
Q2: How should this compound be formulated for oral administration in animals?
A2: A common formulation for oral dosing of this compound in mice is a suspension in 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water, adjusted to pH 4.[1]
Q3: What are the known off-target effects of this compound?
A3: In vitro safety pharmacology studies have shown that this compound has a favorable profile. In a panel of 47 targets, an IC50 of greater than 25 μM was observed for most. However, some activity was noted at the D2 receptor (IC50 = 13.0 μM, antagonist) and the 5-HT1B receptor (IC50 = 3.2 μM, agonist).[1][2]
Q4: Are there any known class-related toxicities for SETD2 inhibitors?
A4: As a relatively new class of inhibitors, the long-term class-related toxicities of SETD2 inhibitors are not yet fully characterized. However, given SETD2's role in various cellular processes, including DNA damage repair and transcription, long-term administration could potentially have effects on highly proliferative tissues. Researchers should monitor for signs of hematological, gastrointestinal, and reproductive toxicity in chronic studies.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the histone methyltransferase SETD2.[3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a key epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair. By inhibiting SETD2, this compound disrupts these cellular processes, leading to anti-tumor effects in certain cancers.[4]
Experimental Protocols
General Protocol for a Rodent Dose-Range Finding Study
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound in a rodent model.
-
Animal Model: Select a suitable rodent species and strain for the study.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound. The dose selection can be guided by the known well-tolerated doses of 15 and 30 mg/kg BID.
-
Administration: Administer this compound or vehicle via the intended clinical route (oral gavage for this compound) for a defined period (e.g., 7-14 days).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
In Vivo Efficacy Study Protocol in a Xenograft Model
This protocol is based on the reported efficacy studies of this compound.[1]
-
Cell Line and Animal Model: Use a relevant cancer cell line (e.g., KMS-11 for multiple myeloma) and an appropriate immunodeficient mouse model (e.g., NOD SCID).
-
Tumor Implantation: Implant the cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the animals into treatment groups (vehicle control, and this compound at 15 and 30 mg/kg). Administer the treatment orally twice daily.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the on-target effect of this compound by measuring the levels of H3K36me3 via Western blot or immunohistochemistry.
Visualizations
References
- 1. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting [businesswire.com]
Technical Support Center: EZM0414 Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SETD2 inhibitor, EZM0414, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced body weight, lethargy, or ruffled fur | - High dose of this compound: Exceeding the tolerated dose can lead to systemic toxicity. - Vehicle toxicity: The formulation vehicle may have adverse effects. - Off-target effects: Although generally selective, off-target activities could contribute to general malaise. | - Dose reduction: If the issue is observed at higher doses, consider reducing the dose to the well-tolerated range of 15-30 mg/kg twice daily. - Vehicle control: Ensure a vehicle-only control group is included to distinguish compound toxicity from vehicle effects. - Monitor animal health: Implement a daily health monitoring schedule to catch early signs of toxicity. |
| Neurological signs (e.g., tremors, altered gait, sedation) | - Off-target activity: this compound has shown some in vitro activity against the D2 (dopamine) and 5-HT1B (serotonin) receptors at higher concentrations.[1][2] - High peak plasma concentration: Rapid absorption could lead to transient central nervous system effects. | - Dose fractionation: Consider splitting the daily dose into more frequent, smaller administrations to maintain therapeutic levels while reducing peak plasma concentrations. - Behavioral assessment: Conduct a baseline and on-treatment assessment of neurological function. - Pharmacokinetic analysis: If possible, correlate the timing of neurological signs with the pharmacokinetic profile of this compound. |
| Gastrointestinal issues (e.g., diarrhea, poor appetite) | - Oral administration: The compound or vehicle may irritate the gastrointestinal tract. - Alteration of gut microbiome: The compound could potentially alter the gut flora. | - Formulation optimization: Ensure the oral formulation is well-suspended and consider alternative vehicles. The oral dosing solutions can be prepared using 0.5% CMC and 0.1% Tween in water at pH 4.[1] - Supportive care: Provide nutritional support and monitor hydration status. - Route of administration: If oral toxicity is suspected and the experimental design allows, consider alternative routes of administration, though this compound is designed for oral bioavailability. |
| Unexpected mortality | - Acute toxicity at high doses: The administered dose may be approaching the maximum tolerated dose (MTD) or lethal dose. - Cardiovascular effects: Although not specifically reported for this compound, cardiovascular toxicity is a known concern for some kinase inhibitors. | - Dose-range finding study: Conduct a preliminary dose-range finding study to establish the MTD in your specific animal model and strain. - Cardiovascular monitoring: For in-depth toxicological assessments, consider including cardiovascular monitoring (e.g., ECG) in a subset of animals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of this compound in mice?
A1: In a NOD SCID mouse xenograft model with human KMS-11 cells, daily dosing of 15 and 30 mg/kg of this compound administered orally twice a day was reported to be well-tolerated and effective.[1] It is crucial to perform a dose-range finding study in your specific animal model to determine the optimal therapeutic and tolerated dose.
Q2: How should this compound be formulated for oral administration in animals?
A2: A common formulation for oral dosing of this compound in mice is a suspension in 0.5% carboxymethylcellulose (CMC) and 0.1% Tween 80 in water, adjusted to pH 4.[1]
Q3: What are the known off-target effects of this compound?
A3: In vitro safety pharmacology studies have shown that this compound has a favorable profile. In a panel of 47 targets, an IC50 of greater than 25 μM was observed for most. However, some activity was noted at the D2 receptor (IC50 = 13.0 μM, antagonist) and the 5-HT1B receptor (IC50 = 3.2 μM, agonist).[1][2]
Q4: Are there any known class-related toxicities for SETD2 inhibitors?
A4: As a relatively new class of inhibitors, the long-term class-related toxicities of SETD2 inhibitors are not yet fully characterized. However, given SETD2's role in various cellular processes, including DNA damage repair and transcription, long-term administration could potentially have effects on highly proliferative tissues. Researchers should monitor for signs of hematological, gastrointestinal, and reproductive toxicity in chronic studies.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the histone methyltransferase SETD2.[3] SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark involved in transcriptional regulation, RNA splicing, and DNA damage repair. By inhibiting SETD2, this compound disrupts these cellular processes, leading to anti-tumor effects in certain cancers.[4]
Experimental Protocols
General Protocol for a Rodent Dose-Range Finding Study
This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound in a rodent model.
-
Animal Model: Select a suitable rodent species and strain for the study.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound. The dose selection can be guided by the known well-tolerated doses of 15 and 30 mg/kg BID.
-
Administration: Administer this compound or vehicle via the intended clinical route (oral gavage for this compound) for a defined period (e.g., 7-14 days).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.
In Vivo Efficacy Study Protocol in a Xenograft Model
This protocol is based on the reported efficacy studies of this compound.[1]
-
Cell Line and Animal Model: Use a relevant cancer cell line (e.g., KMS-11 for multiple myeloma) and an appropriate immunodeficient mouse model (e.g., NOD SCID).
-
Tumor Implantation: Implant the cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the animals into treatment groups (vehicle control, and this compound at 15 and 30 mg/kg). Administer the treatment orally twice daily.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the on-target effect of this compound by measuring the levels of H3K36me3 via Western blot or immunohistochemistry.
Visualizations
References
- 1. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting [businesswire.com]
Technical Support Center: Ensuring Complete Inhibition of SETD2 with EZM0414
Welcome to the technical support center for EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2)[1][2]. SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3)[3]. By selectively binding to and inhibiting the enzymatic activity of SETD2, this compound prevents this key epigenetic modification, which plays a crucial role in transcriptional regulation, DNA repair, and B-cell development[1][4].
Q2: What are the recommended concentrations of this compound for in vitro experiments?
A: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on available data, a good starting point for most cell-based assays is in the range of the cellular IC50 values. For t(4;14) multiple myeloma cell lines, the median IC50 is approximately 0.24 µM, while for non-t(4;14) multiple myeloma cell lines, it is around 1.2 µM.[2] For diffuse large B-cell lymphoma (DLBCL) cell lines, the sensitivity is more variable, with IC50 values ranging from 0.023 µM to over 10 µM[2][5]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that SETD2 is being effectively inhibited in my experiment?
A: The most direct way to confirm SETD2 inhibition is to measure the levels of its catalytic product, H3K36me3. A significant reduction in global H3K36me3 levels upon treatment with this compound indicates on-target activity[4]. This can be assessed by Western blotting or other immunoassays.
Q4: What are the known off-target effects of this compound?
A: this compound is a highly selective inhibitor of SETD2. In a safety panel of 47 targets and a diversity panel of 72 kinases, this compound showed IC50 values greater than 25 µM for all targets except for the D2 receptor (IC50 = 13.0 µM, antagonist) and the 5-HT1B receptor (IC50 = 3.2 µM, agonist)[6]. Weak inhibition of CYP isoform 2C8 (IC50 = 4.8 µM) was also observed[6][7]. At typical in vitro working concentrations for SETD2 inhibition, significant off-target effects are not expected.
Q5: How should I prepare and store this compound?
A: this compound is soluble in DMSO[8]. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability[9]. For in vivo studies, specific formulations in vehicles such as 0.5% CMC and 0.1% Tween in water at pH 4 have been used[7]. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SETD2 | 18 nM | [9] |
| Cellular Assay | General | 34 nM | [9] |
| Cellular Proliferation | t(4;14) Multiple Myeloma | 0.24 µM (median) | [2] |
| Cellular Proliferation | Non-t(4;14) Multiple Myeloma | 1.2 µM (median) | [2] |
| Cellular Proliferation | DLBCL | 0.023 µM to >10 µM | [2][5] |
| Cellular Proliferation | KMS-11 | 370 nM (14-day incubation) | [9] |
Table 2: In Vivo Pharmacokinetics and Activity of this compound
| Species | Dose | Bioavailability | Half-life (t1/2) | Antitumor Activity | Reference |
| Mouse | 50 mg/kg, p.o. | ~100% | 1.8 h | - | [9] |
| Rat | 50 mg/kg, p.o. | ~100% | 3.8 h | - | [9] |
| Mouse (KMS-11 Xenograft) | 15 and 30 mg/kg, p.o., BID | - | - | Significant tumor growth inhibition | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours, or up to 14 days for long-term proliferation assays, with medium and compound changes as necessary)[9].
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of H3K36me3 Levels
This protocol outlines the steps to assess the on-target activity of this compound by measuring the levels of H3K36me3 in treated cells.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Troubleshooting Guide
Issue 1: High variability in cell proliferation assay results.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or issues with compound dilution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Issue 2: Incomplete inhibition of H3K36me3 as observed by Western blot.
-
Possible Cause: Insufficient concentration of this compound, inadequate treatment duration, or rapid compound degradation.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration for maximal H3K36me3 reduction in your cell line.
-
Ensure the stability of this compound in your culture medium over the course of the experiment. Consider replenishing the medium and compound for longer incubation periods.
-
Issue 3: Observed cellular phenotype is not consistent with known SETD2 function.
-
Possible Cause: The phenotype may be due to off-target effects, especially at high concentrations of this compound.
-
Troubleshooting Steps:
-
Perform a rescue experiment by overexpressing a wild-type or inhibitor-resistant version of SETD2. If the phenotype is rescued, it is likely an on-target effect.
-
Use a structurally unrelated SETD2 inhibitor to see if the phenotype is recapitulated.
-
Conduct a dose-response analysis for the phenotype and compare it to the dose-response for H3K36me3 inhibition. A significant discrepancy may suggest an off-target effect.
-
Issue 4: Cell toxicity observed at concentrations required for SETD2 inhibition.
-
Possible Cause: The observed toxicity could be due to on-target effects (i.e., the cells are sensitive to SETD2 inhibition) or off-target effects.
-
Troubleshooting Steps:
-
Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above this level.
-
Modulate the expression of SETD2 using genetic approaches (e.g., siRNA or CRISPR) to see if it phenocopies the observed toxicity. If so, the toxicity is likely on-target.
-
If toxicity persists at concentrations that do not significantly inhibit H3K36me3, it may be due to off-target effects.
-
Visualizations
Caption: Simplified signaling pathway of SETD2 and its inhibition by this compound.
Caption: Experimental workflow for validating SETD2 inhibition by this compound.
Caption: Logical troubleshooting guide for experiments with this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Complete Inhibition of SETD2 with EZM0414
Welcome to the technical support center for EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to address common challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2 (SET domain containing 2)[1][2]. SETD2 is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3)[3]. By selectively binding to and inhibiting the enzymatic activity of SETD2, this compound prevents this key epigenetic modification, which plays a crucial role in transcriptional regulation, DNA repair, and B-cell development[1][4].
Q2: What are the recommended concentrations of this compound for in vitro experiments?
A: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on available data, a good starting point for most cell-based assays is in the range of the cellular IC50 values. For t(4;14) multiple myeloma cell lines, the median IC50 is approximately 0.24 µM, while for non-t(4;14) multiple myeloma cell lines, it is around 1.2 µM.[2] For diffuse large B-cell lymphoma (DLBCL) cell lines, the sensitivity is more variable, with IC50 values ranging from 0.023 µM to over 10 µM[2][5]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that SETD2 is being effectively inhibited in my experiment?
A: The most direct way to confirm SETD2 inhibition is to measure the levels of its catalytic product, H3K36me3. A significant reduction in global H3K36me3 levels upon treatment with this compound indicates on-target activity[4]. This can be assessed by Western blotting or other immunoassays.
Q4: What are the known off-target effects of this compound?
A: this compound is a highly selective inhibitor of SETD2. In a safety panel of 47 targets and a diversity panel of 72 kinases, this compound showed IC50 values greater than 25 µM for all targets except for the D2 receptor (IC50 = 13.0 µM, antagonist) and the 5-HT1B receptor (IC50 = 3.2 µM, agonist)[6]. Weak inhibition of CYP isoform 2C8 (IC50 = 4.8 µM) was also observed[6][7]. At typical in vitro working concentrations for SETD2 inhibition, significant off-target effects are not expected.
Q5: How should I prepare and store this compound?
A: this compound is soluble in DMSO[8]. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability[9]. For in vivo studies, specific formulations in vehicles such as 0.5% CMC and 0.1% Tween in water at pH 4 have been used[7]. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | SETD2 | 18 nM | [9] |
| Cellular Assay | General | 34 nM | [9] |
| Cellular Proliferation | t(4;14) Multiple Myeloma | 0.24 µM (median) | [2] |
| Cellular Proliferation | Non-t(4;14) Multiple Myeloma | 1.2 µM (median) | [2] |
| Cellular Proliferation | DLBCL | 0.023 µM to >10 µM | [2][5] |
| Cellular Proliferation | KMS-11 | 370 nM (14-day incubation) | [9] |
Table 2: In Vivo Pharmacokinetics and Activity of this compound
| Species | Dose | Bioavailability | Half-life (t1/2) | Antitumor Activity | Reference |
| Mouse | 50 mg/kg, p.o. | ~100% | 1.8 h | - | [9] |
| Rat | 50 mg/kg, p.o. | ~100% | 3.8 h | - | [9] |
| Mouse (KMS-11 Xenograft) | 15 and 30 mg/kg, p.o., BID | - | - | Significant tumor growth inhibition | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Proliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a cancer cell line using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 10 µM down to 0.1 nM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours, or up to 14 days for long-term proliferation assays, with medium and compound changes as necessary)[9].
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of H3K36me3 Levels
This protocol outlines the steps to assess the on-target activity of this compound by measuring the levels of H3K36me3 in treated cells.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Troubleshooting Guide
Issue 1: High variability in cell proliferation assay results.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or issues with compound dilution.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Issue 2: Incomplete inhibition of H3K36me3 as observed by Western blot.
-
Possible Cause: Insufficient concentration of this compound, inadequate treatment duration, or rapid compound degradation.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and duration for maximal H3K36me3 reduction in your cell line.
-
Ensure the stability of this compound in your culture medium over the course of the experiment. Consider replenishing the medium and compound for longer incubation periods.
-
Issue 3: Observed cellular phenotype is not consistent with known SETD2 function.
-
Possible Cause: The phenotype may be due to off-target effects, especially at high concentrations of this compound.
-
Troubleshooting Steps:
-
Perform a rescue experiment by overexpressing a wild-type or inhibitor-resistant version of SETD2. If the phenotype is rescued, it is likely an on-target effect.
-
Use a structurally unrelated SETD2 inhibitor to see if the phenotype is recapitulated.
-
Conduct a dose-response analysis for the phenotype and compare it to the dose-response for H3K36me3 inhibition. A significant discrepancy may suggest an off-target effect.
-
Issue 4: Cell toxicity observed at concentrations required for SETD2 inhibition.
-
Possible Cause: The observed toxicity could be due to on-target effects (i.e., the cells are sensitive to SETD2 inhibition) or off-target effects.
-
Troubleshooting Steps:
-
Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above this level.
-
Modulate the expression of SETD2 using genetic approaches (e.g., siRNA or CRISPR) to see if it phenocopies the observed toxicity. If so, the toxicity is likely on-target.
-
If toxicity persists at concentrations that do not significantly inhibit H3K36me3, it may be due to off-target effects.
-
Visualizations
Caption: Simplified signaling pathway of SETD2 and its inhibition by this compound.
Caption: Experimental workflow for validating SETD2 inhibition by this compound.
Caption: Logical troubleshooting guide for experiments with this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the On-Target Effects of EZM0414: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EZM0414, a potent and selective inhibitor of the SETD2 histone methyltransferase, with other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2, an enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2] Dysregulation of SETD2 activity has been implicated in various malignancies, particularly multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[3] This guide outlines the experimental evidence validating the on-target effects of this compound and compares its performance with other known SETD2 inhibitors.
On-Target Efficacy of this compound
This compound demonstrates potent and selective inhibition of SETD2 in both biochemical and cellular assays. Its on-target effects are primarily validated by observing a dose-dependent reduction in H3K36me3 levels, a direct downstream marker of SETD2 activity, and subsequent anti-proliferative effects in cancer cell lines harboring SETD2-related vulnerabilities.
Signaling Pathway of SETD2 and Inhibition by this compound
Caption: Mechanism of SETD2-mediated H3K36 trimethylation and its inhibition by this compound.
Comparative Analysis of SETD2 Inhibitors
The following table summarizes the available quantitative data for this compound and other known SETD2 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Notes |
| This compound | 18 [4] | 34 [4] | A549[5] | Potent, selective, and orally bioavailable. Currently in clinical trials.[6] |
| EPZ-719 | 8[5] | 20[5] | A549[5] | Preclinical tool compound.[5] |
| Compound 2 | 18[7] | 235[7] | H3K36me3 ICW[7] | Early-stage inhibitor.[7] |
| Compound 3-F | 12[7] | 41[7] | H3K36me3 ICW[7] | Analogue of Compound 3 with improved cellular potency.[7] |
Experimental Validation of On-Target Effects
The on-target effects of this compound are typically validated through a series of key experiments designed to measure its direct engagement with SETD2 and the downstream consequences of this interaction.
Experimental Workflow for Validating this compound
Caption: A stepwise workflow for the comprehensive validation of this compound's on-target effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SETD2 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified SETD2 enzyme.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SETD2 enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) in a suitable assay buffer.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and detect the level of H3K36 trimethylation using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaLISA assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K36me3 Assay
Objective: To determine the cellular potency of this compound by measuring the inhibition of H3K36me3 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A549) and treat with serial dilutions of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Lysis: Lyse the cells to extract nuclear proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K36me3 and a loading control (e.g., total Histone H3).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the loading control. Calculate the IC50 value from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., multiple myeloma or DLBCL cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days) to allow for multiple cell divisions.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting the cell viability data against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to SETD2 in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble SETD2 remaining at each temperature by Western blotting.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of SETD2 to a higher temperature in the presence of this compound, demonstrating target engagement and stabilization.
Conclusion
The experimental data presented in this guide strongly support the on-target activity of this compound as a potent and selective inhibitor of SETD2. The detailed methodologies provided offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of SETD2 inhibition. The comparative analysis highlights this compound's favorable profile, which has led to its advancement into clinical trials for the treatment of hematological malignancies.
References
- 1. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of EZM0414: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of EZM0414, a potent and selective inhibitor of the SETD2 histone methyltransferase, with other alternatives. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule inhibitor of SETD2, an enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] Dysregulation of SETD2 activity has been implicated in various malignancies, particularly multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).[3] This guide outlines the experimental evidence validating the on-target effects of this compound and compares its performance with other known SETD2 inhibitors.
On-Target Efficacy of this compound
This compound demonstrates potent and selective inhibition of SETD2 in both biochemical and cellular assays. Its on-target effects are primarily validated by observing a dose-dependent reduction in H3K36me3 levels, a direct downstream marker of SETD2 activity, and subsequent anti-proliferative effects in cancer cell lines harboring SETD2-related vulnerabilities.
Signaling Pathway of SETD2 and Inhibition by this compound
Caption: Mechanism of SETD2-mediated H3K36 trimethylation and its inhibition by this compound.
Comparative Analysis of SETD2 Inhibitors
The following table summarizes the available quantitative data for this compound and other known SETD2 inhibitors.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Notes |
| This compound | 18 [4] | 34 [4] | A549[5] | Potent, selective, and orally bioavailable. Currently in clinical trials.[6] |
| EPZ-719 | 8[5] | 20[5] | A549[5] | Preclinical tool compound.[5] |
| Compound 2 | 18[7] | 235[7] | H3K36me3 ICW[7] | Early-stage inhibitor.[7] |
| Compound 3-F | 12[7] | 41[7] | H3K36me3 ICW[7] | Analogue of Compound 3 with improved cellular potency.[7] |
Experimental Validation of On-Target Effects
The on-target effects of this compound are typically validated through a series of key experiments designed to measure its direct engagement with SETD2 and the downstream consequences of this interaction.
Experimental Workflow for Validating this compound
Caption: A stepwise workflow for the comprehensive validation of this compound's on-target effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
SETD2 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified SETD2 enzyme.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human SETD2 enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) in a suitable assay buffer.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and detect the level of H3K36 trimethylation using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaLISA assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K36me3 Assay
Objective: To determine the cellular potency of this compound by measuring the inhibition of H3K36me3 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A549) and treat with serial dilutions of this compound or a vehicle control for a specified duration (e.g., 48 hours).
-
Cell Lysis: Lyse the cells to extract nuclear proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K36me3 and a loading control (e.g., total Histone H3).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K36me3 signal to the loading control. Calculate the IC50 value from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., multiple myeloma or DLBCL cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days) to allow for multiple cell divisions.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting the cell viability data against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to SETD2 in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble SETD2 remaining at each temperature by Western blotting.
-
Data Analysis: A positive result is indicated by a shift in the melting curve of SETD2 to a higher temperature in the presence of this compound, demonstrating target engagement and stabilization.
Conclusion
The experimental data presented in this guide strongly support the on-target activity of this compound as a potent and selective inhibitor of SETD2. The detailed methodologies provided offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of SETD2 inhibition. The comparative analysis highlights this compound's favorable profile, which has led to its advancement into clinical trials for the treatment of hematological malignancies.
References
- 1. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
EZM0414 Effectively Reduces H3K36me3 Levels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comprehensive comparison of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2, with other methods for reducing cellular levels of H3K36 trimethylation (H3K36me3). The information presented is supported by experimental data and detailed protocols to aid in the evaluation and application of this compound.
This compound is an orally bioavailable small molecule that specifically inhibits SETD2, the sole enzyme responsible for trimethylating histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2][3] This histone mark plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[2][3] Dysregulation of H3K36me3 has been implicated in the pathogenesis of several cancers, making SETD2 an attractive therapeutic target.[3][4] this compound has demonstrated anti-proliferative effects in preclinical models of multiple myeloma and diffuse large B-cell lymphoma, which correlate with the reduction of H3K36me3 levels.[5][6]
Comparative Analysis of H3K36me3 Reduction
The following table summarizes the performance of this compound in reducing H3K36me3 levels compared to other experimental methods.
| Method | Target | Mechanism of Action | Extent of H3K36me3 Reduction | Key Advantages | Key Disadvantages |
| This compound | SETD2 | Small molecule inhibition of methyltransferase activity | Dose-dependent reduction. Significant modulation observed in vivo.[3] | High specificity, oral bioavailability, reversible. | Potential for off-target effects (though shown to be highly selective). |
| EPZ-719 | SETD2 | Small molecule inhibition of methyltransferase activity | Potent inhibitor, precursor to this compound.[7][8] | High selectivity. | Less optimized pharmacokinetic properties compared to this compound. |
| siRNA-mediated Knockdown | SETD2 mRNA | Post-transcriptional gene silencing | Approximately 60% reduction reported. | High specificity for the target gene. | Transient effect, potential for off-target effects, delivery challenges in vivo. |
| KDM4A Overexpression | H3K36me3/me2 | Histone demethylase | Effective in reducing global H3K36me3 levels.[9] | Direct enzymatic removal of the mark. | Pleiotropic effects due to demethylation of other histone marks (e.g., H3K9me3).[9] |
| Oncohistone Expression (H3.3K36M) | SETD2/NSD2 | Dominant-negative inhibition of methyltransferases | Global decrease in H3K36me3. | Mimics a cancer-relevant mechanism. | Induces widespread epigenetic changes, potentially toxic. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for H3K36me3 Quantification
This protocol is adapted for the analysis of histone modifications.[1][10][11][12]
1. Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone (B3395972) and air dry.
-
Resuspend the histone pellet in distilled water.
2. SDS-PAGE and Electrotransfer:
-
Quantify protein concentration of the histone extracts.
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 (e.g., Abcam ab9050) overnight at 4°C. A primary antibody for total Histone H3 should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K36me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3
This protocol provides a framework for analyzing the genome-wide distribution of H3K36me3.[13][14][15][16][17]
1. Chromatin Preparation:
-
Cross-link cells with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to obtain DNA fragments of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-H3K36me3 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the sequencing library according to the manufacturer's instructions (e.g., Illumina).
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions enriched for H3K36me3.
-
Analyze the distribution of H3K36me3 across genomic features.
Quantitative Mass Spectrometry for H3K36me3
This method allows for the precise quantification of histone modifications.[18][19][20][21]
1. Histone Extraction and Derivatization:
-
Extract histones as described in the Western Blotting protocol.
-
Derivatize the histones with propionic anhydride (B1165640) to block unmodified and monomethylated lysines. This allows for trypsin digestion only at arginine residues, generating larger, more manageable peptides.
2. In-solution Digestion:
-
Digest the derivatized histones with trypsin.
3. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent manner.
4. Data Analysis:
-
Identify and quantify the peptides corresponding to the different methylation states of H3K36 using specialized software. The relative abundance of H3K36me3 can be calculated by comparing the peak areas of the tryptic peptides containing K36me3 to the sum of all K36 methylation states (un-, mono-, di-, and trimethylated).
Visualizing the Mechanism and Workflow
To further clarify the processes described, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: Mechanism of H3K36me3 reduction by this compound.
Caption: Experimental workflow for assessing H3K36me3 levels.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Automating ChIP-seq Experiments to Generate Epigenetic Profiles on 10,000 HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. researchgate.net [researchgate.net]
- 18. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 20. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
EZM0414 Effectively Reduces H3K36me3 Levels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanism of novel inhibitors is paramount. This guide provides a comprehensive comparison of EZM0414, a potent and selective inhibitor of the histone methyltransferase SETD2, with other methods for reducing cellular levels of H3K36 trimethylation (H3K36me3). The information presented is supported by experimental data and detailed protocols to aid in the evaluation and application of this compound.
This compound is an orally bioavailable small molecule that specifically inhibits SETD2, the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3).[1][2][3] This histone mark plays a crucial role in various cellular processes, including transcriptional regulation, DNA repair, and RNA splicing.[2][3] Dysregulation of H3K36me3 has been implicated in the pathogenesis of several cancers, making SETD2 an attractive therapeutic target.[3][4] this compound has demonstrated anti-proliferative effects in preclinical models of multiple myeloma and diffuse large B-cell lymphoma, which correlate with the reduction of H3K36me3 levels.[5][6]
Comparative Analysis of H3K36me3 Reduction
The following table summarizes the performance of this compound in reducing H3K36me3 levels compared to other experimental methods.
| Method | Target | Mechanism of Action | Extent of H3K36me3 Reduction | Key Advantages | Key Disadvantages |
| This compound | SETD2 | Small molecule inhibition of methyltransferase activity | Dose-dependent reduction. Significant modulation observed in vivo.[3] | High specificity, oral bioavailability, reversible. | Potential for off-target effects (though shown to be highly selective). |
| EPZ-719 | SETD2 | Small molecule inhibition of methyltransferase activity | Potent inhibitor, precursor to this compound.[7][8] | High selectivity. | Less optimized pharmacokinetic properties compared to this compound. |
| siRNA-mediated Knockdown | SETD2 mRNA | Post-transcriptional gene silencing | Approximately 60% reduction reported. | High specificity for the target gene. | Transient effect, potential for off-target effects, delivery challenges in vivo. |
| KDM4A Overexpression | H3K36me3/me2 | Histone demethylase | Effective in reducing global H3K36me3 levels.[9] | Direct enzymatic removal of the mark. | Pleiotropic effects due to demethylation of other histone marks (e.g., H3K9me3).[9] |
| Oncohistone Expression (H3.3K36M) | SETD2/NSD2 | Dominant-negative inhibition of methyltransferases | Global decrease in H3K36me3. | Mimics a cancer-relevant mechanism. | Induces widespread epigenetic changes, potentially toxic. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blotting for H3K36me3 Quantification
This protocol is adapted for the analysis of histone modifications.[1][10][11][12]
1. Histone Extraction (Acid Extraction Method):
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in distilled water.
2. SDS-PAGE and Electrotransfer:
-
Quantify protein concentration of the histone extracts.
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me3 (e.g., Abcam ab9050) overnight at 4°C. A primary antibody for total Histone H3 should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K36me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K36me3
This protocol provides a framework for analyzing the genome-wide distribution of H3K36me3.[13][14][15][16][17]
1. Chromatin Preparation:
-
Cross-link cells with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to obtain DNA fragments of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-H3K36me3 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the sequencing library according to the manufacturer's instructions (e.g., Illumina).
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Perform peak calling to identify regions enriched for H3K36me3.
-
Analyze the distribution of H3K36me3 across genomic features.
Quantitative Mass Spectrometry for H3K36me3
This method allows for the precise quantification of histone modifications.[18][19][20][21]
1. Histone Extraction and Derivatization:
-
Extract histones as described in the Western Blotting protocol.
-
Derivatize the histones with propionic anhydride to block unmodified and monomethylated lysines. This allows for trypsin digestion only at arginine residues, generating larger, more manageable peptides.
2. In-solution Digestion:
-
Digest the derivatized histones with trypsin.
3. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent or data-independent manner.
4. Data Analysis:
-
Identify and quantify the peptides corresponding to the different methylation states of H3K36 using specialized software. The relative abundance of H3K36me3 can be calculated by comparing the peak areas of the tryptic peptides containing K36me3 to the sum of all K36 methylation states (un-, mono-, di-, and trimethylated).
Visualizing the Mechanism and Workflow
To further clarify the processes described, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow.
Caption: Mechanism of H3K36me3 reduction by this compound.
Caption: Experimental workflow for assessing H3K36me3 levels.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Automating ChIP-seq Experiments to Generate Epigenetic Profiles on 10,000 HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encodeproject.org [encodeproject.org]
- 17. researchgate.net [researchgate.net]
- 18. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 20. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EZM0414 and Tazemetostat in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two epigenetic modifiers, EZM0414 and tazemetostat (B611178), for the treatment of B-cell lymphomas. While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles.
At a Glance: Key Differences
| Feature | This compound | Tazemetostat |
| Target | SETD2 (Histone H3 Lysine (B10760008) 36 Trimethyltransferase) | EZH2 (Enhancer of Zeste Homolog 2) |
| Mechanism | Inhibits H3K36 trimethylation | Inhibits H3K27 trimethylation |
| Development Stage | Phase 1/1b Clinical Trial | FDA Approved for Follicular Lymphoma |
| Primary Indication in B-Cell Lymphoma | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | Relapsed/Refractory Follicular Lymphoma (FL) |
Mechanism of Action: Targeting the Epigenome
This compound and tazemetostat both exert their anti-tumor effects by modulating the epigenetic landscape of cancer cells, but they target distinct histone methyltransferases involved in different regulatory pathways.
This compound is a first-in-class, oral inhibitor of SETD2, the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This histone mark is crucial for maintaining genomic stability and regulating transcription.[2] In certain B-cell malignancies, such as DLBCL and multiple myeloma with t(4;14) translocation, cancer cells exhibit a dependency on SETD2 for survival and proliferation.[1][3] By inhibiting SETD2, this compound disrupts these critical cellular processes, leading to anti-tumor activity.[2]
Tazemetostat , on the other hand, is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[5] In many B-cell lymphomas, particularly those with EZH2 gain-of-function mutations, malignant cells are dependent on EZH2 activity for their proliferation and survival.[6][7] Tazemetostat blocks this activity, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[6][7]
Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and tazemetostat in B-cell lymphoma models.
Table 1: In Vitro Potency and Cellular Activity
| Drug | Target | Assay | Cell Lines | IC50 Values | Reference |
| This compound | SETD2 | Biochemical Assay | - | 18 nM | [8] |
| Cellular Assay | - | 34 nM | [8] | ||
| Proliferation Assay | t(4;14) MM | Median: 0.24 μM | [9] | ||
| Proliferation Assay | non-t(4;14) MM | Median: 1.2 μM | [9] | ||
| Proliferation Assay | DLBCL | 0.023 μM to >10 μM | [9] | ||
| Tazemetostat | EZH2 | H3K27 Methylation | Lymphoma Cell Lines | 9 nM | [7] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Drug | Model | Dosing | Outcome | Reference |
| This compound | KMS-11 (MM) Xenograft | 15 and 30 mg/kg, p.o., BID | Tumor growth inhibition | [8] |
| MM and DLBCL Xenografts | Not specified | Potent antitumor activity | [9] | |
| Tazemetostat | EZH2-mutant (Y646F) and EZH2-WT DLBCL Xenografts | Not specified | Tumor growth inhibition | [10] |
Clinical Performance
Tazemetostat has undergone extensive clinical evaluation, leading to its FDA approval. This compound is currently in early-phase clinical development.
Tazemetostat Clinical Trial Data
A pivotal phase 2 trial (NCT01897571) evaluated tazemetostat in patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.[11]
| Endpoint | EZH2 Mutant (n=45) | EZH2 Wild-Type (n=54) | Reference |
| Objective Response Rate (ORR) | 69% (95% CI 53–82) | 35% (95% CI 23–49) | [11] |
| Complete Response (CR) | 13% | 4% | [11] |
| Partial Response (PR) | 56% | 31% | [11] |
| Median Duration of Response (DOR) | 10.9 months | 13.0 months | [11] |
| Median Progression-Free Survival (PFS) | 13.8 months | 11.1 months | [11] |
A meta-analysis of five trials including 241 patients with relapsed or refractory B-cell non-Hodgkin lymphomas treated with tazemetostat showed a pooled tumor response rate of 55%.[12] The 1-year progression-free survival was 50%, which dropped to 10% at 2 years.[12]
This compound Clinical Development
This compound is being evaluated in a Phase 1/1b, open-label, multicenter study (SET-101; NCT04603183) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[3][13] The study is designed to assess the safety, tolerability, and preliminary efficacy of this compound.[13] The FDA has granted Fast Track Designation to this compound for relapsed or refractory DLBCL.[14][15]
Safety and Tolerability
Tazemetostat
Tazemetostat is generally well-tolerated.[4][16] In the phase 2 trial for follicular lymphoma, the most common treatment-emergent adverse events (TEAEs) of any grade were nausea, thrombocytopenia, and fatigue.[11] Grade ≥3 treatment-related adverse events were infrequent and included thrombocytopenia (3%) and neutropenia (3%).[7]
This compound
The safety profile of this compound is currently being established in the ongoing Phase 1/1b clinical trial.[13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Proliferation Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various B-cell lymphoma cell lines.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 7 days).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]
-
Western Blot for Histone Methylation (for this compound and Tazemetostat)
-
Objective: To confirm target engagement by assessing the levels of specific histone methylation marks (H3K36me3 for this compound, H3K27me3 for tazemetostat) in treated cells.
-
Method:
-
Cells are treated with the inhibitor or vehicle control for a defined time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K36me3 or anti-H3K27me3) and a loading control (e.g., anti-total Histone H3).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[9]
-
In Vivo Xenograft Model (for this compound)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method:
-
Immunocompromised mice (e.g., NOD SCID) are subcutaneously implanted with human B-cell lymphoma cells (e.g., KMS-11).[8]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at specified doses and schedules (e.g., 15 and 30 mg/kg, BID).[8]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blot for H3K36me3).[9]
-
Conclusion
This compound and tazemetostat represent promising therapeutic strategies that target the epigenetic vulnerabilities of B-cell lymphomas. Tazemetostat, an EZH2 inhibitor, has demonstrated significant clinical activity, particularly in EZH2-mutant follicular lymphoma, leading to its regulatory approval. This compound, a first-in-class SETD2 inhibitor, has shown potent preclinical anti-tumor effects and is in the early stages of clinical investigation for DLBCL and multiple myeloma.
While a direct comparison is premature, the available data suggest that these agents have distinct mechanisms of action and may be beneficial in different subsets of B-cell lymphoma patients. The ongoing clinical evaluation of this compound will be critical in defining its role in the treatment landscape and its potential relative to established epigenetic therapies like tazemetostat. Future studies may also explore combination strategies to enhance efficacy and overcome resistance.
References
- 1. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EZM0414 and Tazemetostat in B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two epigenetic modifiers, EZM0414 and tazemetostat, for the treatment of B-cell lymphomas. While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles.
At a Glance: Key Differences
| Feature | This compound | Tazemetostat |
| Target | SETD2 (Histone H3 Lysine 36 Trimethyltransferase) | EZH2 (Enhancer of Zeste Homolog 2) |
| Mechanism | Inhibits H3K36 trimethylation | Inhibits H3K27 trimethylation |
| Development Stage | Phase 1/1b Clinical Trial | FDA Approved for Follicular Lymphoma |
| Primary Indication in B-Cell Lymphoma | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | Relapsed/Refractory Follicular Lymphoma (FL) |
Mechanism of Action: Targeting the Epigenome
This compound and tazemetostat both exert their anti-tumor effects by modulating the epigenetic landscape of cancer cells, but they target distinct histone methyltransferases involved in different regulatory pathways.
This compound is a first-in-class, oral inhibitor of SETD2, the sole enzyme responsible for trimethylation of histone H3 at lysine 36 (H3K36me3).[1][2] This histone mark is crucial for maintaining genomic stability and regulating transcription.[2] In certain B-cell malignancies, such as DLBCL and multiple myeloma with t(4;14) translocation, cancer cells exhibit a dependency on SETD2 for survival and proliferation.[1][3] By inhibiting SETD2, this compound disrupts these critical cellular processes, leading to anti-tumor activity.[2]
Tazemetostat , on the other hand, is a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[5] In many B-cell lymphomas, particularly those with EZH2 gain-of-function mutations, malignant cells are dependent on EZH2 activity for their proliferation and survival.[6][7] Tazemetostat blocks this activity, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[6][7]
Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and tazemetostat in B-cell lymphoma models.
Table 1: In Vitro Potency and Cellular Activity
| Drug | Target | Assay | Cell Lines | IC50 Values | Reference |
| This compound | SETD2 | Biochemical Assay | - | 18 nM | [8] |
| Cellular Assay | - | 34 nM | [8] | ||
| Proliferation Assay | t(4;14) MM | Median: 0.24 μM | [9] | ||
| Proliferation Assay | non-t(4;14) MM | Median: 1.2 μM | [9] | ||
| Proliferation Assay | DLBCL | 0.023 μM to >10 μM | [9] | ||
| Tazemetostat | EZH2 | H3K27 Methylation | Lymphoma Cell Lines | 9 nM | [7] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Drug | Model | Dosing | Outcome | Reference |
| This compound | KMS-11 (MM) Xenograft | 15 and 30 mg/kg, p.o., BID | Tumor growth inhibition | [8] |
| MM and DLBCL Xenografts | Not specified | Potent antitumor activity | [9] | |
| Tazemetostat | EZH2-mutant (Y646F) and EZH2-WT DLBCL Xenografts | Not specified | Tumor growth inhibition | [10] |
Clinical Performance
Tazemetostat has undergone extensive clinical evaluation, leading to its FDA approval. This compound is currently in early-phase clinical development.
Tazemetostat Clinical Trial Data
A pivotal phase 2 trial (NCT01897571) evaluated tazemetostat in patients with relapsed or refractory follicular lymphoma, stratified by EZH2 mutation status.[11]
| Endpoint | EZH2 Mutant (n=45) | EZH2 Wild-Type (n=54) | Reference |
| Objective Response Rate (ORR) | 69% (95% CI 53–82) | 35% (95% CI 23–49) | [11] |
| Complete Response (CR) | 13% | 4% | [11] |
| Partial Response (PR) | 56% | 31% | [11] |
| Median Duration of Response (DOR) | 10.9 months | 13.0 months | [11] |
| Median Progression-Free Survival (PFS) | 13.8 months | 11.1 months | [11] |
A meta-analysis of five trials including 241 patients with relapsed or refractory B-cell non-Hodgkin lymphomas treated with tazemetostat showed a pooled tumor response rate of 55%.[12] The 1-year progression-free survival was 50%, which dropped to 10% at 2 years.[12]
This compound Clinical Development
This compound is being evaluated in a Phase 1/1b, open-label, multicenter study (SET-101; NCT04603183) in adult patients with relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[3][13] The study is designed to assess the safety, tolerability, and preliminary efficacy of this compound.[13] The FDA has granted Fast Track Designation to this compound for relapsed or refractory DLBCL.[14][15]
Safety and Tolerability
Tazemetostat
Tazemetostat is generally well-tolerated.[4][16] In the phase 2 trial for follicular lymphoma, the most common treatment-emergent adverse events (TEAEs) of any grade were nausea, thrombocytopenia, and fatigue.[11] Grade ≥3 treatment-related adverse events were infrequent and included thrombocytopenia (3%) and neutropenia (3%).[7]
This compound
The safety profile of this compound is currently being established in the ongoing Phase 1/1b clinical trial.[13]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Cell Proliferation Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various B-cell lymphoma cell lines.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 7 days).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]
-
Western Blot for Histone Methylation (for this compound and Tazemetostat)
-
Objective: To confirm target engagement by assessing the levels of specific histone methylation marks (H3K36me3 for this compound, H3K27me3 for tazemetostat) in treated cells.
-
Method:
-
Cells are treated with the inhibitor or vehicle control for a defined time.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K36me3 or anti-H3K27me3) and a loading control (e.g., anti-total Histone H3).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[9]
-
In Vivo Xenograft Model (for this compound)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method:
-
Immunocompromised mice (e.g., NOD SCID) are subcutaneously implanted with human B-cell lymphoma cells (e.g., KMS-11).[8]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at specified doses and schedules (e.g., 15 and 30 mg/kg, BID).[8]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blot for H3K36me3).[9]
-
Conclusion
This compound and tazemetostat represent promising therapeutic strategies that target the epigenetic vulnerabilities of B-cell lymphomas. Tazemetostat, an EZH2 inhibitor, has demonstrated significant clinical activity, particularly in EZH2-mutant follicular lymphoma, leading to its regulatory approval. This compound, a first-in-class SETD2 inhibitor, has shown potent preclinical anti-tumor effects and is in the early stages of clinical investigation for DLBCL and multiple myeloma.
While a direct comparison is premature, the available data suggest that these agents have distinct mechanisms of action and may be beneficial in different subsets of B-cell lymphoma patients. The ongoing clinical evaluation of this compound will be critical in defining its role in the treatment landscape and its potential relative to established epigenetic therapies like tazemetostat. Future studies may also explore combination strategies to enhance efficacy and overcome resistance.
References
- 1. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. A Phase 1/1B, Open-Label Multi-center Two-part Study of SETD2 Inhibitor this compound in Subjects with Relapsed/Refractory Multiple Myeloma and Relapsed/Refractory Diffuse Large B Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EZM0414 and GSK126 for In Vitro Cancer Research
An Objective Comparison of Two Key Epigenetic Modulators: The SETD2 Inhibitor EZM0414 and the EZH2 Inhibitor GSK126
For researchers in oncology and drug development, the precise selection of chemical probes is paramount to elucidating the complex epigenetic landscape of cancer. This guide provides a comprehensive, data-driven comparison of two significant epigenetic inhibitors: this compound, a selective inhibitor of SETD2, and GSK126, a potent inhibitor of EZH2. While both molecules target histone methyltransferases, their distinct mechanisms, downstream effects, and optimal applications in cancer studies differ significantly. This document serves to objectively compare their performance, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action: Targeting Different Arms of Histone Methylation
This compound and GSK126 modulate gene expression through distinct epigenetic pathways. GSK126 targets the Polycomb Repressive Complex 2 (PRC2), while this compound targets the SETD2 enzyme, which is associated with transcriptional elongation.
-
GSK126: This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to the silencing of target genes, including many tumor suppressors.[3][4] In numerous cancers, such as lymphoma, breast, and prostate cancer, EZH2 is overexpressed or harbors gain-of-function mutations, making it a critical oncogenic driver.[3][5]
-
This compound: This is a first-in-class, potent, and orally bioavailable inhibitor of SETD2 (SET domain containing 2).[6][7] SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3). This epigenetic mark is distinct from H3K27me3 and is primarily associated with active transcription, RNA splicing, and DNA damage repair.[7][8] The therapeutic rationale for inhibiting SETD2 is particularly strong in cancers with specific genetic alterations, such as the t(4;14) translocation in multiple myeloma (MM), which leads to overexpression of the H3K36me2 methyltransferase MMSET, thereby increasing the substrate for SETD2.[8][9][10]
Quantitative Performance Data
The potency of an inhibitor is a critical factor in its utility for in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, though it can vary significantly based on the cell line and assay duration.
Table 1: Comparative IC50 Values of GSK126 and this compound in Cancer Cell Lines
| Inhibitor | Target | Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| GSK126 | EZH2 | (Biochemical Assay) | - | - | 9.9 nM | [1] |
| HEC50B / HEC1B | Endometrial Cancer | 8 days | 2.37 - 5.07 µM | [11] | ||
| Various OS Lines | Osteosarcoma | - | 0.1987 - 1.045 µM | [12] | ||
| Various MM Lines | Multiple Myeloma | 72 hours | 12.6 - 17.4 µM | [13] | ||
| KARPAS-422 (EZH2 mut) | Lymphoma | - | < 1 µM | [14] | ||
| Daudi (EZH2 wt) | Lymphoma | 24-48 hours | ~1 µM | [15] | ||
| This compound | SETD2 | (Biochemical Assay) | - | - | 18 nM | [6] |
| (Cellular Assay) | - | - | 34 nM | [6] | ||
| KMS-11 (t(4;14)) | Multiple Myeloma | 14 days | 370 nM | [9][10] | ||
| t(4;14) MM Lines (Median) | Multiple Myeloma | - | 0.24 µM | [8][16] | ||
| Non-t(4;14) MM Lines (Median) | Multiple Myeloma | - | 1.2 µM | [8][16] | ||
| DLBCL Lines | DLBCL | - | 0.023 µM to >10 µM | [6][16] |
Note: IC50 values are context-dependent and can be influenced by factors such as cell permeability, expression level of the target protein, and the specific assay conditions used.[17]
Table 2: Selectivity and Other Biochemical Parameters
| Parameter | GSK126 | This compound |
| Target | EZH2 | SETD2 |
| Ki | 93 pM | Not specified |
| Selectivity | Highly selective. IC50 for EZH1 is ~70-fold higher (680 nM).[1] | Highly selective. In a panel of 47 targets and 72 kinases, IC50 > 25 µM for all except D2 (13.0 µM) and 5-HT1B (3.2 µM).[9][10] |
| Binding Mode | S-adenosyl-methionine (SAM) competitive | ATP-competitive |
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are methodologies for key assays used to evaluate the in vitro performance of these inhibitors.
Protocol 1: Cell Viability and IC50 Determination (e.g., CellTiter-Glo® Assay)
This assay quantifies cell proliferation by measuring ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound or GSK126 in the appropriate cell culture medium. A typical concentration range might be 0.1 nM to 20 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days, depending on the inhibitor and cell line).[9][11][13]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[17]
Protocol 2: Western Blot for On-Target Histone Mark Modulation
This protocol verifies that the inhibitor is engaging its target and altering the specific histone mark.
-
Cell Treatment and Lysis: Treat cells with the inhibitor (e.g., 1 µM GSK126 or 300 nM this compound) for 48-72 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For GSK126: Use anti-H3K27me3 and anti-Total Histone H3 (as a loading control).
-
For this compound: Use anti-H3K36me3 and anti-Total Histone H3.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The expected result is a dose-dependent decrease in the specific histone mark (H3K27me3 for GSK126, H3K36me3 for this compound) relative to the total H3 control.[8][11]
Cellular Effects and Therapeutic Rationale
The downstream consequences of inhibiting EZH2 versus SETD2 are markedly different, dictating their application in different cancer contexts.
-
GSK126 (EZH2 Inhibition): By reducing H3K27me3 levels, GSK126 can lead to the re-expression of silenced tumor suppressor genes. This can induce several anti-cancer effects, including:
-
Cell Cycle Arrest: GSK126 can cause G2/M or sub-G1 phase accumulation in sensitive cell lines.[11][12]
-
Apoptosis: It can trigger the intrinsic mitochondrial apoptosis pathway, sometimes mediated by the upregulation of pro-apoptotic genes like TNFSF10 and BAD.[2][18]
-
Inhibition of Migration and Angiogenesis: GSK126 has been shown to suppress cancer cell migration and angiogenesis, partly by down-regulating VEGF-A.[19]
-
-
This compound (SETD2 Inhibition): The consequences of inhibiting H3K36me3 are linked to disrupting the normal processes of transcription and DNA maintenance.
-
Anti-proliferative Effects: The primary outcome is potent inhibition of cell proliferation, especially in cell lines that are dependent on the dysregulated H3K36 methylation pathway, such as t(4;14) MM and certain DLBCL subtypes.[8][16]
-
Impaired DNA Damage Repair: H3K36me3 is involved in recruiting DNA repair machinery. Its inhibition may sensitize cancer cells to DNA-damaging agents, a potential avenue for combination therapies.[7]
-
Summary and Conclusion
This compound and GSK126 are both valuable tools for in vitro cancer studies, but they are not interchangeable. The choice of inhibitor should be driven by the specific biological hypothesis and the genetic context of the cancer model under investigation.
-
GSK126 is a well-characterized inhibitor of the EZH2/PRC2 repressive complex . It is best suited for studying cancers where EZH2 is overexpressed or mutated, leading to oncogenic gene silencing. Its effects are broad, including the induction of apoptosis and cell cycle arrest across various solid and hematological tumor types.[11][12][13]
-
This compound is a highly selective inhibitor of the SETD2 enzyme , which mediates the H3K36me3 mark associated with active transcription and genome stability . Its application is more specialized, showing pronounced efficacy in cancers with a clear dependency on a dysregulated H3K36 methylation axis, most notably t(4;14) multiple myeloma and specific subsets of DLBCL.[8][16]
For researchers, GSK126 offers a tool to probe the consequences of reversing PRC2-mediated gene repression, a common oncogenic mechanism. In contrast, this compound provides an opportunity to investigate the therapeutic potential of targeting a distinct epigenetic pathway essential for transcription and DNA repair, particularly in genetically defined cancer populations. The data and protocols provided herein should serve as a robust foundation for making an informed decision and designing rigorous in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EZM0414 and GSK126 for In Vitro Cancer Research
An Objective Comparison of Two Key Epigenetic Modulators: The SETD2 Inhibitor EZM0414 and the EZH2 Inhibitor GSK126
For researchers in oncology and drug development, the precise selection of chemical probes is paramount to elucidating the complex epigenetic landscape of cancer. This guide provides a comprehensive, data-driven comparison of two significant epigenetic inhibitors: this compound, a selective inhibitor of SETD2, and GSK126, a potent inhibitor of EZH2. While both molecules target histone methyltransferases, their distinct mechanisms, downstream effects, and optimal applications in cancer studies differ significantly. This document serves to objectively compare their performance, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action: Targeting Different Arms of Histone Methylation
This compound and GSK126 modulate gene expression through distinct epigenetic pathways. GSK126 targets the Polycomb Repressive Complex 2 (PRC2), while this compound targets the SETD2 enzyme, which is associated with transcriptional elongation.
-
GSK126: This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the EZH2 (Enhancer of zeste homolog 2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to the silencing of target genes, including many tumor suppressors.[3][4] In numerous cancers, such as lymphoma, breast, and prostate cancer, EZH2 is overexpressed or harbors gain-of-function mutations, making it a critical oncogenic driver.[3][5]
-
This compound: This is a first-in-class, potent, and orally bioavailable inhibitor of SETD2 (SET domain containing 2).[6][7] SETD2 is the sole enzyme responsible for trimethylating histone H3 at lysine 36 (H3K36me3). This epigenetic mark is distinct from H3K27me3 and is primarily associated with active transcription, RNA splicing, and DNA damage repair.[7][8] The therapeutic rationale for inhibiting SETD2 is particularly strong in cancers with specific genetic alterations, such as the t(4;14) translocation in multiple myeloma (MM), which leads to overexpression of the H3K36me2 methyltransferase MMSET, thereby increasing the substrate for SETD2.[8][9][10]
Quantitative Performance Data
The potency of an inhibitor is a critical factor in its utility for in vitro studies. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, though it can vary significantly based on the cell line and assay duration.
Table 1: Comparative IC50 Values of GSK126 and this compound in Cancer Cell Lines
| Inhibitor | Target | Cell Line | Cancer Type | Assay Duration | IC50 Value | Reference |
| GSK126 | EZH2 | (Biochemical Assay) | - | - | 9.9 nM | [1] |
| HEC50B / HEC1B | Endometrial Cancer | 8 days | 2.37 - 5.07 µM | [11] | ||
| Various OS Lines | Osteosarcoma | - | 0.1987 - 1.045 µM | [12] | ||
| Various MM Lines | Multiple Myeloma | 72 hours | 12.6 - 17.4 µM | [13] | ||
| KARPAS-422 (EZH2 mut) | Lymphoma | - | < 1 µM | [14] | ||
| Daudi (EZH2 wt) | Lymphoma | 24-48 hours | ~1 µM | [15] | ||
| This compound | SETD2 | (Biochemical Assay) | - | - | 18 nM | [6] |
| (Cellular Assay) | - | - | 34 nM | [6] | ||
| KMS-11 (t(4;14)) | Multiple Myeloma | 14 days | 370 nM | [9][10] | ||
| t(4;14) MM Lines (Median) | Multiple Myeloma | - | 0.24 µM | [8][16] | ||
| Non-t(4;14) MM Lines (Median) | Multiple Myeloma | - | 1.2 µM | [8][16] | ||
| DLBCL Lines | DLBCL | - | 0.023 µM to >10 µM | [6][16] |
Note: IC50 values are context-dependent and can be influenced by factors such as cell permeability, expression level of the target protein, and the specific assay conditions used.[17]
Table 2: Selectivity and Other Biochemical Parameters
| Parameter | GSK126 | This compound |
| Target | EZH2 | SETD2 |
| Ki | 93 pM | Not specified |
| Selectivity | Highly selective. IC50 for EZH1 is ~70-fold higher (680 nM).[1] | Highly selective. In a panel of 47 targets and 72 kinases, IC50 > 25 µM for all except D2 (13.0 µM) and 5-HT1B (3.2 µM).[9][10] |
| Binding Mode | S-adenosyl-methionine (SAM) competitive | ATP-competitive |
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are methodologies for key assays used to evaluate the in vitro performance of these inhibitors.
Protocol 1: Cell Viability and IC50 Determination (e.g., CellTiter-Glo® Assay)
This assay quantifies cell proliferation by measuring ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound or GSK126 in the appropriate cell culture medium. A typical concentration range might be 0.1 nM to 20 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 14 days, depending on the inhibitor and cell line).[9][11][13]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[17]
Protocol 2: Western Blot for On-Target Histone Mark Modulation
This protocol verifies that the inhibitor is engaging its target and altering the specific histone mark.
-
Cell Treatment and Lysis: Treat cells with the inhibitor (e.g., 1 µM GSK126 or 300 nM this compound) for 48-72 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
For GSK126: Use anti-H3K27me3 and anti-Total Histone H3 (as a loading control).
-
For this compound: Use anti-H3K36me3 and anti-Total Histone H3.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The expected result is a dose-dependent decrease in the specific histone mark (H3K27me3 for GSK126, H3K36me3 for this compound) relative to the total H3 control.[8][11]
Cellular Effects and Therapeutic Rationale
The downstream consequences of inhibiting EZH2 versus SETD2 are markedly different, dictating their application in different cancer contexts.
-
GSK126 (EZH2 Inhibition): By reducing H3K27me3 levels, GSK126 can lead to the re-expression of silenced tumor suppressor genes. This can induce several anti-cancer effects, including:
-
Cell Cycle Arrest: GSK126 can cause G2/M or sub-G1 phase accumulation in sensitive cell lines.[11][12]
-
Apoptosis: It can trigger the intrinsic mitochondrial apoptosis pathway, sometimes mediated by the upregulation of pro-apoptotic genes like TNFSF10 and BAD.[2][18]
-
Inhibition of Migration and Angiogenesis: GSK126 has been shown to suppress cancer cell migration and angiogenesis, partly by down-regulating VEGF-A.[19]
-
-
This compound (SETD2 Inhibition): The consequences of inhibiting H3K36me3 are linked to disrupting the normal processes of transcription and DNA maintenance.
-
Anti-proliferative Effects: The primary outcome is potent inhibition of cell proliferation, especially in cell lines that are dependent on the dysregulated H3K36 methylation pathway, such as t(4;14) MM and certain DLBCL subtypes.[8][16]
-
Impaired DNA Damage Repair: H3K36me3 is involved in recruiting DNA repair machinery. Its inhibition may sensitize cancer cells to DNA-damaging agents, a potential avenue for combination therapies.[7]
-
Summary and Conclusion
This compound and GSK126 are both valuable tools for in vitro cancer studies, but they are not interchangeable. The choice of inhibitor should be driven by the specific biological hypothesis and the genetic context of the cancer model under investigation.
-
GSK126 is a well-characterized inhibitor of the EZH2/PRC2 repressive complex . It is best suited for studying cancers where EZH2 is overexpressed or mutated, leading to oncogenic gene silencing. Its effects are broad, including the induction of apoptosis and cell cycle arrest across various solid and hematological tumor types.[11][12][13]
-
This compound is a highly selective inhibitor of the SETD2 enzyme , which mediates the H3K36me3 mark associated with active transcription and genome stability . Its application is more specialized, showing pronounced efficacy in cancers with a clear dependency on a dysregulated H3K36 methylation axis, most notably t(4;14) multiple myeloma and specific subsets of DLBCL.[8][16]
For researchers, GSK126 offers a tool to probe the consequences of reversing PRC2-mediated gene repression, a common oncogenic mechanism. In contrast, this compound provides an opportunity to investigate the therapeutic potential of targeting a distinct epigenetic pathway essential for transcription and DNA repair, particularly in genetically defined cancer populations. The data and protocols provided herein should serve as a robust foundation for making an informed decision and designing rigorous in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational-Design-Driven Discovery of this compound: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of EZM0414: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of EZM0414, a potent and orally bioavailable inhibitor of the histone methyltransferase SETD2, with another notable SETD2 inhibitor, EPZ-719. The information presented herein is intended to assist researchers in making informed decisions regarding the use of these compounds in preclinical and clinical research.
Selectivity Profile: this compound vs. EPZ-719
The following table summarizes the available quantitative data on the selectivity of this compound and EPZ-719 against their primary target, SETD2, and other kinases and methyltransferases.
| Target | This compound IC50 | EPZ-719 IC50 | Selectivity Fold (vs. SETD2) |
| Primary Target | |||
| SETD2 (biochemical) | 18 nM[1] | 5 nM[1] | - |
| SETD2 (cellular) | 34 nM[1] | - | - |
| Off-Target Activity (Histone Methyltransferases) | |||
| Other HMTs | >10,000-fold selective[1] | Highly selective | >10,000[1] |
| Off-Target Activity (Kinase Panel - this compound) | |||
| D2 | 13.0 µM | - | ~722 |
| 5-HT1B | 3.2 µM | - | ~178 |
| Selectivity fold is calculated as Off-Target IC50 / SETD2 (biochemical) IC50 for this compound. |
Key Observations:
-
Both this compound and EPZ-719 are highly potent inhibitors of SETD2, with biochemical IC50 values in the low nanomolar range.
-
This compound demonstrates exceptional selectivity for SETD2 over other histone methyltransferases, with a selectivity of over 10,000-fold.
-
Off-target screening of this compound against a panel of 47 targets and 72 kinases revealed significantly weaker activity against the dopamine (B1211576) D2 receptor and the serotonin (B10506) 1B receptor, with IC50 values in the micromolar range, indicating a wide therapeutic window.
Experimental Protocols
The assessment of the selectivity of histone methyltransferase inhibitors like this compound typically involves a combination of biochemical and cellular assays.
Biochemical Assays
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against the purified enzyme. A commonly used method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) .
Principle: This assay measures the methylation of a biotinylated histone peptide substrate by the SETD2 enzyme using S-adenosylmethionine (SAM) as a methyl donor. The product, a methylated peptide, is captured by an antibody conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide. In close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead, which is proportional to the enzyme activity.
General Protocol:
-
Purified recombinant SETD2 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A biotinylated H3 peptide substrate and SAM are added to initiate the enzymatic reaction.
-
The reaction is stopped, and AlphaLISA acceptor beads coated with an antibody specific for the methylated histone mark (H3K36me3) are added.
-
Streptavidin-coated donor beads are then added.
-
After an incubation period, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays
Cellular assays are essential to confirm the on-target activity of the inhibitor in a biological context and to assess its cell permeability and potential off-target effects.
1. Western Blotting:
Principle: This technique is used to detect changes in the global levels of histone methylation within cells upon treatment with the inhibitor.
General Protocol:
-
Cancer cell lines (e.g., multiple myeloma or diffuse large B-cell lymphoma lines) are treated with varying concentrations of the inhibitor for a specific duration.
-
Histones are extracted from the cell nuclei.
-
The extracted proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the H3K36me3 mark and a loading control (e.g., total histone H3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, and the signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified to determine the reduction in H3K36me3 levels.
2. Immunofluorescence:
Principle: This imaging-based assay visualizes the levels and localization of specific histone modifications within the cell nucleus.
General Protocol:
-
Cells are grown on coverslips and treated with the inhibitor.
-
The cells are fixed, permeabilized, and incubated with a primary antibody against H3K36me3.
-
A fluorescently labeled secondary antibody is then added.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are captured using a fluorescence microscope, and the fluorescence intensity of the H3K36me3 signal is quantified.
Mandatory Visualizations
SETD2 Signaling Pathway
Caption: The SETD2 signaling pathway, inhibited by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the selectivity of a SETD2 inhibitor.
References
Assessing the Selectivity Profile of EZM0414: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of EZM0414, a potent and orally bioavailable inhibitor of the histone methyltransferase SETD2, with another notable SETD2 inhibitor, EPZ-719. The information presented herein is intended to assist researchers in making informed decisions regarding the use of these compounds in preclinical and clinical research.
Selectivity Profile: this compound vs. EPZ-719
The following table summarizes the available quantitative data on the selectivity of this compound and EPZ-719 against their primary target, SETD2, and other kinases and methyltransferases.
| Target | This compound IC50 | EPZ-719 IC50 | Selectivity Fold (vs. SETD2) |
| Primary Target | |||
| SETD2 (biochemical) | 18 nM[1] | 5 nM[1] | - |
| SETD2 (cellular) | 34 nM[1] | - | - |
| Off-Target Activity (Histone Methyltransferases) | |||
| Other HMTs | >10,000-fold selective[1] | Highly selective | >10,000[1] |
| Off-Target Activity (Kinase Panel - this compound) | |||
| D2 | 13.0 µM | - | ~722 |
| 5-HT1B | 3.2 µM | - | ~178 |
| Selectivity fold is calculated as Off-Target IC50 / SETD2 (biochemical) IC50 for this compound. |
Key Observations:
-
Both this compound and EPZ-719 are highly potent inhibitors of SETD2, with biochemical IC50 values in the low nanomolar range.
-
This compound demonstrates exceptional selectivity for SETD2 over other histone methyltransferases, with a selectivity of over 10,000-fold.
-
Off-target screening of this compound against a panel of 47 targets and 72 kinases revealed significantly weaker activity against the dopamine D2 receptor and the serotonin 1B receptor, with IC50 values in the micromolar range, indicating a wide therapeutic window.
Experimental Protocols
The assessment of the selectivity of histone methyltransferase inhibitors like this compound typically involves a combination of biochemical and cellular assays.
Biochemical Assays
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against the purified enzyme. A commonly used method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) .
Principle: This assay measures the methylation of a biotinylated histone peptide substrate by the SETD2 enzyme using S-adenosylmethionine (SAM) as a methyl donor. The product, a methylated peptide, is captured by an antibody conjugated to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide. In close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead, which is proportional to the enzyme activity.
General Protocol:
-
Purified recombinant SETD2 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A biotinylated H3 peptide substrate and SAM are added to initiate the enzymatic reaction.
-
The reaction is stopped, and AlphaLISA acceptor beads coated with an antibody specific for the methylated histone mark (H3K36me3) are added.
-
Streptavidin-coated donor beads are then added.
-
After an incubation period, the plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assays
Cellular assays are essential to confirm the on-target activity of the inhibitor in a biological context and to assess its cell permeability and potential off-target effects.
1. Western Blotting:
Principle: This technique is used to detect changes in the global levels of histone methylation within cells upon treatment with the inhibitor.
General Protocol:
-
Cancer cell lines (e.g., multiple myeloma or diffuse large B-cell lymphoma lines) are treated with varying concentrations of the inhibitor for a specific duration.
-
Histones are extracted from the cell nuclei.
-
The extracted proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the H3K36me3 mark and a loading control (e.g., total histone H3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, and the signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified to determine the reduction in H3K36me3 levels.
2. Immunofluorescence:
Principle: This imaging-based assay visualizes the levels and localization of specific histone modifications within the cell nucleus.
General Protocol:
-
Cells are grown on coverslips and treated with the inhibitor.
-
The cells are fixed, permeabilized, and incubated with a primary antibody against H3K36me3.
-
A fluorescently labeled secondary antibody is then added.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are captured using a fluorescence microscope, and the fluorescence intensity of the H3K36me3 signal is quantified.
Mandatory Visualizations
SETD2 Signaling Pathway
Caption: The SETD2 signaling pathway, inhibited by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the selectivity of a SETD2 inhibitor.
References
Unraveling the Role of SETD2: A Comparative Analysis of Pharmacological Inhibition by EZM0414 and Genetic Knockdown
A detailed examination of the experimental data supporting the distinct cellular consequences of targeting the histone methyltransferase SETD2 through small molecule inhibition versus genetic depletion in the context of hematological malignancies.
This guide provides a comprehensive comparison of two key experimental approaches used to study the function of SETD2 (SET Domain Containing 2), a histone methyltransferase critical in various cellular processes: pharmacological inhibition using the selective inhibitor EZM0414 and genetic knockdown using RNA interference (RNAi). This analysis is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cancers such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction to SETD2 and its Targeting
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a key epigenetic mark associated with active transcription, DNA repair, and RNA splicing. Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound is a potent and selective, orally bioavailable small molecule inhibitor of SETD2's methyltransferase activity.[1] Genetic knockdown, typically achieved through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), offers a complementary method to probe the function of SETD2 by reducing its protein expression.
This guide will present a side-by-side comparison of the reported effects of these two modalities on cancer cell proliferation and the underlying signaling pathways.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and SETD2 genetic knockdown on the viability and proliferation of cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [2][3]
| Cell Line Subtype | Cell Line(s) | This compound IC50 (µM) |
| t(4;14) MM | KMS-11, and others | 0.24 (median) |
| Non-t(4;14) MM | RPMI-8226, MM.1S, and others | 1.2 (median) |
| DLBCL | Various | 0.023 to >10 |
Table 2: Reported Effects of SETD2 Genetic Knockdown on Cancer Cell Proliferation
| Cancer Type | Cell Line(s) | Method | Observed Effect on Proliferation | Reference |
| Multiple Myeloma | RPMI8226, MM.1S | Lentiviral-mediated RNAi | Promoted proliferation and colony growth | Ask this paper |
| Pre-leukemic cells | Mll-Af9 knock-in | shRNA | Increased colony-forming yield and growth advantage | ResearchGate |
| Renal Cell Carcinoma | 786-O | shRNA | Inhibited proliferation | ResearchGate |
A striking observation from the available data is the contrasting effect on cell proliferation between pharmacological inhibition and genetic knockdown of SETD2 in the context of multiple myeloma. While this compound consistently demonstrates anti-proliferative effects, studies on SETD2 knockdown in MM cell lines report an increase in cell proliferation. This discrepancy highlights the complex roles of SETD2 and warrants further investigation into the potential off-target effects or compensatory mechanisms that may arise from the different methods of target modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Pharmacological Inhibition with this compound
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) [4][5][6][7]
-
Cell Seeding: Seed MM or DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for H3K36me3 [8][9][10][11]
-
Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., Histone H3 or β-actin).
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Genetic Knockdown of SETD2
Lentiviral-mediated shRNA Transduction [12][13][14][15]
-
Vector Production: Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting SETD2 and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction of Target Cells:
-
Plate MM or DLBCL cells at a suitable density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection and Verification:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verify the knockdown of SETD2 expression by Western blot or qRT-PCR.
-
Cell Proliferation Assay Post-Knockdown
Following the successful knockdown of SETD2, cell proliferation can be assessed using various methods, including:
-
Direct Cell Counting: Monitor cell numbers over time using a hemocytometer or an automated cell counter.
-
MTS/MTT Assays: Measure the metabolic activity of the cells as an indicator of cell viability.
-
Colony Formation Assay: Assess the ability of single cells to form colonies over a longer period.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The comparison between pharmacological inhibition of SETD2 with this compound and its genetic knockdown reveals a complex and context-dependent role for this histone methyltransferase in cancer cell proliferation. While this compound demonstrates clear anti-proliferative effects in MM and DLBCL cell lines, the outcomes of genetic knockdown appear to be more varied, with some studies reporting a promotion of proliferation in MM cells.
This discrepancy underscores the importance of employing multiple experimental modalities to validate therapeutic targets. The observed differences could be attributed to several factors, including the kinetics and completeness of target inhibition, potential off-target effects of small molecules, or the induction of compensatory cellular pathways in response to long-term protein depletion through genetic knockdown.
Further research is warranted to elucidate the precise mechanisms underlying these differential effects. A head-to-head comparison of this compound and SETD2 knockdown in the same panel of cell lines, with comprehensive molecular and phenotypic profiling, would be invaluable in dissecting the nuanced functions of SETD2 and informing the clinical development of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. ch.promega.com [ch.promega.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. news-medical.net [news-medical.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Cell Cultures and Lentiviral Vector Transfection [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Role of SETD2: A Comparative Analysis of Pharmacological Inhibition by EZM0414 and Genetic Knockdown
A detailed examination of the experimental data supporting the distinct cellular consequences of targeting the histone methyltransferase SETD2 through small molecule inhibition versus genetic depletion in the context of hematological malignancies.
This guide provides a comprehensive comparison of two key experimental approaches used to study the function of SETD2 (SET Domain Containing 2), a histone methyltransferase critical in various cellular processes: pharmacological inhibition using the selective inhibitor EZM0414 and genetic knockdown using RNA interference (RNAi). This analysis is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cancers such as multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL).
Introduction to SETD2 and its Targeting
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a key epigenetic mark associated with active transcription, DNA repair, and RNA splicing. Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound is a potent and selective, orally bioavailable small molecule inhibitor of SETD2's methyltransferase activity.[1] Genetic knockdown, typically achieved through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), offers a complementary method to probe the function of SETD2 by reducing its protein expression.
This guide will present a side-by-side comparison of the reported effects of these two modalities on cancer cell proliferation and the underlying signaling pathways.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the quantitative data from preclinical studies on the effects of this compound and SETD2 genetic knockdown on the viability and proliferation of cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) and Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines [2][3]
| Cell Line Subtype | Cell Line(s) | This compound IC50 (µM) |
| t(4;14) MM | KMS-11, and others | 0.24 (median) |
| Non-t(4;14) MM | RPMI-8226, MM.1S, and others | 1.2 (median) |
| DLBCL | Various | 0.023 to >10 |
Table 2: Reported Effects of SETD2 Genetic Knockdown on Cancer Cell Proliferation
| Cancer Type | Cell Line(s) | Method | Observed Effect on Proliferation | Reference |
| Multiple Myeloma | RPMI8226, MM.1S | Lentiviral-mediated RNAi | Promoted proliferation and colony growth | Ask this paper |
| Pre-leukemic cells | Mll-Af9 knock-in | shRNA | Increased colony-forming yield and growth advantage | ResearchGate |
| Renal Cell Carcinoma | 786-O | shRNA | Inhibited proliferation | ResearchGate |
A striking observation from the available data is the contrasting effect on cell proliferation between pharmacological inhibition and genetic knockdown of SETD2 in the context of multiple myeloma. While this compound consistently demonstrates anti-proliferative effects, studies on SETD2 knockdown in MM cell lines report an increase in cell proliferation. This discrepancy highlights the complex roles of SETD2 and warrants further investigation into the potential off-target effects or compensatory mechanisms that may arise from the different methods of target modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Pharmacological Inhibition with this compound
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) [4][5][6][7]
-
Cell Seeding: Seed MM or DLBCL cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for H3K36me3 [8][9][10][11]
-
Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24-72 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% Tris-glycine gel. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., Histone H3 or β-actin).
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Genetic Knockdown of SETD2
Lentiviral-mediated shRNA Transduction [12][13][14][15]
-
Vector Production: Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting SETD2 and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction of Target Cells:
-
Plate MM or DLBCL cells at a suitable density.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection and Verification:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Verify the knockdown of SETD2 expression by Western blot or qRT-PCR.
-
Cell Proliferation Assay Post-Knockdown
Following the successful knockdown of SETD2, cell proliferation can be assessed using various methods, including:
-
Direct Cell Counting: Monitor cell numbers over time using a hemocytometer or an automated cell counter.
-
MTS/MTT Assays: Measure the metabolic activity of the cells as an indicator of cell viability.
-
Colony Formation Assay: Assess the ability of single cells to form colonies over a longer period.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The comparison between pharmacological inhibition of SETD2 with this compound and its genetic knockdown reveals a complex and context-dependent role for this histone methyltransferase in cancer cell proliferation. While this compound demonstrates clear anti-proliferative effects in MM and DLBCL cell lines, the outcomes of genetic knockdown appear to be more varied, with some studies reporting a promotion of proliferation in MM cells.
This discrepancy underscores the importance of employing multiple experimental modalities to validate therapeutic targets. The observed differences could be attributed to several factors, including the kinetics and completeness of target inhibition, potential off-target effects of small molecules, or the induction of compensatory cellular pathways in response to long-term protein depletion through genetic knockdown.
Further research is warranted to elucidate the precise mechanisms underlying these differential effects. A head-to-head comparison of this compound and SETD2 knockdown in the same panel of cell lines, with comprehensive molecular and phenotypic profiling, would be invaluable in dissecting the nuanced functions of SETD2 and informing the clinical development of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. ch.promega.com [ch.promega.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. news-medical.net [news-medical.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Cell Cultures and Lentiviral Vector Transfection [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Pharmacokinetics of EZM0414 and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) properties of the novel SETD2 inhibitor, EZM0414, in comparison to several inhibitors of EZH2, including tazemetostat, valemetostat, and GSK2816126. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting objective data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Distinguishing this compound: A SETD2 Inhibitor
It is crucial to first distinguish the target of this compound from the other inhibitors discussed. This compound is a potent and selective inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3). In contrast, tazemetostat, valemetostat, and GSK2816126 are inhibitors of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates the trimethylation of histone H3 at lysine 27 (H3K27me3).
This fundamental difference in their molecular targets leads to distinct downstream effects on gene expression and cellular processes, making a direct comparison of their pharmacokinetic profiles particularly insightful for understanding their therapeutic potential and development strategy.
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and the selected EZH2 inhibitors, compiled from preclinical and clinical studies.
Preclinical Pharmacokinetic Parameters
| Parameter | This compound | Tazemetostat | Valemetostat | GSK126 (Preclinical analog of GSK2816126) |
| Species | Mouse | Rat | Mouse | Rat |
| Dose (mg/kg) | 50 (p.o.) | 50 (p.o.) | 250 (p.o., BID) | N/A |
| Cmax (ng/mL) | N/A | N/A | N/A | N/A |
| Tmax (h) | N/A | N/A | N/A | N/A |
| AUC (ng·h/mL) | N/A | N/A | N/A | N/A |
| t½ (h) | 1.8 | 3.8 | ~3-5 | N/A |
| Oral Bioavailability (%) | Almost 100% | Almost 100% | Good | N/A |
| Reference | [1] | [1] | [2] | N/A |
Clinical Pharmacokinetic Parameters
| Parameter | Tazemetostat | Valemetostat | GSK2816126 |
| Dose | 800 mg BID (oral) | 200 mg QD (oral) | 2400 mg (IV, MTD) |
| Cmax | 829 ng/mL | ~1500 ng/mL | Dose-proportional increase |
| Tmax | 1-2 h | 4.5 h | N/A (IV) |
| AUC | 3340 ng·h/mL | N/A | Dose-proportional increase |
| t½ (h) | 3.1 h | ~20 h | ~27 h |
| Oral Bioavailability (%) | 33% | N/A | Not orally bioavailable |
| Protein Binding (%) | 88% | >94% | N/A |
| Metabolism | CYP3A4 | CYP3A4/5, CYP2C8 | N/A |
| Elimination | Feces (79%), Urine (15%) | Biliary/fecal | N/A |
| Reference | [1] | [3][4] | [5][6] |
Experimental Protocols: A General Methodological Approach
While specific, detailed protocols for each proprietary compound are not publicly available, a general methodology for conducting preclinical in vivo pharmacokinetic studies can be outlined based on common practices in the field.
General In Vivo Pharmacokinetic Study Protocol in Rodents
-
Animal Models: Studies are typically conducted in standard laboratory rodent species such as CD-1 mice or Sprague-Dawley rats. Animals are housed in controlled environments with access to food and water.
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in an appropriate solvent system like 0.5% methylcellulose) for the intended route of administration, which is most commonly oral (p.o.) via gavage or intravenous (i.v.) via tail vein injection.
-
Dosing: Animals are administered a single dose of the compound at a predetermined concentration (e.g., mg/kg).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site, such as the saphenous vein or via cardiac puncture at a terminal time point. To obtain a full pharmacokinetic profile from a single animal, serial blood sampling techniques are often employed.
-
Sample Processing: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (F) is calculated by comparing the AUC from oral administration to that from intravenous administration.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: SETD2 Signaling Pathway Inhibition by this compound.
Caption: EZH2 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Preclinical Pharmacokinetic Studies.
References
- 1. esmed.org [esmed.org]
- 2. researchgate.net [researchgate.net]
- 3. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Valemetostat Tablets and the Effect of Food on Valemetostat Pharmacokinetics in Healthy Subjects: Two Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of EZM0414 and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) properties of the novel SETD2 inhibitor, EZM0414, in comparison to several inhibitors of EZH2, including tazemetostat, valemetostat, and GSK2816126. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting objective data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Distinguishing this compound: A SETD2 Inhibitor
It is crucial to first distinguish the target of this compound from the other inhibitors discussed. This compound is a potent and selective inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3). In contrast, tazemetostat, valemetostat, and GSK2816126 are inhibitors of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates the trimethylation of histone H3 at lysine 27 (H3K27me3).
This fundamental difference in their molecular targets leads to distinct downstream effects on gene expression and cellular processes, making a direct comparison of their pharmacokinetic profiles particularly insightful for understanding their therapeutic potential and development strategy.
Data Presentation: A Comparative Overview of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and the selected EZH2 inhibitors, compiled from preclinical and clinical studies.
Preclinical Pharmacokinetic Parameters
| Parameter | This compound | Tazemetostat | Valemetostat | GSK126 (Preclinical analog of GSK2816126) |
| Species | Mouse | Rat | Mouse | Rat |
| Dose (mg/kg) | 50 (p.o.) | 50 (p.o.) | 250 (p.o., BID) | N/A |
| Cmax (ng/mL) | N/A | N/A | N/A | N/A |
| Tmax (h) | N/A | N/A | N/A | N/A |
| AUC (ng·h/mL) | N/A | N/A | N/A | N/A |
| t½ (h) | 1.8 | 3.8 | ~3-5 | N/A |
| Oral Bioavailability (%) | Almost 100% | Almost 100% | Good | N/A |
| Reference | [1] | [1] | [2] | N/A |
Clinical Pharmacokinetic Parameters
| Parameter | Tazemetostat | Valemetostat | GSK2816126 |
| Dose | 800 mg BID (oral) | 200 mg QD (oral) | 2400 mg (IV, MTD) |
| Cmax | 829 ng/mL | ~1500 ng/mL | Dose-proportional increase |
| Tmax | 1-2 h | 4.5 h | N/A (IV) |
| AUC | 3340 ng·h/mL | N/A | Dose-proportional increase |
| t½ (h) | 3.1 h | ~20 h | ~27 h |
| Oral Bioavailability (%) | 33% | N/A | Not orally bioavailable |
| Protein Binding (%) | 88% | >94% | N/A |
| Metabolism | CYP3A4 | CYP3A4/5, CYP2C8 | N/A |
| Elimination | Feces (79%), Urine (15%) | Biliary/fecal | N/A |
| Reference | [1] | [3][4] | [5][6] |
Experimental Protocols: A General Methodological Approach
While specific, detailed protocols for each proprietary compound are not publicly available, a general methodology for conducting preclinical in vivo pharmacokinetic studies can be outlined based on common practices in the field.
General In Vivo Pharmacokinetic Study Protocol in Rodents
-
Animal Models: Studies are typically conducted in standard laboratory rodent species such as CD-1 mice or Sprague-Dawley rats. Animals are housed in controlled environments with access to food and water.
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in an appropriate solvent system like 0.5% methylcellulose) for the intended route of administration, which is most commonly oral (p.o.) via gavage or intravenous (i.v.) via tail vein injection.
-
Dosing: Animals are administered a single dose of the compound at a predetermined concentration (e.g., mg/kg).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site, such as the saphenous vein or via cardiac puncture at a terminal time point. To obtain a full pharmacokinetic profile from a single animal, serial blood sampling techniques are often employed.
-
Sample Processing: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug and its major metabolites in the plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental analysis software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (F) is calculated by comparing the AUC from oral administration to that from intravenous administration.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: SETD2 Signaling Pathway Inhibition by this compound.
Caption: EZH2 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Preclinical Pharmacokinetic Studies.
References
- 1. esmed.org [esmed.org]
- 2. researchgate.net [researchgate.net]
- 3. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of Valemetostat Tablets and the Effect of Food on Valemetostat Pharmacokinetics in Healthy Subjects: Two Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
EZM0414 Demonstrates Synergistic Antitumor Activity with Standard Chemotherapies in Preclinical Models of Hematological Malignancies
Cambridge, MA – Preclinical data indicate that EZM0414, a novel, potent, and selective oral inhibitor of the histone methyltransferase SETD2, exhibits synergistic anti-proliferative effects when combined with standard-of-care (SOC) agents in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). These findings, presented at the 2021 American Society of Hematology (ASH) Annual Meeting, suggest a promising therapeutic strategy for these patient populations.[1][2]
This compound targets the SETD2 enzyme, which is the sole methyltransferase responsible for histone H3 lysine (B10760008) 36 trimethylation (H3K36me3). This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and RNA splicing. In certain cancers, such as t(4;14) multiple myeloma, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2, making these tumors potentially vulnerable to SETD2 inhibition.
In vitro studies have shown that this compound demonstrates potent single-agent anti-proliferative activity in a range of MM and DLBCL cell lines.[3] Notably, the combination of this compound with existing standard-of-care therapies for these cancers has shown evidence of synergy, indicating that the combined treatment is more effective than the sum of the effects of each individual drug.[1][2]
While the specific standard-of-care agents and detailed quantitative data from these preclinical synergy studies are not yet publicly available in peer-reviewed literature, the initial findings provide a strong rationale for the ongoing clinical development of this compound in combination regimens for patients with relapsed or refractory MM and DLBCL.
Quantitative Synergy Data
Detailed quantitative data from preclinical studies, such as Combination Index (CI) values, are not yet available in the public domain. The table below will be updated as more specific information is released.
| Cell Line | Standard Chemotherapy | Combination Index (CI) | Fold-Change in IC50 | Study |
| Multiple Myeloma | ||||
| Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |
| Diffuse Large B-Cell Lymphoma | ||||
| Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |
Experimental Protocols
The following are generalized experimental protocols typical for assessing synergistic effects of cancer therapeutics in preclinical settings. The specific details of the this compound combination studies have not been fully disclosed.
Cell Viability and Synergy Assays
Objective: To determine the anti-proliferative effects of this compound alone and in combination with standard chemotherapy agents and to quantify the degree of synergy.
Methodology:
-
Cell Culture: Multiple myeloma and DLBCL cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and a standard chemotherapy agent for a specified period (e.g., 7 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound with standard chemotherapies are hypothesized to involve the modulation of key cellular pathways. Inhibition of SETD2 by this compound can impact DNA repair mechanisms, potentially sensitizing cancer cells to DNA-damaging agents.
Caption: Proposed mechanism of synergistic action between this compound and standard chemotherapy.
The workflow for evaluating the synergistic potential of this compound with other agents typically follows a structured preclinical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
EZM0414 Demonstrates Synergistic Antitumor Activity with Standard Chemotherapies in Preclinical Models of Hematological Malignancies
Cambridge, MA – Preclinical data indicate that EZM0414, a novel, potent, and selective oral inhibitor of the histone methyltransferase SETD2, exhibits synergistic anti-proliferative effects when combined with standard-of-care (SOC) agents in models of multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). These findings, presented at the 2021 American Society of Hematology (ASH) Annual Meeting, suggest a promising therapeutic strategy for these patient populations.[1][2]
This compound targets the SETD2 enzyme, which is the sole methyltransferase responsible for histone H3 lysine 36 trimethylation (H3K36me3). This epigenetic modification plays a crucial role in transcriptional regulation, DNA damage repair, and RNA splicing. In certain cancers, such as t(4;14) multiple myeloma, the overexpression of MMSET leads to increased levels of H3K36me2, the substrate for SETD2, making these tumors potentially vulnerable to SETD2 inhibition.
In vitro studies have shown that this compound demonstrates potent single-agent anti-proliferative activity in a range of MM and DLBCL cell lines.[3] Notably, the combination of this compound with existing standard-of-care therapies for these cancers has shown evidence of synergy, indicating that the combined treatment is more effective than the sum of the effects of each individual drug.[1][2]
While the specific standard-of-care agents and detailed quantitative data from these preclinical synergy studies are not yet publicly available in peer-reviewed literature, the initial findings provide a strong rationale for the ongoing clinical development of this compound in combination regimens for patients with relapsed or refractory MM and DLBCL.
Quantitative Synergy Data
Detailed quantitative data from preclinical studies, such as Combination Index (CI) values, are not yet available in the public domain. The table below will be updated as more specific information is released.
| Cell Line | Standard Chemotherapy | Combination Index (CI) | Fold-Change in IC50 | Study |
| Multiple Myeloma | ||||
| Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |
| Diffuse Large B-Cell Lymphoma | ||||
| Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available | Data Not Yet Available |
Experimental Protocols
The following are generalized experimental protocols typical for assessing synergistic effects of cancer therapeutics in preclinical settings. The specific details of the this compound combination studies have not been fully disclosed.
Cell Viability and Synergy Assays
Objective: To determine the anti-proliferative effects of this compound alone and in combination with standard chemotherapy agents and to quantify the degree of synergy.
Methodology:
-
Cell Culture: Multiple myeloma and DLBCL cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and a standard chemotherapy agent for a specified period (e.g., 7 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound with standard chemotherapies are hypothesized to involve the modulation of key cellular pathways. Inhibition of SETD2 by this compound can impact DNA repair mechanisms, potentially sensitizing cancer cells to DNA-damaging agents.
Caption: Proposed mechanism of synergistic action between this compound and standard chemotherapy.
The workflow for evaluating the synergistic potential of this compound with other agents typically follows a structured preclinical process.
References
- 1. researchgate.net [researchgate.net]
- 2. Epizyme Presents Preclinical Data and Phase 1/1b Trial Design on the Company’s SETD2 Inhibitor, this compound, at the 2021 ASH Annual Meeting | Nasdaq [nasdaq.com]
- 3. Targeting SETD2 with this compound: A Promising Therapeutic Approach for Advanced Multiple Myeloma and Diffuse Large B-Cell Lymphoma [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal Procedures for EZM0414
This document provides essential safety and logistical information for the proper disposal of the research chemical EZM0414. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling
According to the Safety Data Sheet (SDS) for this compound TFA, the substance is not classified as a hazardous mixture. However, standard laboratory safety protocols should always be followed. In case of accidental release, personnel should wear appropriate personal protective equipment (PPE), absorb any liquid with an inert material (e.g., diatomite), and decontaminate surfaces with alcohol.
Disposal of Unused this compound and Contaminated Materials
While this compound is not classified as hazardous, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal. Do not dispose of chemical waste in the regular trash or down the drain without consulting your institution's Environmental Health and Safety (EHS) department.
Summary of Disposal Procedures
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Surplus this compound (Solid) | Treat as chemical waste. Package in a clearly labeled, sealed container and consult your institution's EHS for collection. | Do not dispose of in regular trash. Ensure the container is properly labeled with the chemical name and any known hazards. |
| This compound Solutions | Collect in a designated, compatible, and clearly labeled waste container. Do not mix with incompatible waste streams. Arrange for disposal through your institution's EHS. | Aqueous waste should be collected separately from organic solvent waste. The waste container should be kept closed except when adding waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of as solid chemical waste. Collect in a designated, labeled container for hazardous waste pickup. | Ensure that contaminated solid waste is segregated from non-contaminated lab waste. |
| Empty this compound Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[1][2][3] | The first rinse of a chemical container should always be collected as hazardous waste.[2] |
Experimental Protocols for Disposal
Triple Rinse Procedure for Empty Containers
The triple rinse procedure is a standard practice to ensure that empty chemical containers are safe for disposal in regular laboratory waste streams.[1][2]
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., water or acetone, depending on the solvent used to prepare the this compound solution) to the empty container. The volume should be sufficient to wet the entire inner surface.
-
Collect Rinsate: Securely cap the container and shake it to rinse all interior surfaces thoroughly. Empty the rinsate into a designated chemical waste container for this compound solutions.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same chemical waste container.
-
Final Disposal: After the third rinse, allow the container to air dry completely. Deface or remove the original label and mark the container as "empty" or "triple rinsed" before disposing of it in the appropriate laboratory glass or plastic recycling or waste bin, as per your institution's guidelines.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
Proper Disposal Procedures for EZM0414
This document provides essential safety and logistical information for the proper disposal of the research chemical EZM0414. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Handling
According to the Safety Data Sheet (SDS) for this compound TFA, the substance is not classified as a hazardous mixture. However, standard laboratory safety protocols should always be followed. In case of accidental release, personnel should wear appropriate personal protective equipment (PPE), absorb any liquid with an inert material (e.g., diatomite), and decontaminate surfaces with alcohol.
Disposal of Unused this compound and Contaminated Materials
While this compound is not classified as hazardous, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal. Do not dispose of chemical waste in the regular trash or down the drain without consulting your institution's Environmental Health and Safety (EHS) department.
Summary of Disposal Procedures
| Waste Type | Disposal Procedure | Key Considerations |
| Unused/Surplus this compound (Solid) | Treat as chemical waste. Package in a clearly labeled, sealed container and consult your institution's EHS for collection. | Do not dispose of in regular trash. Ensure the container is properly labeled with the chemical name and any known hazards. |
| This compound Solutions | Collect in a designated, compatible, and clearly labeled waste container. Do not mix with incompatible waste streams. Arrange for disposal through your institution's EHS. | Aqueous waste should be collected separately from organic solvent waste. The waste container should be kept closed except when adding waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Dispose of as solid chemical waste. Collect in a designated, labeled container for hazardous waste pickup. | Ensure that contaminated solid waste is segregated from non-contaminated lab waste. |
| Empty this compound Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[1][2][3] | The first rinse of a chemical container should always be collected as hazardous waste.[2] |
Experimental Protocols for Disposal
Triple Rinse Procedure for Empty Containers
The triple rinse procedure is a standard practice to ensure that empty chemical containers are safe for disposal in regular laboratory waste streams.[1][2]
-
Initial Rinse: Add a small amount of a suitable solvent (e.g., water or acetone, depending on the solvent used to prepare the this compound solution) to the empty container. The volume should be sufficient to wet the entire inner surface.
-
Collect Rinsate: Securely cap the container and shake it to rinse all interior surfaces thoroughly. Empty the rinsate into a designated chemical waste container for this compound solutions.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same chemical waste container.
-
Final Disposal: After the third rinse, allow the container to air dry completely. Deface or remove the original label and mark the container as "empty" or "triple rinsed" before disposing of it in the appropriate laboratory glass or plastic recycling or waste bin, as per your institution's guidelines.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
